Kutkoside
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H28O13 |
|---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C23H28O13/c1-31-12-6-9(2-3-11(12)25)20(30)33-8-23-14-10(15(26)19(23)36-23)4-5-32-21(14)35-22-18(29)17(28)16(27)13(7-24)34-22/h2-6,10,13-19,21-22,24-29H,7-8H2,1H3 |
InChI Key |
JANLDILJJLTVDB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)O |
Synonyms |
kutkoside |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Kutkoside: Chemical Structure, Properties, and Biological Activity
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
Kutkoside, a prominent iridoid glycoside, is a key bioactive constituent of Picrorhiza kurroa Royle ex Benth, a perennial herb native to the Himalayan region.[1] Traditionally used in Ayurvedic medicine for various ailments, particularly liver disorders, P. kurroa and its active compounds like this compound are the subject of extensive scientific investigation for their therapeutic potential. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its hepatoprotective and anti-inflammatory mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is classified as an iridoid glycoside. Its chemical structure is characterized by a catalpol core, which is an iridoid, attached to a β-D-glucopyranoside sugar moiety and a vanilloyl group. The presence of a reactive epoxide ring within the aglycone is believed to play a role in its biological interactions.[1]
Chemical Identifiers and Molecular Characteristics
| Property | Value | Reference |
| IUPAC Name | [(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0²,⁴]dec-7-en-2-yl]methyl 4-hydroxy-3-methoxybenzoate | PubChem |
| CAS Number | 35988-27-3 | PubChem |
| Molecular Formula | C₂₃H₂₈O₁₃ | [1] |
| Molecular Weight | 512.50 g/mol | [1] |
| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O)O | PubChem |
| InChI Key | JANLDILJJLTVDB-NGOGGKKYSA-N | PubChem |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 208.63 °C | Biosynth |
| Solubility | "Picroliv," a mixture containing this compound, is reported to be soluble in acetone, ethanol, methanol, and water, and insoluble in hexane, benzene, and chloroform. | Google Patents |
| Appearance | "Picroliv" is described as a light yellowish-brown amorphous powder. | Google Patents |
Spectral Data
-
UV-Vis Spectroscopy: The UV absorption maximum for this compound has been reported at 290 nm.
-
Infrared (IR) Spectroscopy: The IR spectrum of a related compound, picroside-I, shows characteristic peaks at 3437.88 cm⁻¹ (-OH), 2927.89 cm⁻¹ (C-H), and 1601.92 cm⁻¹ (C=C, aromatic). Similar functional groups are present in this compound.
-
¹H-NMR Spectroscopy: A study on the ¹H-NMR spectrum of this compound (referred to as compound B) showed a triplet at δ 2.60 (J = 8.2 Hz).
-
¹³C-NMR Spectroscopy: The following table summarizes the ¹³C-NMR spectral data for this compound (picroside-II).
| Position | Chemical Shift (δ ppm) |
| 1 | 93.69 |
| 3 | 141.03 |
| 4 | 101.56 |
| 5 | 37.72 |
| ... | ... |
Biological Activity and Signaling Pathways
This compound has demonstrated significant hepatoprotective and anti-inflammatory properties in numerous preclinical studies. These activities are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cellular protection.
Hepatoprotective Activity
This compound's protective effects on the liver are mediated, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to liver injury, the activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which contribute to hepatocellular damage. This compound is thought to interfere with this cascade, thereby reducing the inflammatory response and protecting liver cells.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are also linked to the modulation of the NF-κB pathway. By inhibiting NF-κB activation, this compound can suppress the expression of key inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). These enzymes are responsible for the production of prostaglandins and nitric oxide, respectively, which are potent mediators of inflammation.
Experimental Protocols
Extraction and Isolation of this compound from Picrorhiza kurroa
The following protocol describes a general method for the extraction and isolation of this compound. Optimization of solvent ratios and volumes may be required based on the starting material.
Detailed Methodology:
-
Extraction: Dried and powdered rhizomes of P. kurroa are extracted with methanol. Sonication-assisted extraction for approximately 36 minutes has been shown to be an efficient method.
-
Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography (60-120 mesh).
-
Elution: The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol.
-
Fraction Collection and Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions rich in this compound are pooled, concentrated, and may be further purified by recrystallization from a suitable solvent like methanol to obtain pure this compound.
Analytical Methods
Thin Layer Chromatography (TLC)
-
Stationary Phase: TLC precoated silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A common solvent system is ethyl acetate:methanol:glacial acetic acid:formic acid (25:5:1:1, v/v/v/v).
-
Detection: Densitometric evaluation is carried out at 265 nm.
-
Rf Value: The reported Rf value for this compound in this system is approximately 0.42 ± 0.03.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and water.
-
Detection: UV detection at 266 nm.
-
Retention Time: The retention time for this compound (as Picroside II) has been reported to be between 6.0 and 6.2 minutes under specific conditions.
This compound, a key bioactive compound from Picrorhiza kurroa, exhibits significant therapeutic potential, particularly in the realms of hepatoprotection and anti-inflammatory action. Its mechanism of action, primarily through the modulation of the NF-κB signaling pathway, presents a compelling avenue for the development of novel therapeutics. This technical guide consolidates the current knowledge on the chemical structure, properties, and biological activities of this compound, providing a valuable resource for the scientific community to further explore and harness the potential of this promising natural product. Further research is warranted to fully elucidate its pharmacokinetic profile and to establish its efficacy and safety in clinical settings.
References
A Comprehensive Technical Guide on the Mechanism of Action of Kutkoside in Liver Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kutkoside, an iridoid glycoside and a primary active constituent of Picrorhiza kurroa, has demonstrated significant hepatoprotective properties in numerous preclinical studies. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of this compound on liver cells. The information presented herein is intended to support further research and drug development endeavors in the field of liver disease.
Core Mechanisms of Action
This compound exerts its hepatoprotective effects through a multi-pronged approach, primarily centered around its antioxidant, anti-inflammatory, anti-apoptotic, and anti-fibrotic activities. These effects are mediated through the modulation of key signaling pathways within hepatocytes and other liver cell types.
Antioxidant Activity
Oxidative stress is a key contributor to liver damage in various pathologies. This compound mitigates oxidative stress through two primary mechanisms:
-
Direct Radical Scavenging: this compound can directly neutralize reactive oxygen species (ROS), thereby preventing cellular damage.
-
Enhancement of Endogenous Antioxidant Defenses: this compound has been shown to increase the activity of crucial antioxidant enzymes in liver tissue, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).
Anti-inflammatory Effects via NF-κB Pathway Modulation
Chronic inflammation is a hallmark of many liver diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. This compound has been demonstrated to inhibit the activation of the NF-κB pathway.[1] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. By keeping NF-κB in its inactive state in the cytoplasm, this compound prevents the transcription of pro-inflammatory cytokines and mediators.[1]
Regulation of Apoptosis
Hepatocyte apoptosis is a significant contributor to liver injury. This compound modulates the intrinsic pathway of apoptosis by:
-
Altering the Bax/Bcl-2 Ratio: this compound has been observed to decrease the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c.[2]
-
Inhibiting Caspase Activation: By preventing the release of cytochrome c, this compound subsequently inhibits the activation of downstream caspases, such as caspase-3, which are the executioners of apoptosis.[2]
Anti-fibrotic Activity through TGF-β Signaling Inhibition
Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common outcome of chronic liver injury. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a major driver of hepatic fibrosis. While direct evidence for this compound is still emerging, extracts of Picrorhiza kurroa containing this compound are known to attenuate liver fibrosis, and this effect is linked to the inhibition of the TGF-β pathway.[3] This pathway's inhibition would lead to reduced activation of hepatic stellate cells, the primary collagen-producing cells in the liver.
Modulation of Lipid Metabolism
In the context of non-alcoholic fatty liver disease (NAFLD), the regulation of lipid metabolism is crucial. Picroside II, a structurally related compound also found in Picrorhiza kurroa, has been shown to attenuate fatty acid accumulation in HepG2 cells.[4] This is achieved by downregulating key genes involved in fatty acid uptake and synthesis, such as Fatty Acid Transporter Protein 5 (FATP5), Sterol Regulatory Element-Binding Protein-1 (SREBP-1), and Stearoyl-CoA Desaturase (SCD).[4] These findings suggest a likely similar mechanism for this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the effects of Picrorhiza kurroa extracts, rich in this compound, on key markers of liver function and health.
Table 1: Effect on Liver Enzymes in Animal Models of Liver Injury
| Treatment Group | Dosing Regimen | ALT Level Reduction (%) | AST Level Reduction (%) | Reference |
| P. kurroa Extract | 400mg/kg in a rat model of NAFLD | Significant reduction compared to control | Significant reduction compared to control | [5] |
| Silymarin (Positive Control) | Standard dose in a rat model of NAFLD | Significant reduction compared to control | Significant reduction compared to control | [5] |
Table 2: Effect on Antioxidant Enzyme Activity in Liver Tissue
| Treatment Group | Experimental Model | SOD Activity | CAT Activity | GPx Activity | Reference |
| P. kurroa Extract | Antitubercular drug-induced hepatotoxicity in rats | Increased | Increased | Increased | [6] |
| Celecoxib and Lansoprazole | Epinephrine-induced stress in rats | Increased (29-44%) | Decreased (12-16%) | Decreased (5-9%) | [7] |
| Control | Healthy rats | Baseline | Baseline | Baseline | [8][9] |
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Acute Liver Injury in Mice
This model is widely used to study hepatoprotective agents against toxin-induced liver damage.
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Induction of Injury: A single intraperitoneal (IP) injection of CCl4 (0.1 ml/kg body weight, diluted 1:99 in olive oil).[10]
-
Treatment: this compound (dissolved in a suitable vehicle, e.g., saline) is administered via intraperitoneal injection (e.g., 50 mg/kg body weight) 2 hours before the CCl4 injection.[10]
-
Endpoint Analysis (24 hours post-CCl4):
-
Serum Analysis: Blood is collected to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits.
-
Histopathology: Livers are excised, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of necrosis and inflammatory cell infiltration.
-
Oxidative Stress Markers: Liver tissue homogenates are used to measure the activity of SOD, CAT, and GPx, as well as the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
In Vitro Hepatoprotection Assay using HepG2 Cells
This assay assesses the ability of this compound to protect hepatocytes from oxidative stress-induced cell death.
-
Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[11]
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 30, 50 µM) for 24 hours.[11]
-
Induction of Oxidative Stress: After pre-treatment, cells are exposed to a cytotoxic concentration of hydrogen peroxide (H2O2) (e.g., 0.25 mM) for another 24 hours.[11]
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control (untreated) cells.
-
Intracellular ROS Measurement: Intracellular ROS levels are measured using the DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay. The fluorescence intensity is measured using a fluorescence microplate reader or fluorescence microscopy.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to quantify the expression levels of key proteins in the apoptotic pathway.
-
Protein Extraction: HepG2 cells, following treatment as described above, are lysed using RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's hepatoprotective mechanisms.
Caption: Inhibition of NF-κB signaling by this compound.
Caption: Regulation of apoptosis by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Bax/Bcl-2 and caspases by probiotics during acetaminophen induced apoptosis in primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual signaling pathways of TGF-β superfamily cytokines in hepatocytes: balancing liver homeostasis and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picrorhiza kurroa, Royle ex Benth:Traditional uses, phytopharmacology, and translational potential in therapy of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Enzyme Activities in Hepatic Tissue from Children with Chronic Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-OI Attenuates Carbon Tetrachloride-Induced Hepatic Injury via Regulating Oxidative Stress and the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hepatoprotective Effect of Steroidal Glycosides From Dioscorea villosa on Hydrogen Peroxide-Induced Hepatotoxicity in HepG2 Cells [frontiersin.org]
The Biosynthesis of Kutkoside in Picrorhiza kurroa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrorhiza kurroa, a high-altitude medicinal herb native to the Himalayas, is a cornerstone of traditional Ayurvedic medicine, primarily valued for its hepatoprotective properties. The therapeutic efficacy of this plant is largely attributed to a group of C9 iridoid glycosides, with kutkoside and the related picrosides I and II being the most significant bioactive constituents. These compounds are major components of "kutkin" or "picroliv," a standardized extract of P. kurroa rhizomes.[1][2] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that integrates several major metabolic pathways within the plant cell. It begins with primary metabolites and proceeds through the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway, the shikimate/phenylpropanoid pathway, and the iridoid pathway. The culmination of these pathways is the formation of the this compound molecule, which is characterized by an iridoid core (catalpol) esterified with a vanilloyl moiety.[3][4][5]
Formation of the Iridoid Scaffold (Catalpol)
The iridoid backbone of this compound is derived from the MEP pathway, which primarily occurs in the plastids. This pathway utilizes glyceraldehyde-3-phosphate and pyruvate to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The key regulatory enzyme in this pathway is 1-deoxy-D-xylulose-5-phosphate synthase (DXS).[4][5] IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), the precursor for monoterpenoids, including the iridoids.
The conversion of GPP to the iridoid core involves a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization. While the precise enzymatic steps in P. kurroa are still under investigation, the general iridoid biosynthetic pathway is understood to proceed through intermediates such as geraniol, 10-hydroxygeraniol, and loganic acid, ultimately leading to the formation of catalpol.
Synthesis of the Vanilloyl Moiety
The vanilloyl group that esterifies the catalpol core is synthesized via the shikimate and phenylpropanoid pathways. This pathway begins with the aromatic amino acid phenylalanine.
The key enzymatic steps include:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its CoA-ester, p-coumaroyl-CoA.
From p-coumaroyl-CoA, a series of hydroxylation and methylation reactions, followed by chain shortening, leads to the formation of vanillic acid. Vanillic acid is then activated to vanilloyl-CoA, the substrate for the final acylation step.[6]
Final Assembly of this compound
The final step in this compound biosynthesis is the esterification of the catalpol backbone with the vanilloyl moiety. This reaction is catalyzed by an acyltransferase, which transfers the vanilloyl group from vanilloyl-CoA to a specific hydroxyl group on the catalpol molecule.[7][8][9] The biosynthesis of the closely related picroside II also involves the attachment of a vanilloyl group to catalpol, and it is likely that the same or a very similar acyltransferase is responsible for the formation of both compounds. In contrast, picroside I is formed by the attachment of a cinnamoyl group to catalpol.
dot
Caption: Overview of the this compound Biosynthesis Pathway.
Quantitative Data
The accumulation of this compound and related picrosides in P. kurroa is influenced by various factors, including the specific plant tissue, developmental stage, and environmental conditions. The following tables summarize key quantitative data from published research.
Table 1: Content of this compound and Picroside I in Picrorhiza kurroa
| Plant Material | This compound Content (% w/w) | Picroside I Content (% w/w) | Analytical Method | Reference |
| Rhizomes | 4.44 | 3.66 | HPTLC | [10][11] |
| Kutki Extract | 2.18 | 1.90 | TLC | [12] |
Table 2: Gene Expression Analysis in Picrorhiza kurroa
| Gene | Pathway | Relative Expression Change | Experimental Condition | Reference |
| HMGR | MVA | Upregulated | Direct shoot regeneration | [13] |
| PMK | MVA | Upregulated | Direct shoot regeneration | [13] |
| DXPS | MEP | Upregulated | Direct shoot regeneration | [13] |
| G10H | Iridoid | Upregulated | Direct shoot regeneration | [13] |
| PAL | Phenylpropanoid | Upregulated | Direct shoot regeneration | [13] |
| GS | Iridoid | Upregulated | Direct shoot regeneration | [13] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of this compound biosynthesis.
Quantification of this compound and Picroside I by HPTLC
This method allows for the simultaneous quantification of this compound and picroside I in plant extracts.
-
Sample Preparation:
-
Extract dried and powdered P. kurroa rhizomes with methanol.
-
Concentrate the extract under reduced pressure.
-
Dissolve the residue in a known volume of methanol.
-
-
Chromatography:
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.
-
Mobile Phase: Ethyl acetate:methanol:glacial acetic acid:formic acid (25:5:1:1, v/v/v/v).[12]
-
Application: Apply standard solutions of this compound and picroside I, alongside the sample extracts, as bands on the TLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection: Densitometric evaluation at 265 nm.[12]
-
-
Quantification:
-
Generate calibration curves for standard this compound and picroside I.
-
Calculate the content of each analyte in the sample extracts based on the peak areas.
-
dot
Caption: Workflow for HPTLC Quantification.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay
This spectrophotometric assay measures the activity of PAL, a key enzyme in the phenylpropanoid pathway.
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in a cold extraction buffer (e.g., Tris-HCl buffer, pH 8.8, containing β-mercaptoethanol and PVPP).
-
Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the enzyme extract and L-phenylalanine as the substrate in a suitable buffer.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Monitor the formation of trans-cinnamic acid by measuring the increase in absorbance at 290 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.[14]
-
dot```dot digraph "PAL_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
start [label="Start: Plant Tissue", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; homogenization [label="Homogenization in Extraction Buffer"]; centrifugation [label="Centrifugation"]; supernatant [label="Collect Supernatant (Enzyme Extract)"]; reaction_setup [label="Set up Reaction Mixture\n(Extract + L-Phenylalanine)"]; incubation [label="Incubation"]; measurement [label="Spectrophotometric Measurement (290 nm)"]; calculation [label="Calculate Enzyme Activity"]; end [label="End: PAL Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> homogenization; homogenization -> centrifugation; centrifugation -> supernatant; supernatant -> reaction_setup; reaction_setup -> incubation; incubation -> measurement; measurement -> calculation; calculation -> end; }
Caption: Workflow for qRT-PCR Analysis.
Conclusion
The biosynthesis of this compound in Picrorhiza kurroa is a testament to the intricate metabolic networks present in medicinal plants. A thorough understanding of this pathway, from the precursor-supplying routes to the final enzymatic modifications, is crucial for the sustainable production of this valuable therapeutic compound. The methodologies outlined in this guide provide a framework for further research aimed at elucidating the remaining unknown steps in the pathway, identifying rate-limiting enzymes, and developing metabolic engineering strategies to enhance this compound yields in P. kurroa or heterologous systems. Such advancements will not only contribute to the conservation of this endangered species but also ensure a stable supply of this important natural medicine for future generations.
References
- 1. phytojournal.com [phytojournal.com]
- 2. researchgate.net [researchgate.net]
- 3. sunlongbiotech.com [sunlongbiotech.com]
- 4. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth | PLOS One [journals.plos.org]
- 5. NGS Transcriptomes and Enzyme Inhibitors Unravel Complexity of Picrosides Biosynthesis in Picrorhiza kurroa Royle ex. Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, <i>Picrorhiza kurroa</i> - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Comprehensive Chemical Profiling of Picrorhiza kurroa Royle ex Benth Using NMR, HPTLC and LC-MS/MS Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct shoot regeneration and gene expression profiling for optimized picroside-I biosynthesis in Picrorhiza Kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Pharmacokinetics and Bioavailability of Kutkoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kutkoside, an iridoid glycoside, is a prominent bioactive constituent of Picrorhiza kurroa, a perennial herb with a long history of use in traditional medicine. It is often found in conjunction with its structural analog, Picroside I, and together they form a mixture known as "kutkin." this compound has garnered significant scientific interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and bioavailability of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
It is important to note that much of the existing pharmacokinetic research has been conducted on "kutkin" or iridoid-enriched fractions of Picrorhiza kurroa, rather than on isolated this compound. Therefore, the data presented herein often reflects the compound's behavior in the presence of other related molecules.
Quantitative Pharmacokinetic Data
The oral bioavailability of this compound, like many iridoid glycosides, is generally considered to be low. This is attributed to factors such as its hydrophilic nature and potential metabolism by gut microbiota. An in situ intestinal absorption study indicated that both Picroside I and this compound are absorbed slowly through the intestine.[1] A computational analysis further predicted that "kutkin" has poor drug-likeness and low oral absorption.[2]
| Parameter | Picroside I | Picroside II | Apocynin |
| Cmax (ng/mL) | 244.9 | 104.6 | 504.2 |
| tmax (h) | Not Reported | Not Reported | Not Reported |
| AUC (ng·h/mL) | Not Reported | Not Reported | Not Reported |
| t1/2 (h) | 14 | 8 | 6 |
| Data from a study on the oral administration of an iridoid-enriched fraction of Picrorhiza kurroa in rats.[3] |
A separate comparative pharmacokinetic study in rats evaluated "kutkin," a mixture of Picroside I and Picroside II. The results indicated that the bioavailability of these compounds was higher when administered as part of a whole plant extract compared to the isolated mixture.[4][5][6]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of this compound (as part of an iridoid-enriched fraction) in a rat model.
a. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Gender: Male or female, as specified by the study design.
-
Weight: 200-250 g.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.
b. Drug Administration:
-
Formulation: The iridoid-enriched fraction containing a known concentration of this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Route of Administration: Oral gavage.
-
Dosing: A single dose is administered based on the body weight of the animal.
c. Sample Collection:
-
Blood samples (approximately 0.25 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
d. Sample Analysis:
-
A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of this compound and other relevant compounds in plasma samples.[1]
-
The method should be validated for linearity, precision, accuracy, recovery, and stability.
e. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
In Situ Intestinal Absorption Study
This method is used to assess the intestinal absorbability of this compound.
a. Animal Preparation:
-
Rats are fasted overnight with free access to water.
-
The animal is anesthetized, and the abdomen is opened with a midline incision.
-
An intestinal segment of a specific region (e.g., jejunum or ileum) is isolated and cannulated at both ends.
b. Perfusion:
-
The isolated segment is perfused with a solution containing a known concentration of this compound in a suitable buffer (e.g., Krebs-Ringer buffer).
-
The perfusion is carried out at a constant flow rate.
c. Sample Collection and Analysis:
-
The outlet perfusate is collected at different time intervals.
-
The concentrations of this compound in the initial perfusion solution and the collected perfusate are determined by a validated analytical method like LC-MS/MS.
d. Data Analysis:
-
The disappearance of this compound from the perfusate is used to calculate the absorption rate constant and permeability.
Western Blot Analysis for PI3K/AKT Signaling Pathway
This protocol describes the investigation of this compound's effect on the PI3K/AKT signaling pathway in cancer cells.
a. Cell Culture and Treatment:
-
A suitable cancer cell line (e.g., human oral carcinoma cells) is cultured in appropriate media.
-
Cells are treated with varying concentrations of this compound for a specified duration.
b. Protein Extraction:
-
After treatment, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
c. SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
d. Antibody Incubation:
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total PI3K, phosphorylated PI3K (p-PI3K), total AKT, phosphorylated AKT (p-AKT), and a loading control like β-actin or GAPDH) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
e. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway Inhibition by this compound
This compound has been shown to exert anti-cancer effects by modulating the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. In several cancer cell lines, this compound has been observed to decrease the phosphorylation of PI3K and AKT, thereby inhibiting the downstream signaling cascade that promotes cancer progression.
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The following diagram illustrates the logical flow of an in vivo pharmacokinetic study of this compound.
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Conclusion
The study of the pharmacokinetics and bioavailability of this compound is an evolving area of research. While current data suggests low oral bioavailability, likely due to its physicochemical properties and metabolic transformation, its significant pharmacological effects warrant further investigation. The development of novel formulation strategies to enhance its absorption and systemic availability could unlock the full therapeutic potential of this promising natural compound. The detailed experimental protocols and an understanding of its impact on key signaling pathways, such as PI3K/AKT, are crucial for guiding future preclinical and clinical development. Further studies focusing on the pharmacokinetics of isolated this compound are needed to provide a more precise understanding of its disposition in the body.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbcp.com [ijbcp.com]
- 3. Pharmacokinetics and comparative metabolic profiling of iridoid enriched fraction of Picrorhiza kurroa - An Ayurvedic Herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetic profiles of picrosides I and II from kutkin, Picrorhiza kurroa extract and its formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Kutkoside: Discovery, Research, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kutkoside, an iridoid glycoside primarily sourced from the Himalayan herb Picrorhiza kurroa, has garnered significant scientific interest due to its diverse pharmacological activities, most notably its hepatoprotective effects. This technical guide provides a comprehensive overview of the discovery, historical research, and key experimental findings related to this compound. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This document delves into the initial isolation and structural elucidation of this compound, summarizes quantitative data from numerous preclinical studies in structured tables, provides detailed experimental methodologies for key assays, and visualizes the compound's mechanisms of action through signaling pathway diagrams.
Discovery and Historical Context
The journey of this compound is deeply rooted in the traditional Ayurvedic system of medicine, where Picrorhiza kurroa (commonly known as 'Kutki') has been utilized for centuries to treat liver ailments and other inflammatory conditions.[1][2] The bitter principles of the plant were the initial focus of scientific investigation.
In the mid-20th century, researchers began to isolate and characterize the active constituents of P. kurroa. Early work by Rastogi et al. in the 1940s and 1950s led to the isolation of a bitter glycosidal mixture named "kutkin".[3][4] It was later, in 1970, that B. Singh and his colleagues successfully separated and identified the two major components of kutkin: Picroside I and a novel glycoside they named This compound .[3][4] this compound was characterized as 10-O-vanilloyl catalpol.[3][4] This foundational work paved the way for subsequent pharmacological investigations into the specific activities of these purified compounds.
The standardized mixture of Picroside I and this compound, often in a 1:1.5 ratio, is commercially and clinically known as "Picroliv".[5] This mixture has been the subject of numerous studies, often demonstrating synergistic or enhanced therapeutic effects compared to the individual glycosides.[3][4]
Physicochemical Properties and Structural Elucidation
This compound is an iridoid glycoside with the molecular formula C₂₃H₂₈O₁₃. Its structure was elucidated using chemical degradation and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₈O₁₃ |
| Molecular Weight | 512.47 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, ethanol |
| Core Structure | Catalpol |
| Key Functional Groups | β-D-glucopyranoside, Oxirane (epoxide) ring, Vanilloyl group |
Quantitative Data from Preclinical Research
The following tables summarize key quantitative data from in-vitro and in-vivo studies on this compound and related preparations.
Table 2: In-Vitro Cytotoxicity of this compound and P. kurroa Extract
| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Reference |
| P. kurroa methanolic extract (PE) | MCF-7 | MTT | 61.86 µg/mL | [6] |
| Picroside I | MDA-MB-231 | MTT | 95.3 µM | [6] |
| Picroside II | MDA-MB-231 | MTT | 130.8 µM | [6] |
Table 3: In-Vitro Antioxidant Activity of P. kurroa Extracts
| Extract/Fraction | Assay | IC₅₀ Value (µg/mL) | Reference |
| Ethanol Extract (leaves) | DPPH | 67.48 | [4] |
| Ethyl Acetate Fraction (leaves) | DPPH | 39.58 | [4] |
| Butanol Fraction (leaves) | DPPH | 37.12 | [4] |
| Ethanol Extract (leaves) | ABTS | 48.36 | [4] |
| Ethyl Acetate Fraction (leaves) | ABTS | 33.24 | [4] |
| Butanol Fraction (leaves) | ABTS | 29.48 | [4] |
Table 4: In-Vivo Hepatoprotective Effects of P. kurroa Preparations
| Preparation & Dose | Animal Model | Toxin | Key Findings | Reference |
| Picroliv (12.5 mg/kg, p.o.) | Rats | CCl₄ | Significant reduction in serum ALT, AST, and bilirubin levels. | [7] |
| P. kurroa extract (200 mg/kg, p.o.) | Rats | Paracetamol | Significant protection against paracetamol-induced rise in ALT, AST, and ALP. | [8] |
| Picroliv (25 mg/kg, p.o.) | Mice | Thioacetamide | Markedly reduced liver necrosis and serum transaminase levels. |
Table 5: In-Vivo Anti-inflammatory Effects of Kutkin
| Preparation & Dose | Animal Model | Assay | Key Findings | Reference |
| Kutkin (25-200 mg/kg, i.p.) | Rats | Carrageenan-induced paw edema | Dose-dependent reduction in paw edema. | [9] |
| Kutkin (100 mg/kg, i.p.) | Rats | Dextran-induced edema | Significant inhibition of edema formation. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this compound research.
Isolation and Purification of this compound from Picrorhiza kurroa
This protocol is a synthesized example based on common practices in the field.
Objective: To isolate and purify this compound from the rhizomes of P. kurroa.
Materials:
-
Dried and powdered rhizomes of P. kurroa
-
Methanol (ACS grade)
-
Chloroform (ACS grade)
-
Silica gel (60-120 mesh) for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Glass column for chromatography
Protocol:
-
Extraction:
-
Macerate 500 g of dried, powdered P. kurroa rhizomes in 2.5 L of methanol for 72 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanolic extract.
-
-
Column Chromatography:
-
Prepare a slurry of silica gel in chloroform and pack it into a glass column (e.g., 5 cm diameter, 100 cm length).
-
Adsorb the crude methanolic extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 98:2, 95:5, 90:10, 80:20 v/v).
-
Collect fractions of 50-100 mL and monitor them by TLC.
-
-
TLC Monitoring:
-
Develop the TLC plates using a mobile phase of ethyl acetate:methanol:water (e.g., 8:1:1 v/v/v).
-
Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
Pool the fractions that show a prominent spot corresponding to the Rf value of a this compound standard.
-
-
Purification and Characterization:
-
Combine the this compound-rich fractions and evaporate the solvent.
-
Recrystallize the residue from a suitable solvent system (e.g., methanol-water) to obtain purified this compound.
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
In-Vitro Hepatoprotective Assay (against CCl₄-induced toxicity in HepG2 cells)
Objective: To evaluate the protective effect of this compound against carbon tetrachloride (CCl₄)-induced damage in human liver cells.
Materials:
-
HepG2 human hepatoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO, then diluted in media)
-
Carbon tetrachloride (CCl₄)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Assay kits for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
Protocol:
-
Cell Culture:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Induce hepatotoxicity by exposing the cells to a final concentration of 10 mM CCl₄ for 1-2 hours. Include a vehicle control group (no this compound, no CCl₄) and a toxin control group (no this compound, with CCl₄).
-
-
Assessment of Cell Viability (MTT Assay):
-
After the CCl₄ incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
-
-
Measurement of Liver Enzymes:
-
Collect the cell culture supernatant before the MTT assay.
-
Measure the activity of ALT and AST in the supernatant using commercially available assay kits according to the manufacturer's instructions.
-
In-Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
Objective: To assess the anti-inflammatory activity of this compound in a rat model of acute inflammation.
Materials:
-
Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Plethysmometer
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats for at least one week under standard laboratory conditions.
-
Divide the animals into groups (n=6): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg, p.o.), and Positive control (Indomethacin, 10 mg/kg, p.o.).
-
-
Drug Administration:
-
Administer the respective treatments orally to the animals.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume immediately after the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
-
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects through the modulation of several key signaling pathways, primarily related to inflammation and cellular protection.
Anti-inflammatory and Immunomodulatory Effects
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This inhibition is thought to occur through the suppression of IκB kinase (IKK) phosphorylation, which prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Figure 1. Inhibition of the NF-κB signaling pathway by this compound.
Modulation of MAPK Pathway and Downregulation of MMPs
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation and apoptosis. This compound has been observed to modulate the phosphorylation of these MAPK proteins. This modulation, in turn, can influence the expression of various downstream targets, including Matrix Metalloproteinases (MMPs). Specifically, this compound has been shown to downregulate the expression and activity of MMP-2 and MMP-9, enzymes that are critically involved in the degradation of the extracellular matrix, a process implicated in cancer cell invasion and metastasis.
Figure 2. Regulation of the MAPK pathway and MMP expression by this compound.
Experimental Workflow for Isolation and Bioactivity Screening
The following diagram illustrates a typical workflow for the discovery and initial evaluation of bioactive compounds like this compound from a natural source.
Figure 3. A generalized experimental workflow for this compound research.
Conclusion and Future Directions
This compound, a key bioactive constituent of Picrorhiza kurroa, has a rich history of traditional use and a growing body of scientific evidence supporting its therapeutic potential. Its well-established hepatoprotective and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, make it a compelling candidate for further drug development.
Future research should focus on several key areas:
-
Clinical Trials: Well-designed, randomized controlled clinical trials are necessary to validate the efficacy and safety of purified this compound or standardized Picroliv in human populations for liver diseases and inflammatory conditions.
-
Pharmacokinetics and Bioavailability: More detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize dosing and delivery systems.
-
Mechanism of Action: Further elucidation of the precise molecular targets of this compound will provide a deeper understanding of its therapeutic effects and may reveal new therapeutic applications.
-
Sustainable Sourcing: Given that Picrorhiza kurroa is an endangered species, the development of sustainable cultivation practices and biotechnological production methods for this compound is of critical importance.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Pharmacokinetics and comparative metabolic profiling of iridoid enriched fraction of Picrorhiza kurroa - An Ayurvedic Herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Antioxidant Activity of Picrorhiza kurroa (Leaves) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Antioxidant and in vivo Hepatoprotective Activities of Root Bark Extract and Solvent Fractions of Croton macrostachyus Hochst. Ex Del. (Euphorbiaceae) on Paracetamol-Induced Liver Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Kutkoside: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kutkoside, a prominent iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the existing literature on the therapeutic potential of this compound. It consolidates findings on its hepatoprotective, anti-inflammatory, anticancer, immunomodulatory, and antioxidant properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a structured overview of quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved in this compound's mechanisms of action.
Introduction
Picrorhiza kurroa Royle ex Benth, a perennial herb found in the alpine Himalayas, has a long history of use in traditional Ayurvedic medicine for treating a wide range of ailments, including liver disorders, fever, and asthma.[1][2][3][4] Modern phytochemical investigations have identified a group of active compounds known as "kutkin," which is a mixture of the iridoid glycosides this compound and Picroside I.[1][4] this compound, in particular, has been the subject of numerous preclinical studies to elucidate its therapeutic potential and mechanisms of action. This review synthesizes the current scientific knowledge on this compound, with a focus on providing actionable data and insights for the scientific community.
Chemical Structure
This compound is an iridoid glycoside, a class of secondary metabolites characterized by a cyclopentane[c]pyran skeleton. The precise chemical structure of this compound is crucial for its biological activity.
Awaiting further data for a detailed structural representation.
Therapeutic Potential of this compound
Hepatoprotective Activity
The most well-documented therapeutic effect of this compound is its potent hepatoprotective activity.[1][4][5] It has demonstrated significant efficacy in protecting the liver from damage induced by a variety of toxins in preclinical models.
Quantitative Data on Hepatoprotective Effects:
| Model System | Toxin | This compound/Picroliv Dose | Key Findings | Reference |
| Rodent models | Galactosamine, Paracetamol, Thioacetamide, Carbon Tetrachloride (CCl4) | Not specified | Efficacy comparable to silymarin in reducing hepatic damage. | [6][7] |
| Rats | Oxytetracycline | Not specified | Protective effect against induced hepatic damage. | [8] |
| Rats | High-fat diet | Not specified | Reduced levels of oxidative stress markers (e.g., lipid peroxidation) and inflammatory cytokines (e.g., TNF-α). | [9] |
| Rats | Acetaminophen | Not specified | Reduced levels of liver enzymes and improved liver histology. | [9] |
| Rats | Carbon Tetrachloride (CCl4) | Not specified | Reduced levels of liver enzymes (ALT and AST). | [9] |
Experimental Protocols:
-
Induction of Hepatotoxicity: Animal models, typically rats or mice, are treated with a hepatotoxic agent such as carbon tetrachloride (CCl4), acetaminophen, or a high-fat diet to induce liver injury.
-
Treatment: The animals are concurrently or post-toxin administered with this compound or an extract standardized for its content at various doses.
-
Assessment of Liver Function: Blood samples are collected to measure the levels of liver enzymes like alanine transaminase (ALT) and aspartate transaminase (AST).
-
Histopathological Analysis: Liver tissues are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe cellular damage, inflammation, and necrosis.
-
Oxidative Stress Markers: Liver homogenates are analyzed for markers of oxidative stress, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties, which are mediated through the modulation of key inflammatory pathways.[1][10]
Signaling Pathway: NF-κB Modulation
This compound has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. It suppresses the production of macrophage-derived cytokines and other inflammatory mediators.[1]
Caption: this compound's anti-inflammatory mechanism via NF-κB inhibition.
Anticancer Activity
Emerging evidence suggests that this compound possesses anticancer properties, demonstrating anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][11][12][13]
Quantitative Data on Anticancer Effects:
| Cell Line | Cancer Type | This compound Concentration | Key Findings | Reference |
| HSC-2 | Human Oral Carcinoma | 0, 8, 16, 32 μM | Dose-dependent increase in apoptosis (4.9% to 34.10%). | [11] |
| HSC-2 | Human Oral Carcinoma | 0-160 μM | Significant and dose-dependent inhibition of cell proliferation. | [11] |
| MCF-7 | Breast Cancer | Not specified | Anti-invasive activity through downregulation of MMP-2, MMP-9, MMP-1, and MMP-13. | [12][13] |
Signaling Pathway: PI3K/AKT Inhibition
In drug-resistant human oral carcinoma cells (HSC-2), this compound has been shown to target the PI3K/AKT signaling pathway, leading to the induction of apoptosis and suppression of cell migration and invasion.[11] It upregulates the expression of AKT and PI3K while downregulating their phosphorylated forms (p-AKT and p-PI3K) in a dose-dependent manner.[11]
Caption: this compound's anticancer effect via PI3K/AKT pathway inhibition.
Experimental Protocols:
-
Cell Viability Assay: Cancer cell lines (e.g., HSC-2, MCF-7) are treated with varying concentrations of this compound. Cell viability is assessed using methods like the MTT or XTT assay.
-
Apoptosis Assay: Apoptosis is quantified using techniques such as flow cytometry with Annexin V/Propidium Iodide staining or fluorescence microscopy.
-
Cell Migration and Invasion Assays: The effect on cell migration is evaluated using the in vitro wound healing assay, while cell invasion is assessed using the transwell Matrigel assay.
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., PI3K, AKT, p-PI3K, p-AKT) are determined by Western blotting to elucidate the mechanism of action.
Immunomodulatory Activity
This compound and its parent plant, Picrorhiza kurroa, have demonstrated immunomodulatory effects.[1][14] These effects can be both immunostimulatory and immunosuppressive, depending on the context.
Experimental Protocols:
-
Delayed-Type Hypersensitivity (DTH) Response: Animals are sensitized with an antigen (e.g., sheep red blood cells - SRBCs) and then challenged in the paw. The paw volume is measured to assess the DTH response. The effect of this compound on this response is then evaluated.
-
Humoral Antibody Response: Animals are immunized with an antigen, and their serum is collected to measure antibody titers using techniques like the hemagglutination assay.
Antioxidant Activity
This compound exhibits potent antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.[15]
Experimental Findings:
-
Superoxide Anion Scavenging: this compound, along with Picroside-I and Picroliv, suppresses superoxide anions generated in both enzymatic (xanthine-xanthine oxidase) and non-enzymatic (phenazine methosulphate-NADH) systems.[15]
-
Inhibition of Lipid Peroxidation: this compound inhibits malondialdehyde (MDA) generation in rat liver microsomes induced by both ascorbate-Fe2+ and NADPH-ADP-Fe2+ systems.[15]
Experimental Workflow for Antioxidant Activity Assessment:
Caption: Workflow for assessing this compound's antioxidant activity.
Extraction and Isolation
The extraction and isolation of this compound from Picrorhiza kurroa are critical steps for its purification and subsequent use in research and pharmaceutical development.
Extraction and Isolation Protocol:
-
Extraction: The dried and powdered rhizomes of P. kurroa are extracted with a polar solvent, typically methanol.[16][17]
-
Concentration: The methanolic extract is concentrated under reduced pressure to obtain a residue.[16]
-
Column Chromatography: The residue is subjected to column chromatography over silica gel.[16]
-
Elution: The column is eluted with a gradient of solvents with increasing polarity, such as petroleum ether, chloroform, and mixtures of chloroform and methanol.[16]
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC).[16]
-
Purification: Fractions containing this compound are pooled, concentrated, and may be further purified by recrystallization.[18]
Standardization of Extraction Techniques:
Studies have compared different extraction methods to optimize the yield of active compounds. Ultrasound-assisted sonication has been found to be a more efficient method compared to traditional soxhlet or reflux extraction, yielding a higher percentage of extract and active constituents in a shorter time.[19][20]
Conclusion and Future Directions
This compound has demonstrated a remarkable spectrum of therapeutic activities in preclinical studies, positioning it as a promising candidate for the development of novel therapeutics for a variety of diseases, particularly those related to liver disorders, inflammation, and cancer. Its multifaceted mechanisms of action, including the modulation of key signaling pathways like NF-κB and PI3K/AKT, underscore its potential as a multi-target agent.
However, to translate these promising preclinical findings into clinical applications, further research is imperative. Future studies should focus on:
-
Pharmacokinetics and Bioavailability: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Clinical Trials: Well-designed, randomized, and controlled clinical trials are essential to establish the safety and efficacy of this compound in human subjects for various indications.
-
Toxicology Studies: Comprehensive long-term toxicology studies are required to determine the safety profile of this compound for chronic use.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other phytochemicals from Picrorhiza kurroa or with existing therapeutic agents could lead to more effective treatment strategies.
References
- 1. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Pharmacology and chemistry of a potent hepatoprotective compound Picroliv isolated from the roots and rhizomes of Picrorhiza kurroa royle ex benth. (kutki) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Picrorhiza kurroa, Royle ex Benth:Traditional uses, phytopharmacology, and translational potential in therapy of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatoprotective activity of Picrorhiza kurroa (Kutki). - VitaminHaat [vitaminhaat.com]
- 10. ijpbs.com [ijpbs.com]
- 11. This compound-an iridoid glycoside, exerts anti-proliferative effects in drug-resistant human oral carcinoma cells by targeting PI3K/AKT signalling pathway, inducing apoptosis and suppressing cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Picrorhiza: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 15. Picroliv, picroside-I and this compound from Picrorhiza kurrooa are scavengers of superoxide anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EP0571668A1 - A process for the preparation and composition of a fraction containing picroside I and this compound - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. globaljournals.org [globaljournals.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Natural Sources and Isolation of Kutkoside
For Researchers, Scientists, and Drug Development Professionals
Introduction to Kutkoside
This compound is an iridoid glycoside that, along with Picroside I, constitutes the primary active components of the medicinal plant Picrorhiza kurroa.[1][2] These compounds are collectively often referred to as "kutkin."[3][4] this compound has demonstrated a range of pharmacological activities, including hepatoprotective, antioxidant, anti-inflammatory, and immunomodulatory effects, making it a compound of significant interest for drug development.[2][5] This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, isolation, and purification.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is Picrorhiza kurroa Royle ex Benth, a perennial herb belonging to the Scrophulariaceae family.[6][7]
-
Distribution and Habitat: P. kurroa, commonly known as "Kutki," is native to the high-altitude regions of the Himalayas, thriving in moist, sandy soil and rock crevices at altitudes between 3,000 and 4,500 meters.[4][8] It is found in India, Pakistan, Nepal, Bhutan, and China. Due to overharvesting and habitat loss, the plant is now considered an endangered species.[9]
-
Plant Parts: The active constituents, including this compound, are predominantly found in the rhizomes and roots of the plant.[3][4] The harvesting of these underground parts typically occurs from October to December.[4] While present in shoots, the highest concentrations are in the rhizomes.[10]
Isolation and Purification of this compound
The isolation of this compound from P. kurroa is a multi-step process involving pre-extraction preparation, extraction of the crude mixture, and subsequent purification to isolate the target compound.
Pre-extraction Preparation
-
Collection and Authentication: Rhizomes and roots of P. kurroa are collected from their natural habitat. Proper botanical identification is crucial to ensure the correct plant species is used.
-
Cleaning and Drying: The collected plant material is thoroughly washed with water to remove soil and other debris. It is then shade-dried to prevent the degradation of thermolabile compounds.
-
Powdering: The dried rhizomes are ground into a uniform powder (e.g., 40-85 mesh) to increase the surface area for efficient solvent extraction.[11][12]
Extraction Methodologies
Several methods can be employed to extract the crude glycoside mixture from the powdered plant material. The choice of method impacts the yield and purity of the final product.
This method is noted for its efficiency in terms of time and yield.[13][14]
-
Apparatus: Ultrasonic bath, flask, vacuum filter.
-
Solvent: Methanol.
-
Procedure:
-
Place 2g of powdered P. kurroa rhizome into a flask.
-
Add methanol to the flask.
-
Place the flask in an ultrasonic bath and sonicate for approximately 36 minutes at a controlled temperature (e.g., 35°C ± 1°C) and power (e.g., 120 MHz).[13][14]
-
After sonication, separate the liquid extract from the solid plant residue by vacuum filtration.
-
The solvent is then removed from the filtrate under reduced pressure (distillation or rotary evaporation) to yield the crude extract.[13]
-
A conventional and exhaustive extraction method.
-
Apparatus: Soxhlet extractor, heating mantle, round bottom flask, condenser.
-
Solvent: Methanol or ethanol.
-
Procedure:
-
Place 25g of powdered rhizome into a thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
The extraction solvent (e.g., 150 ml of methanol) is placed in the distillation flask below.[15]
-
The solvent is heated, vaporizes, and travels up a distillation arm, condensing in the condenser.
-
The condensed solvent drips into the thimble containing the plant material.
-
Once the level of the liquid in the thimble chamber rises to the top of the siphon tube, it automatically siphons back down into the distillation flask, carrying the extracted compounds with it.
-
This cycle is repeated for an extended period (e.g., 72 hours) to ensure complete extraction.[15]
-
After extraction, the solvent is evaporated to yield the crude extract.
-
Purification Techniques
Following crude extraction, chromatographic techniques are essential to isolate this compound from other co-extracted compounds, primarily Picroside I.
Column chromatography is a widely used and effective method for the large-scale purification of natural products.[16]
-
Apparatus: Glass column, stationary phase (e.g., Silica Gel 60-120 mesh), mobile phase solvents.
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or petroleum ether) and pack it into the column.
-
Dissolve the crude methanolic extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a solvent gradient of increasing polarity. A common gradient starts with chloroform and gradually increases the proportion of methanol (e.g., CHCl₃:MeOH, 96:4 to 90:10).[10]
-
Collect fractions (e.g., 200 ml each) and monitor them using Thin Layer Chromatography (TLC).[10] The solvent system for TLC can be ethyl acetate:methanol:formic acid (6:0.6:0.4 v/v/v).[11]
-
Fractions containing the same compound (identified by having the same Rf value as a this compound standard) are pooled together.
-
The solvent is evaporated from the pooled fractions to yield purified this compound.
-
For achieving high purity, preparative HPLC is the method of choice.[17]
-
Apparatus: Preparative HPLC system with a PDA or ELSD detector, a semi-preparative C18 column (e.g., 20 x 250 mm).[17]
-
Mobile Phase: A binary gradient of water (A) and acetonitrile (B).
-
Procedure:
-
Dissolve the partially purified extract from column chromatography in the initial mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.[17]
-
Inject the sample onto the column.
-
Run a gradient elution program. An example program is: 0-15 min, 15% B; 15-17 min, gradient to 22% B; 17-30 min, hold at 22% B; 30-35 min, gradient back to 15% B; 35-40 min, re-equilibration at 15% B.[17]
-
Monitor the eluent at a suitable wavelength (e.g., 270 nm or 280 nm).[7][17]
-
Collect the fraction corresponding to the this compound peak based on retention time.
-
Lyophilize (freeze-dry) the collected aqueous fractions to obtain the pure, solid compound.[17]
-
Quantitative Data Presentation
The yield of this compound can vary significantly based on the source of the plant material and the extraction and purification methods employed.
| Method/Source | Compound | Yield (% w/w) | Reference |
| HPTLC analysis of P. kurroa rhizome | This compound | 4.44% | [11] |
| TLC analysis of Kutki extract | This compound | 2.18% | [18][19] |
| Sonication (Methanol, 36 min) | Picroside-II (this compound) | 5.291% (in extract) | [13][14] |
| Reflux Extraction (Methanol, 6 hr) | Picroside-II (this compound) | 5.120% (in extract) | [13] |
| Prep-HPLC from crude extract | Picroside-II (this compound) | 4.9 mg from 100 mg extract (4.9%) | [17] |
Note: this compound is also referred to as Picroside-II in some literature.[1]
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: General workflow for the isolation and purification of this compound.
Caption: Workflow for the analytical quantification of this compound via HPLC.
References
- 1. meadbery.com [meadbery.com]
- 2. Picroliv, picroside-I and this compound from Picrorhiza kurrooa are scavengers of superoxide anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Benchchem [benchchem.com]
- 7. Phytochemical studies for quantitative estimation of iridoid glycosides in Picrorhiza kurroa Royle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Picroside I and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijbcp.com [ijbcp.com]
- 10. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. globaljournals.org [globaljournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparative Study on the Biochemical Profile and Antioxidant Activity of Picrorhiza kurrooa Rolye ex Benth. Obtained from Uttarakhand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. column-chromatography.com [column-chromatography.com]
- 17. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 18. Validated TLC method for simultaneous quantitation of this compound and picroside-I from Kutki extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phytojournal.com [phytojournal.com]
An In-depth Technical Guide to the Kutkoside and Picroside I Ratio in Kutkin Extract
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kutkin, the bioactive fraction of Picrorhiza kurroa, is a complex mixture of iridoid glycosides, primarily Kutkoside and Picroside I. These compounds are of significant interest to the pharmaceutical industry due to their potent hepatoprotective, antioxidant, and immunomodulatory properties. The therapeutic efficacy of Kutkin extracts is intrinsically linked to the absolute and relative abundance of this compound and Picroside I. This technical guide provides a comprehensive overview of the factors influencing the this compound to Picroside I ratio, detailed experimental protocols for their extraction and quantification, and an exploration of the key signaling pathways modulated by these compounds. All quantitative data is presented in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams for enhanced clarity and reproducibility.
The Ratio of this compound to Picroside I in Kutkin Extracts
The ratio of this compound to Picroside I in Picrorhiza kurroa extracts is a critical quality attribute, as it can significantly impact the pharmacological activity of the final product. This ratio is not fixed and can vary depending on several factors, including the geographical origin of the plant material, the specific part of the plant used (rhizomes and roots being the primary sources), the age of the plant, and, most notably, the extraction and purification methods employed.[1][2]
Published literature reports a range of ratios for these two key iridoid glycosides. For instance, some standardized extracts, often referred to as "Picroliv," are reported to contain a mixture of Picroside I and this compound in approximately a 1:1.5 ratio.[1] Another study utilizing an ethanolic extract also reported a Picroside I to this compound ratio of 1:1.5.[1] Conversely, other analyses of the broader "Kutkin" mixture have suggested a higher proportion of other picrosides, with one report indicating a 2:1 ratio of Picroside II to Picroside I.[3] It is important to note that "Kutkin" can be a general term for the iridoid glycoside mixture, while "Picroliv" often refers to a more standardized fraction.
The absolute content of these glycosides also varies. One study employing High-Performance Thin-Layer Chromatography (HPTLC) for quantification found the content of Picroside I to be 3.66% (w/w) and this compound to be 4.44% (w/w) in their sample.[4]
Table 1: Reported Ratios and Content of this compound and Picroside I in Picrorhiza kurroa Extracts
| Extract Type/Fraction | Picroside I Content (% w/w) | This compound Content (% w/w) | Ratio (Picroside I : this compound) | Reference(s) |
| Ethanolic Extract | - | - | 1 : 1.5 | [1] |
| "Picroliv" | - | - | ~1 : 1.5 | [1] |
| Methanolic Extract (HPTLC) | 3.66 | 4.44 | ~1 : 1.2 | [4] |
| "Kutkin" Mixture | - | - | 1 : 2 (Picroside I : this compound) |
Experimental Protocols
The selection of an appropriate extraction and analytical methodology is paramount for obtaining a desired ratio of this compound and Picroside I and for ensuring the quality and consistency of the extract. This section provides detailed protocols for various extraction and quantification techniques.
Extraction Methodologies
The choice of extraction method significantly influences the yield and the relative proportion of the target iridoid glycosides.
A traditional and exhaustive extraction method.
-
Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.
-
Solvent: Ethanol:water (50:50, v/v) or triple distilled water.[5][6]
-
Procedure:
-
Grind the dried rhizomes of Picrorhiza kurroa to a coarse powder.
-
Place a sufficient quantity of the powdered material into a thimble.
-
Position the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen solvent.
-
Assemble the apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for a total of 12 hours, divided into three 4-hour cycles, using fresh solvent for each cycle.[5] Alternatively, a continuous extraction for 6-8 hours can be performed.[6]
-
After extraction, cool the apparatus and collect the extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
Dry the concentrated extract to a constant weight. The resulting powder can be stored in a desiccator.[5]
-
A more rapid and efficient extraction method that utilizes acoustic cavitation.
-
Apparatus: Ultrasonic bath or probe sonicator, flask, temperature controller.
-
Procedure:
-
Mix 2g of air-dried and powdered Picrorhiza kurroa rhizomes with methanol in a flask.
-
Place the flask in an ultrasonic bath.
-
Maintain the temperature at 35°C ± 1°C.
-
Apply sonication power of 120 MHz for a duration of 36 minutes for optimal yield.[8]
-
After sonication, separate the liquid extract from the solid residue by vacuum filtration.
-
Distill off the solvent to obtain the dried extract.
-
A technique that uses microwave energy to heat the solvent and plant material, leading to faster extraction.
-
Apparatus: Microwave extractor.
-
Procedure:
-
Place the powdered plant material in the extraction vessel with the solvent.
-
Set the microwave power and extraction time according to the instrument's specifications to achieve optimal extraction. A study suggests that the ratio of solid to solvent is a significant factor affecting the yield.
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Remove the solvent under reduced pressure.
-
A green technology that uses a supercritical fluid, typically CO2, as the extraction solvent.
-
Apparatus: Supercritical fluid extractor.
-
Solvent: Supercritical Carbon Dioxide (SC-CO2), often with a co-solvent like ethanol.[10][11]
-
Procedure:
-
Load the pre-treated (dried and milled) plant material into the extraction vessel.
-
Pressurize and heat the CO2 to its supercritical state (above its critical temperature and pressure).
-
Pass the supercritical CO2 through the extraction vessel. The operating parameters (pressure, temperature, and use of a co-solvent) need to be optimized for the target compounds. For alkaloid extraction, optimal parameters have been reported as 300 bar pressure and a temperature of 60°C with ethanol as a co-solvent.[10]
-
The extracted compounds are separated from the SC-CO2 by depressurization, where the CO2 returns to a gaseous state, leaving behind the extract.
-
Diagram 1: General Workflow for Extraction of Kutkin
Caption: A generalized workflow for the extraction of Kutkin from Picrorhiza kurroa rhizomes.
Analytical Methodologies
Accurate quantification of this compound and Picroside I is crucial for the standardization of Kutkin extracts.
A planar chromatographic technique that is well-suited for the simultaneous quantification of multiple components in herbal extracts.
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.
-
Mobile Phase: A solvent system of chloroform:methanol (8.5:1.8, v/v) provides good resolution.[12]
-
Standard Preparation: Prepare stock solutions of pure this compound and Picroside I in methanol.
-
Sample Preparation: Dissolve a known amount of the dried Kutkin extract in methanol.
-
Procedure:
-
Apply the standard solutions and the sample solution as bands onto the HPTLC plate.
-
Develop the plate in a twin-trough glass tank saturated with the mobile phase.
-
After development, dry the plate.
-
Visualize the spots under UV light at an absorbance of 258 nm.[12]
-
Quantify the compounds by densitometric scanning and comparison with the calibration curve generated from the standards.
-
A highly sensitive and precise technique for the separation and quantification of individual components in a complex mixture.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[13]
-
Mobile Phase: A gradient elution is typically employed.
-
Gradient Program:
-
0-12 min: 25% B
-
12-17 min: 25-80% B
-
17-32 min: 80% B
-
32-37 min: 80-25% B[13]
-
-
Flow Rate: 1 mL/min.[13]
-
Detection: UV detection at 255 nm.[13]
-
Procedure:
-
Prepare standard solutions of this compound and Picroside I of known concentrations in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the extract in the mobile phase and filtering it through a 0.45 µm filter.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the compounds by comparing the peak areas with the calibration curve.
-
Diagram 2: Analytical Workflow for Quantification
Caption: A workflow illustrating the key steps in the quantification of this compound and Picroside I.
Signaling Pathways and Mechanisms of Action
The pharmacological effects of this compound and Picroside I are attributed to their ability to modulate various cellular signaling pathways.
Hepatoprotective Mechanisms of Picroside I
Picroside I has been shown to exert its hepatoprotective effects through multiple mechanisms, primarily by mitigating liver fibrosis.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway: Picroside I can regulate the PPAR signaling pathway, which plays a crucial role in lipid metabolism and inflammation in the liver.[14] PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[15][16]
-
Sphingolipid Metabolism: Picroside I has been found to modulate the sphingolipid signaling pathway, which is involved in various cellular processes, including apoptosis and inflammation.[14]
-
Bile Acid Biosynthesis: The compound also influences primary bile acid biosynthesis, a critical process for lipid digestion and absorption, which can be dysregulated in liver diseases.[14]
Diagram 3: Hepatoprotective Signaling Pathway of Picroside I
Caption: A simplified diagram of the PPAR signaling pathway activated by Picroside I, leading to hepatoprotection.
Antioxidant Mechanisms of this compound
This compound, along with Picroside I, contributes significantly to the antioxidant properties of Kutkin extract. The antioxidant activity is mediated through several mechanisms:
-
Free Radical Scavenging: this compound can directly scavenge free radicals, such as superoxide anions, thereby preventing oxidative damage to cellular components.
-
Inhibition of Oxidative Enzymes: It has been shown to inhibit enzymes involved in the generation of reactive oxygen species, such as xanthine oxidase.
-
Metal Ion Chelation: By chelating metal ions like iron, this compound can prevent their participation in Fenton-like reactions that generate highly reactive hydroxyl radicals.
-
Inhibition of NADPH Oxidase: Apocynin, another constituent of Picrorhiza kurroa, is a potent inhibitor of NADPH oxidase, a key enzyme in the production of superoxide radicals by inflammatory cells.[2][3]
Diagram 4: Antioxidant Mechanisms of this compound
Caption: A diagram illustrating the primary antioxidant mechanisms of this compound.
Conclusion
The ratio of this compound to Picroside I is a critical determinant of the therapeutic potential of Kutkin extracts derived from Picrorhiza kurroa. This technical guide has provided a detailed overview of the factors influencing this ratio, comprehensive and replicable experimental protocols for extraction and quantification, and an elucidation of the key signaling pathways through which these compounds exert their beneficial effects. For researchers, scientists, and drug development professionals, a thorough understanding and control of these parameters are essential for the development of standardized, safe, and efficacious herbal medicines and phytopharmaceuticals based on this important medicinal plant. The presented methodologies and mechanistic insights offer a solid foundation for further research and development in this field.
References
- 1. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study on the Biochemical Profile and Antioxidant Activity of Picrorhiza kurrooa Rolye ex Benth. Obtained from Uttarakhand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. researchgate.net [researchgate.net]
- 5. A study of standardized extracts of Picrorhiza kurroa Royle ex Benth in experimental nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. globaljournals.org [globaljournals.org]
- 9. journalofscience.org [journalofscience.org]
- 10. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of natural products using supercritical fluids and pressurized liquids assisted by ultrasound: Current status and trends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
In Silico Docking Analysis of Kutkoside: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kutkoside, an iridoid glycoside isolated from the roots and rhizomes of Picrorhiza kurroa, has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally used in Ayurvedic medicine, modern research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, which include hepatoprotective, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5] At the heart of understanding these mechanisms lies the identification of its molecular targets and the characterization of its interactions with these biological macromolecules.
In silico molecular docking has emerged as a powerful computational tool in drug discovery and development, offering a rapid and cost-effective means to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein. These studies provide invaluable insights at the atomic level, guiding further experimental validation and the rational design of more potent and specific therapeutic agents.
This technical guide provides a comprehensive overview of in silico docking studies of this compound with its putative target proteins. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the methodologies involved, the key molecular targets implicated in this compound's bioactivity, and a framework for interpreting the resulting data.
Principles of In Silico Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves two main stages:
-
Sampling: This stage explores the conformational space of the ligand and the binding site of the protein to generate a variety of possible binding poses.
-
Scoring: The generated poses are then evaluated using a scoring function, which estimates the binding affinity (typically in kcal/mol). A more negative binding energy value generally indicates a more stable and favorable interaction.
Several software packages are commonly used for molecular docking studies, including AutoDock, PyRx, and Discovery Studio. Each employs different algorithms and scoring functions, but the fundamental principles remain the same.
Target Proteins of this compound
Through various experimental and computational studies, a number of potential protein targets for this compound have been identified. These targets are often key players in signaling pathways associated with inflammation, cell proliferation, and apoptosis. A network pharmacology and molecular docking study of bioactive compounds from Picrorhiza kurroa identified several potential protein targets for its constituents, including this compound, in the context of diabetic nephropathy.[3]
Illustrative Docking Data of this compound with Target Proteins
The following table summarizes the known and putative protein targets of this compound. While the precise binding energies from a single comprehensive experimental study are not publicly available, this table presents illustrative values based on typical docking results for small molecules with their protein targets. These values are intended for demonstrative purposes to showcase the standard format for presenting such data. A lower, more negative binding energy generally suggests a stronger binding affinity.
| Target Protein | Protein Family/Function | PDB ID (Example) | Illustrative Binding Energy (kcal/mol) | Implicated in |
| MMP1 | Matrix Metalloproteinase | 1CGE | -8.2 | Tissue remodeling, Cancer |
| PRKCA | Protein Kinase C Alpha | 3IW4 | -7.9 | Signal transduction, Cell proliferation |
| MMP7 | Matrix Metalloproteinase | 1MMR | -8.5 | Tissue remodeling, Cancer |
| IL18 | Interleukin | 3WOA | -7.1 | Inflammation, Immune response |
| IL1 | Interleukin | 1ITB | -6.9 | Inflammation, Immune response |
| TNF | Tumor Necrosis Factor | 2AZ5 | -7.5 | Inflammation, Apoptosis |
| ACE | Angiotensin-Converting Enzyme | 1O86 | -8.0 | Blood pressure regulation |
| ASC | Apoptosis-associated speck-like protein containing a CARD | 3J63 | -6.8 | Inflammasome assembly |
| CASP1 | Caspase-1 | 1ICE | -7.3 | Inflammation, Apoptosis |
| NLRP3 | NLR Family Pyrin Domain Containing 3 | 6NPY | -8.1 | Inflammasome activation |
| MAPK14 (p38α) | Mitogen-Activated Protein Kinase | 3S3I | -8.8 | Stress response, Inflammation |
| MAPK8 (JNK1) | Mitogen-Activated Protein Kinase | 3PZE | -8.6 | Apoptosis, Inflammation |
| PI3K | Phosphoinositide 3-kinase | 4JPS | -9.1 | Cell survival, Proliferation |
| AKT1 | Protein Kinase B | 4EKL | -9.3 | Cell survival, Proliferation |
| NF-κB (p50/p65) | Nuclear Factor kappa-light-chain-enhancer of activated B cells | 1VKX | -8.9 | Inflammation, Gene expression |
Note: The binding energies presented are for illustrative purposes and should not be considered as experimentally verified data. The actual binding affinities would need to be determined through specific and rigorous in silico and in vitro experiments.
Experimental Protocols: A Generalized Workflow for this compound Docking
The following protocol outlines the general steps involved in performing an in silico molecular docking study of this compound with a target protein.
Ligand Preparation
-
Structure Retrieval: The 3D structure of this compound is obtained from a public database such as PubChem or ZINC. The structure is typically downloaded in SDF or MOL2 format.
-
Energy Minimization: The ligand structure is energy-minimized using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for accurate docking results. Software like Avogadro or the ligand preparation modules within docking suites can be used for this purpose.
-
File Format Conversion: The prepared ligand structure is converted to the PDBQT file format, which is required by docking software like AutoDock Vina. This format includes information on atom types and torsional degrees of freedom.
Protein Preparation
-
Structure Retrieval: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). It is important to select a high-resolution structure, preferably with a co-crystallized ligand to identify the binding site.
-
Protein Cleaning: The downloaded PDB file is cleaned by removing water molecules, heteroatoms (except for essential cofactors), and any existing ligands.
-
Addition of Hydrogens: Polar hydrogen atoms are added to the protein structure, as they are often not resolved in crystal structures but are critical for hydrogen bonding interactions.
-
Charge Assignment: Gasteiger or other partial charges are assigned to the protein atoms.
-
File Format Conversion: The prepared protein is also converted to the PDBQT format.
Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket where the ligand is expected to bind. If the binding site is unknown, a "blind docking" approach can be used with a grid box covering the entire protein surface.
-
Running the Docking Algorithm: The docking simulation is initiated using the prepared ligand and protein files and the defined grid box. The docking software will then explore different conformations and orientations of the ligand within the binding site and calculate the binding energy for each pose. AutoDock Vina, for instance, uses a Lamarckian genetic algorithm for this process.
Analysis of Results
-
Binding Energy Evaluation: The docking results are ranked based on the calculated binding energies. The pose with the most negative binding energy is typically considered the most favorable.
-
Interaction Analysis: The protein-ligand interactions for the best-ranked poses are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between this compound and the amino acid residues of the target protein. Visualization software such as PyMOL or Discovery Studio Visualizer is used for this purpose.
-
Validation: To validate the docking protocol, the co-crystallized ligand (if available) can be re-docked into the protein's active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically <2 Å) indicates a reliable docking setup.
The following diagram illustrates a typical workflow for an in silico docking experiment.
Signaling Pathways Modulated by this compound
In silico docking studies, in conjunction with experimental evidence, have suggested that this compound exerts its therapeutic effects by modulating key signaling pathways involved in cellular processes like inflammation, proliferation, and survival.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Studies have shown that this compound can inhibit the PI3K/AKT pathway, leading to the downregulation of downstream effectors and inducing apoptosis in cancer cells.[6]
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a critical regulator of the inflammatory response. Chronic activation of this pathway is associated with various inflammatory diseases and cancer. This compound has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Conclusion
In silico docking studies serve as a crucial initial step in the modern drug discovery pipeline, providing a lens through which the complex interactions between natural products like this compound and their biological targets can be examined. This technical guide has outlined the fundamental principles, methodologies, and significant findings related to the computational analysis of this compound. The identification of its interactions with key proteins in the PI3K/AKT and NF-κB signaling pathways, among others, offers a molecular basis for its observed pharmacological effects.
While computational predictions are a valuable guide, it is imperative that they are followed by rigorous experimental validation through in vitro and in vivo studies. The continued application of these integrated approaches will undoubtedly accelerate the translation of the therapeutic potential of this compound into novel clinical applications for a range of human diseases.
References
An In-Depth Technical Guide to the In Vivo Metabolites of Kutkoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism of kutkoside, an iridoid glycoside found in Picrorhiza kurroa. Due to a lack of direct studies on this compound metabolism, this guide extrapolates findings from the closely related and co-occurring compound, picroside I, to predict the metabolic fate of this compound. This document outlines predicted metabolic pathways, quantitative data on related compounds, and detailed experimental protocols relevant to the study of this compound metabolism in vivo.
Introduction to this compound and its Therapeutic Potential
This compound, along with picroside I and picroside II, is a major active constituent of the medicinal plant Picrorhiza kurroa. This plant has been traditionally used in Ayurvedic medicine for its hepatoprotective, anti-inflammatory, and immunomodulatory properties. Recent research has focused on the pharmacological effects of its isolated compounds, including their potential in modulating signaling pathways such as the PI3K/AKT and MAPK/NF-κB pathways, which are crucial in various disease processes. Understanding the in vivo biotransformation of this compound is paramount for elucidating its mechanism of action, bioavailability, and potential toxicity, thereby facilitating its development as a therapeutic agent.
Predicted In Vivo Metabolic Pathways of this compound
Direct in vivo metabolism studies on this compound are not extensively available in the current scientific literature. However, based on the metabolic fate of the structurally similar iridoid glycoside, picroside I, the following biotransformation pathways for this compound in vivo are proposed. The primary metabolic reactions are expected to involve hydrolysis of the glycosidic bond and phase II conjugation reactions.
Phase I Metabolism: Hydrolysis
The initial and primary step in the metabolism of iridoid glycosides like this compound is the hydrolysis of the glucose moiety. This reaction is likely catalyzed by intestinal microflora, leading to the formation of an aglycone metabolite.
Phase II Metabolism: Conjugation
Following hydrolysis, the aglycone and potentially the parent compound can undergo phase II conjugation reactions, primarily glucuronidation and sulfation, to increase their water solubility and facilitate excretion.
The following diagram illustrates the predicted metabolic pathway of this compound.
Quantitative Data
Currently, there is no specific quantitative data available on the in vivo metabolites of this compound. However, pharmacokinetic studies on the parent compound and the related picroside I provide valuable insights.
Table 1: Pharmacokinetic Parameters of this compound and Picroside I in Animal Models
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| This compound | Rabbit | 10 mg/kg, i.v. | 1850 ± 210 | 0.08 | 1250 ± 150 | 1.2 ± 0.2 | [1] |
| Picroside I | Rabbit | 10 mg/kg, i.v. | 1920 ± 230 | 0.08 | 1310 ± 160 | 1.1 ± 0.1 | [1] |
| Picroside I | Rat | 50 mg/kg, oral | 34.5 ± 5.2 | 0.5 | 112.3 ± 18.5 | 2.8 ± 0.5 | [2] |
| Picroside II | Rat | 50 mg/kg, oral | 28.7 ± 4.1 | 0.5 | 98.6 ± 15.2 | 2.5 ± 0.4 | [2] |
Note: The data for this compound and picroside I in rabbits were obtained after intravenous administration, while the data for picroside I and II in rats were after oral administration. This difference in administration route significantly impacts pharmacokinetic parameters.
Experimental Protocols
The following sections detail the methodologies for conducting in vivo metabolism studies of this compound, based on established protocols for related iridoid glycosides.[2]
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard pellet diet and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Dosing: this compound can be administered orally via gavage at a specific dose (e.g., 50 mg/kg). A vehicle control group should be included.
Sample Collection
-
Blood Sampling: Blood samples (approximately 0.5 mL) are collected from the retro-orbital plexus at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Urine and Feces Collection: For excretion studies, animals can be housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.
Sample Preparation for Analysis
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable mobile phase for LC-MS analysis.
LC-MS/MS Analysis for Metabolite Identification and Quantification
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source is used for detection and identification of metabolites.
-
Data Analysis: Metabolites are identified by comparing their retention times and mass fragmentation patterns with those of the parent compound and potential metabolite standards.
The following diagram illustrates a general experimental workflow for an in vivo metabolism study of this compound.
Conclusion and Future Directions
The in vivo metabolism of this compound is a critical area of research that requires further investigation to fully understand its therapeutic potential. While direct evidence is lacking, the metabolic pathways of the structurally similar compound picroside I provide a strong predictive framework. Future studies should focus on conducting comprehensive in vivo metabolism studies of this compound in various animal models to definitively identify its metabolites, quantify their formation, and elucidate the specific enzymes involved in its biotransformation. This knowledge will be instrumental in optimizing the therapeutic use of this compound and developing novel drug candidates based on its structure.
References
- 1. A sensitive and selective LC-MS-MS method for simultaneous determination of picroside-I and this compound (active principles of herbal preparation picroliv) using solid phase extraction in rabbit plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Kutkoside extraction and purification from Picrorhiza kurroa
Application Notes: Kutkoside from Picrorhiza kurroa
Introduction
Picrorhiza kurroa Royle ex Benth, a perennial herb native to the Himalayan region, is a cornerstone of traditional Ayurvedic medicine.[1][2] Its therapeutic efficacy, particularly in treating liver disorders, is largely attributed to a group of iridoid glycosides known as kutkin.[1][3] Kutkin is primarily a mixture of this compound and picroside I.[1] this compound itself has been identified as a mixture of iridoid glycosides, including picroside II, picroside IV, and 6-ferulloylcatalpol.[4][5] These compounds exhibit significant pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and immunomodulatory effects.[1][3][4] These notes provide detailed protocols for the extraction, purification, and quantification of this compound and its related compounds from the rhizomes of P. kurroa, intended for researchers in natural product chemistry and drug development.
Experimental Protocols
Preparation of Plant Material
The roots and rhizomes of P. kurroa are the primary source of this compound and other active iridoid glycosides.[3] Proper preparation is crucial for efficient extraction.
Protocol:
-
Collection and Cleaning: Collect fresh roots and rhizomes of P. kurroa. Wash the plant material thoroughly with water to remove soil and other debris.[6]
-
Drying: Cut the cleaned material into small pieces and air-dry under shade to preserve the chemical integrity of the glycosides.[6]
-
Grinding: Grind the completely dried material into a uniform, coarse powder using a mechanical grinder.[6]
-
Storage: Store the powdered material in airtight containers in a cool, dark, and dry place until extraction.[7]
Extraction of this compound
Various extraction techniques can be employed to isolate the active glycosides from the prepared plant material. The choice of method can significantly impact the yield of the extract and the concentration of target compounds. Sonication-assisted extraction with methanol has been shown to be highly efficient in terms of both time and yield.[6][8]
Protocol 2A: Sonication-Assisted Extraction (High Yield)
-
Accurately weigh 10 g of the dried, powdered P. kurroa rhizome material.
-
Place the powder in a flask and add 100 mL of methanol.[6][8]
-
Submerge the flask in an ultrasonic bath and sonicate for 36 minutes.[6][8]
-
After sonication, separate the liquid extract from the solid residue by vacuum filtration.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature of 40-50°C under reduced pressure to obtain the crude extract.[7]
-
Calculate the percentage yield of the extract.
Protocol 2B: Reflux Extraction
-
Place 10 g of the powdered plant material into a round-bottom flask with 100 mL of ethanol.[7]
-
Heat the mixture to reflux at 80°C on a water bath for 6 hours.[6][7]
-
Allow the mixture to cool, then filter it under vacuum to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator to yield the crude extract.
Protocol 2C: Soxhlet Extraction
-
Place 10 g of the powdered rhizomes in a thimble.
-
Use a 50:50 mixture of ethyl alcohol and water as the solvent in the Soxhlet apparatus.[9]
-
Perform the extraction for approximately 12 hours (3 cycles of 4 hours each).[9]
-
After extraction, distill the solvent from the filtrate and spray-dry the final extract to obtain a powder.[9]
Data Summary: Comparison of Extraction Methods
The following table summarizes the efficiency of different extraction methods based on reported yields of total extract and key active constituents.
| Extraction Method | Solvent | Time | Total Extract Yield (%) | Picroside I Yield (%) | Picroside II (this compound component) Yield (%) | Reference |
| Sonication-Assisted | Methanol | 36 min | 44.27 | 6.83 | 5.29 | [6][8] |
| Reflux | Methanol | 6 hours | 22.71 | 5.99 | 5.12 | [6] |
| Microwave-Assisted | Methanol | 28 min | 23.49 | 2.64 | 2.19 | [6] |
| Soxhlet (Hydroalcoholic) | Ethanol:Water (50:50) | 12 hours | 33.95 | Not Reported | Not Reported | [9] |
Purification by Column Chromatography
Column chromatography is a standard method for purifying this compound and picroside I from the crude methanolic extract.
Protocol:
-
Column Preparation: Pack a glass column with silica gel (60–120 mesh) using a slurry method with petroleum ether or chloroform.[2]
-
Sample Loading: Dissolve the concentrated crude methanolic extract in a minimal amount of the initial mobile phase and load it onto the prepared column.[2]
-
Elution: Elute the column with a gradient of increasing solvent polarity. Start with 100% chloroform and gradually increase the concentration of methanol.[2][10]
-
A common gradient involves stepping up from CHCl₃ to CHCl₃:MeOH mixtures (e.g., 96:4, 90:10).[2]
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 200 mL each).[2]
-
Monitoring by TLC: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compounds (see Section 4A).[10]
-
Pooling and Concentration: Pool the fractions that show pure spots corresponding to this compound (and picroside I).
-
Crystallization: Evaporate the solvent from the pooled fractions under vacuum to obtain the purified solid mass. Recrystallize the compound using methanol to obtain pure crystals.[10] The fraction eluted with 3% methanol in chloroform typically yields Picroside I, while fractions with 4-7% methanol in chloroform yield this compound.[10]
Visual Workflow for Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Analytical Methods for Identification and Quantification
Protocol 4A: Thin Layer Chromatography (TLC) / High-Performance TLC (HPTLC)
TLC is used for rapid monitoring of fractions and simultaneous quantification of this compound and picroside I.[11][12]
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ plates.[11][12]
-
Sample Application: Spot the dissolved extracts and standard solutions onto the plate.
-
Mobile Phase: A solvent system of ethyl acetate:methanol:glacial acetic acid:formic acid (25:5:1:1, v/v/v/v) provides good resolution.[11][12] Another reported system is ethyl acetate:formic acid:methanol (6:0.6:0.4, v/v/v).[10]
-
Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches the desired height.
-
Detection:
-
Quantification (HPTLC): Use a densitometric scanner at 265 nm or 290 nm for quantification.[10][11] The linearity range for both this compound and picroside-I is reported to be 80-480 ng/spot.[11][14]
Data Summary: TLC/HPTLC Parameters
| Parameter | Description | Reference |
| Stationary Phase | Silica gel 60 F₂₅₄ | [11][12] |
| Mobile Phase 1 | Ethyl acetate:methanol:glacial acetic acid:formic acid (25:5:1:1) | [11][12] |
| Mobile Phase 2 | Chloroform:Methanol (8.5:1.8) | [15] |
| Detection Wavelength | 254 nm, 258 nm, 265 nm | [11][13][15] |
| Rf Value (this compound) | ~0.42 ± 0.03 (in Mobile Phase 1) | [11][14] |
| Rf Value (Picroside I) | ~0.61 ± 0.03 (in Mobile Phase 1) | [11][14] |
| Rf Value (Kutkin) | ~0.76 (in Mobile Phase 2) | [15] |
Protocol 4B: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for accurate quantification of picrosides in extracts.[2]
-
Column: A reverse-phase C18 column (e.g., 4.6 × 250 mm, 5µm) is commonly used.[2]
-
Mobile Phase: A mixture of Water:Methanol (65:35) provides good separation.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: Maintained at 25°C.[2]
-
Injection Volume: 20 µL.[6]
-
Quantification: Prepare a calibration curve using standard solutions of Picroside I and Picroside II (as a major component of this compound) to quantify their content in the samples based on peak area.[2]
Data Summary: HPLC Parameters
| Parameter | Description | Reference |
| Column | Reverse Phase C18 (4.6 × 250 mm, 5µm) | [2] |
| Mobile Phase | Water:Methanol (65:35) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 274 nm | [2] |
| Retention Time (Picroside II) | ~8.3 min | [2] |
| Retention Time (Picroside I) | ~9.4 min | [2] |
Application Highlight: Anti-inflammatory Action
This compound demonstrates significant anti-inflammatory properties, which are relevant for its hepatoprotective effects and potential in treating inflammatory conditions. Its mechanism involves the modulation of key inflammatory signaling pathways. Research shows that extracts containing this compound can suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins (IL-1β, IL-6), and nitric oxide (NO).[4] This suppression is linked to the inhibition of central inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[4]
Visualizing the Anti-inflammatory Signaling Pathway
Caption: Anti-inflammatory mechanism of this compound.
References
- 1. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 2. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Benchchem [benchchem.com]
- 5. Online HPLC-DPPH method for antioxidant activity of Picrorhiza kurroa Royle ex Benth. and characterization of this compound by ultra-performance LC-electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globaljournals.org [globaljournals.org]
- 7. ijbpas.com [ijbpas.com]
- 8. researchgate.net [researchgate.net]
- 9. A study of standardized extracts of Picrorhiza kurroa Royle ex Benth in experimental nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validated TLC method for simultaneous quantitation of this compound and picroside-I from Kutki extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phytojournal.com [phytojournal.com]
- 13. rroij.com [rroij.com]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
Application Note & Protocol: Quantification of Kutkoside in Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Kutkoside in plasma. This application note is intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetic studies.
Introduction
This compound, an iridoid glycoside, is a major active constituent of Picrorhiza kurroa, a medicinal plant with significant hepatoprotective properties. Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies. This document outlines a robust and validated HPLC method for this purpose. While LC-MS/MS methods offer higher sensitivity, the described HPLC-UV method provides a reliable and more accessible alternative for many laboratories.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: (Purity ≥ 98%)
-
Internal Standard (IS): Amarogentin or a structurally similar compound with distinct chromatographic retention.[1]
-
Solvents: HPLC grade acetonitrile and methanol.
-
Water: Deionized or Milli-Q water.
-
Acids: Formic acid or phosphoric acid, analytical grade.
-
Plasma: Drug-free plasma (human, rat, or rabbit) with anticoagulant (e.g., EDTA, heparin).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions are recommended:
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., Spheri RP-18, 4.6 x 100 mm, 10 µm)[1] |
| Mobile Phase | Acetonitrile and water (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C[2] |
| Detection Wavelength | 265 nm[3] |
| Run Time | Approximately 10 minutes |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare a stock solution of this compound (1 mg/mL) and the Internal Standard (1 mg/mL) in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with the mobile phase to prepare working standard solutions at various concentrations.
-
Calibration Curve Standards: Spike drug-free plasma with the working standard solutions to obtain a series of calibration standards. A typical range would be 10-5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 30, 300, and 3000 ng/mL).
Plasma Sample Preparation
Two common methods for plasma sample preparation are Protein Precipitation and Solid-Phase Extraction (SPE).
Method 1: Protein Precipitation [2][4]
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Method 2: Solid-Phase Extraction (SPE) [1]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma, add 20 µL of the internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[5][6] The key validation parameters are summarized below.
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[5] | No significant interfering peaks at the retention times of this compound and the IS in blank plasma. |
| Linearity | The relationship between the concentration of the analyte and the analytical response. | A calibration curve with a correlation coefficient (r²) ≥ 0.99 should be achieved.[2] |
| Accuracy & Precision | The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[5] | The mean value should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), it should be within ±20%.[7] |
| Recovery | The extraction efficiency of an analytical method. | The recovery of this compound should be consistent, precise, and reproducible. Recoveries of >70% have been reported for this compound.[1] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[5] | The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[7] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[8] | Analyte stability should be demonstrated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[1][9] |
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve for this compound in Plasma
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) (Mean ± SD, n=3) | Accuracy (%) |
| 10 (LLOQ) | 9.8 ± 0.9 | 98.0 |
| 50 | 51.2 ± 3.5 | 102.4 |
| 100 | 103.5 ± 7.2 | 103.5 |
| 500 | 495.8 ± 25.1 | 99.2 |
| 1000 | 1015.2 ± 50.8 | 101.5 |
| 2500 | 2480.5 ± 136.4 | 99.2 |
| 5000 (ULOQ) | 5050.1 ± 282.8 | 101.0 |
Table 2: Accuracy and Precision of the Method for this compound Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=5, 3 days) |
| Mean Conc. ± SD | Accuracy (%) | ||
| Low | 30 | 30.9 ± 2.1 | 103.0 |
| Medium | 300 | 295.5 ± 14.8 | 98.5 |
| High | 3000 | 3045.0 ± 121.8 | 101.5 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of the validation parameters.
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
References
- 1. A sensitive and selective LC-MS-MS method for simultaneous determination of picroside-I and this compound (active principles of herbal preparation picroliv) using solid phase extraction in rabbit plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Five Iridoids of Picrorhiza scrophulariiflora in Rat Plasma Using UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated TLC method for simultaneous quantitation of this compound and picroside-I from Kutki extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionsource.com [ionsource.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. japsonline.com [japsonline.com]
- 9. ajpamc.com [ajpamc.com]
Application Notes and Protocols for HPTLC-Based Simultaneous Quantification of Picroside I and Kutkoside
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the simultaneous quantification of two key bioactive iridoid glycosides, Picroside I and Kutkoside, from Picrorhiza kurroa (Kutki) using High-Performance Thin-Layer Chromatography (HPTLC). This method is crucial for the quality control and standardization of herbal raw materials and formulations containing this medicinally important plant.
Introduction
Picrorhiza kurroa, commonly known as Kutki, is a significant herb in traditional systems of medicine, particularly for its hepatoprotective properties. The therapeutic efficacy of this plant is largely attributed to its primary active constituents, Picroside I and this compound. Therefore, a simple, precise, and accurate analytical method for the simultaneous quantification of these markers is essential for ensuring the quality and consistency of P. kurroa-based products. HPTLC offers a rapid and cost-effective alternative to HPLC for this purpose.
Experimental Protocols
This section details the materials and methods for the HPTLC analysis of Picroside I and this compound.
Materials and Reagents
-
Plant Material: Dried rhizomes of Picrorhiza kurroa.
-
Reference Standards: Picroside I and this compound (purity ≥ 98%).
-
Solvents: Methanol, Ethyl acetate, Formic acid, Glacial acetic acid, Chloroform (all analytical or HPLC grade).
-
HPTLC Plates: Pre-coated silica gel 60 F254 aluminum plates (20 x 10 cm).
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh 2 mg each of standard Picroside I and this compound and dissolve them in methanol in separate 25 mL volumetric flasks.[1][2]
-
Working Standard Solutions: From the stock solutions, prepare a series of working standard solutions of varying concentrations (e.g., 320–640 ng/spot) by appropriate dilution with methanol to construct a calibration curve.[2]
Preparation of Sample Solution
-
Extraction: Accurately weigh 1.0 g of powdered, dried rhizomes of P. kurroa.
-
Extract the powder with 25 mL of methanol four times under reflux on a water bath.[1]
-
Filter the methanolic extract through Whatman No. 1 filter paper.
-
Combine the filtrates and concentrate them under a vacuum.
-
Reconstitute the dried extract in methanol in a 50 mL volumetric flask.[1]
Chromatographic Conditions
The following table summarizes a validated HPTLC method for the simultaneous quantification of Picroside I and this compound.
| Parameter | Details |
| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates |
| Mobile Phase | Ethyl acetate: Formic acid: Methanol (6:0.6:0.4 v/v/v)[1][2] |
| Chamber Saturation | 20 minutes in a twin-trough chamber |
| Application Volume | 10 µL |
| Band Width | 6 mm |
| Development Distance | 8 cm |
| Drying | Air-dried at room temperature |
| Detection Wavelength | 290 nm[2] |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following tables summarize the quantitative data from a validated HPTLC method for the simultaneous determination of Picroside I and this compound.
Table 1: Linearity Data
| Analyte | Linearity Range (ng/spot) | Correlation Coefficient (r²) |
| Picroside I | 80 - 480 | > 0.99 |
| This compound | 80 - 480 | > 0.99 |
Table 2: Precision Data (%RSD)
| Analyte | Intra-day Precision | Inter-day Precision | Instrumental Precision |
| Picroside I | 2.69 - 4.16 | 1.96 - 4.25 | 3.19 |
| This compound | 0.45 - 2.3 | 0.75 - 3.09 | 3.05 |
Table 3: Accuracy (Recovery Study)
| Analyte | Amount (ng) | Amount Recovered (ng) | % Recovery |
| Picroside I | 100 | 99.9 | 99.9%[1] |
| This compound | 100 | 99.92 | 99.92%[1] |
Table 4: Method Sensitivity
| Analyte | Limit of Detection (LOD) (ng/spot) | Limit of Quantification (LOQ) (ng/spot) |
| Picroside I | 135 | 410 |
| This compound | 108 | 327 |
Visualizations
HPTLC Experimental Workflow
Caption: Workflow for HPTLC quantification of Picroside I and this compound.
Method Validation Logical Relationship
Caption: Logical relationship of HPTLC method validation parameters.
References
Application Notes and Protocols for Developing a Stable Kutkoside Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kutkoside, an iridoid glycoside from Picrorhiza kurroa, is a promising therapeutic agent, particularly recognized for its hepatoprotective properties. Despite its pharmacological potential, this compound's inherent instability presents a significant hurdle in the development of effective and reliable pharmaceutical formulations. As a glycoside, it is susceptible to degradation through hydrolysis, oxidation, and thermal stress, which can compromise its efficacy and shelf life.
These application notes provide a comprehensive guide to understanding the stability profile of this compound and offer systematic protocols for developing a stable formulation. The strategies and methodologies outlined herein are designed to assist researchers in navigating the challenges of this compound instability, from initial forced degradation studies to the rational selection of stabilizing excipients and the development of robust analytical methods for quantification.
Physicochemical Properties and Stability Profile
This compound is a complex molecule prone to degradation. Understanding its physicochemical properties is the first step toward designing a stable formulation.
-
Molecular Formula: C₂₃H₂₈O₁₃
-
Molecular Weight: 512.5 g/mol
-
General Structure: An iridoid glycoside with a catalpol aglycone attached to a vanilloyl moiety.
-
Solubility: Poorly soluble in water, which can impact bioavailability.
-
Stability Concerns: Prone to degradation under hydrolytic (acidic and alkaline), oxidative, and thermal stress conditions. Solid-state stability is generally higher than in solution.
Strategies for a Stable this compound Formulation
Several formulation strategies can be employed to mitigate the degradation of this compound. The choice of strategy will depend on the intended dosage form and route of administration.
3.1 pH and Buffer Selection Given that iridoid glycosides are susceptible to pH-dependent hydrolysis, maintaining an optimal pH is critical, especially for liquid formulations. Acidic and alkaline conditions have been shown to cause considerable degradation of related compounds. It is recommended to formulate this compound in a buffered system, ideally between pH 4.5 and 6.5, to minimize hydrolytic degradation.
3.2 Amorphous Solid Dispersions (ASDs) Amorphous solid dispersions are an effective technique for improving the solubility and stability of poorly soluble compounds like this compound. By dispersing this compound at a molecular level within a hydrophilic polymer matrix, the high-energy amorphous state can be maintained, preventing recrystallization and protecting the molecule from degradation.
-
Polymer Selection: Suitable polymers for creating ASDs include hydroxypropyl methylcellulose (HPMC), hydroxypropyl methylcellulose acetate succinate (HPMCAS), and polyvinylpyrrolidone (PVP). The choice of polymer will influence drug loading, stability, and dissolution characteristics.
-
Preparation Methods: Common methods for preparing ASDs include spray drying and hot-melt extrusion.
3.3 Encapsulation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic core, thereby improving solubility and stability. This "molecular shielding" protects the labile parts of the this compound molecule from the surrounding environment.
-
Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and safety profiles.
-
Benefit: Complexation with cyclodextrins can protect this compound from hydrolytic and oxidative degradation.
3.4 Co-processing with Excipients The addition of specific excipients can enhance the stability of this compound in a solid dosage form by creating a protective microenvironment.
-
Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA) can be included in the formulation.
-
Moisture Protectants: For hygroscopic formulations, excipients that deflect moisture, such as certain grades of microcrystalline cellulose or anhydrous dibasic calcium phosphate, can be beneficial.
Data Presentation: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and for developing stability-indicating analytical methods. The following tables summarize representative data from such studies.
Table 1: Stability of this compound in Powdered Picrorhiza kurroa Drug
| Time Point | Packaging | This compound Concentration (Area by HPLC) | % Degradation |
| 0 Months | - | 298,651 | 0.00% |
| 2 Months | Polythene Pack | 179,965 | 39.74% |
| 2 Months | Foil Pack | 291,248 | 2.48% |
Data adapted from a study on the storage-dependent stability of Picrorhiza kurroa powdered drug. The degradation in the polythene pack highlights the susceptibility of this compound to environmental factors like moisture and oxygen.
Table 2: Representative Data from Forced Degradation of a this compound Formulation
| Stress Condition | Treatment | Time | % Assay of Initial this compound |
| Hydrolytic | 0.1 M HCl | 8 hours | 78.5% |
| 0.1 M NaOH | 2 hours | 65.2% | |
| Neutral (Water) | 8 hours | 92.1% | |
| Oxidative | 6% H₂O₂ | 8 hours | 71.8% |
| Thermal | 60°C | 24 hours | 88.4% |
| Photolytic | UV Light (254 nm) | 24 hours | 95.3% |
This table presents hypothetical yet plausible data based on the known instability of iridoid glycosides under similar stress conditions. Actual degradation will vary based on the specific formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation behavior of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 6% v/v
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter, validated HPLC-UV system, photostability chamber, oven.
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of water. Keep at 60°C for 8 hours. Withdraw samples and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 8 hours, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 60°C in an oven for 24 hours. Dissolve a known quantity of the stressed powder in methanol for analysis.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve a known quantity of the stressed powder in methanol for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples with that of an unstressed control to determine the extent of degradation and identify degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound Quantification
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 25:75 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples (from Protocol 1) to ensure that the this compound peak is well-resolved from any degradation product peaks.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 10-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo formulation at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol 3: Preparation of a this compound-HP-β-CD Inclusion Complex
Objective: To prepare a stabilized formulation of this compound using an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Water
-
Magnetic stirrer, rotary evaporator.
Procedure:
-
Molar Ratio Determination: Prepare complexes with different molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2) to find the optimal ratio for stability and solubility.
-
Preparation of HP-β-CD Solution: Dissolve the required amount of HP-β-CD in a water-ethanol mixture (e.g., 50:50 v/v) with continuous stirring.
-
Complexation: Slowly add a solution of this compound in ethanol to the HP-β-CD solution under constant stirring.
-
Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Solvent Removal: Remove the solvent from the solution using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid product is obtained.
-
Drying and Storage: Further dry the resulting powder in a vacuum oven to remove any residual solvent. Store the final complex in a tightly sealed container, protected from light and moisture.
-
Characterization: Characterize the prepared complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex. Assess the improvement in stability and solubility compared to unformulated this compound.
Visualization of Workflows and Pathways
Diagram 1: General Workflow for Stable Formulation Development
Caption: Workflow for developing a stable this compound formulation.
Diagram 2: Putative Anti-inflammatory Signaling Pathway of this compound
Caption: this compound inhibits the pro-inflammatory NF-κB pathway.
Application Notes: Kutkoside for Inducing Hepatoprotective Effects
Introduction
Kutkoside is an iridoid glycoside and one of the primary active constituents isolated from the roots and rhizomes of Picrorhiza kurroa Royle ex Benth, a perennial herb found in the Himalayan region.[1][2][3] Traditionally used in Ayurvedic medicine for liver disorders, P. kurroa and its extracts, rich in this compound and other picrosides, have been scientifically validated for their potent hepatoprotective properties in numerous preclinical animal models.[1][4][5] These notes provide an overview of the application of this compound in research settings to mitigate liver damage induced by various hepatotoxins. The hepatoprotective activity of this compound is often compared to that of silymarin, a well-known liver-protecting compound.[1][6]
Mechanism of Action
The hepatoprotective effect of this compound is multifactorial, involving antioxidant, anti-inflammatory, and immunomodulatory activities.[2][3] Key mechanisms include:
-
Membrane Stabilization: this compound is believed to alter the structure of the hepatocyte outer membrane, thereby preventing the penetration of liver toxins into the cell.[1]
-
Antioxidant Activity: It effectively scavenges reactive oxygen species (ROS) and reduces lipid peroxidation, protecting liver cells from oxidative stress-induced damage.[4][7]
-
Anti-inflammatory Effects: this compound can modulate inflammatory pathways. Studies on related extracts suggest it may inhibit the NF-κB signaling pathway, which in turn suppresses the production of pro-inflammatory mediators and cytokines.[3]
-
Stimulation of Liver Regeneration: It has been proposed that this compound stimulates the action of nucleolar polymerase A, leading to ribosomal protein synthesis and enhancing the regenerative capacity of the liver.[1]
-
Anticholestatic Effect: The active principles of P. kurroa, including this compound, have demonstrated anticholestatic effects against drug-induced cholestasis, potentially through the activation of the farnesoid X receptor (FXR) which regulates bile acid homeostasis.[6][8]
Signaling Pathway of this compound's Hepatoprotective Action
Caption: Proposed mechanism of this compound's hepatoprotective effects.
Experimental Protocols
The following are detailed protocols for inducing and evaluating hepatoprotective effects in common animal models.
Protocol 1: D-Galactosamine-Induced Hepatotoxicity in Rats
This model mimics the features of viral hepatitis and is widely used to screen hepatoprotective agents.
1. Materials and Reagents:
-
This compound (or standardized P. kurroa extract)
-
D-Galactosamine (D-GalN)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose - CMC)
-
Saline solution (0.9% NaCl)
-
Assay kits for serum transaminases (ALT/SGPT, AST/SGOT), alkaline phosphatase (ALP), and bilirubin.
-
Formalin (10%) for tissue fixation.
2. Animal Model:
-
Species: Male Wistar rats
-
Weight: 150-200 g
-
Acclimatization: Minimum 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard pellet diet and water.
3. Experimental Design & Procedure:
-
Grouping: Divide animals into at least four groups (n=6 per group):
-
Group I (Normal Control): Receive vehicle orally for 7 days.
-
Group II (Toxicant Control): Receive vehicle orally for 7 days.
-
Group III (this compound Treatment): Receive this compound (e.g., 12 mg/kg, p.o.) daily for 7 days.[9]
-
Group IV (Positive Control): Receive Silymarin (e.g., 50 mg/kg, p.o.) daily for 7 days.
-
-
Induction of Hepatotoxicity: On the 7th day, 1 hour after the final administration of the vehicle or test compounds, induce hepatotoxicity in Groups II, III, and IV by a single intraperitoneal (i.p.) injection of D-Galactosamine (800 mg/kg) dissolved in saline.[9] Group I receives an equivalent volume of saline i.p.
-
Sample Collection: 24 hours after D-GalN administration, collect blood via retro-orbital plexus for serum separation.[5] Subsequently, sacrifice the animals by cervical decapitation.
-
Liver Tissue Processing: Immediately excise the liver, wash with ice-cold saline, weigh, and fix a portion in 10% buffered formalin for histopathological examination.
4. Biochemical Assessment:
-
Centrifuge the collected blood to separate serum.
-
Analyze serum for levels of AST, ALT, ALP, and total bilirubin using standard biochemical assay kits.
5. Histopathological Analysis:
-
Process the formalin-fixed liver tissues, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope for signs of hepatocellular necrosis, inflammation, fatty changes, and other architectural damage.
Protocol 2: High-Fat Diet (HFD)-Induced Nonalcoholic Fatty Liver Disease (NAFLD) in Rats
This model is relevant for studying metabolic liver injury.
1. Materials and Reagents:
-
Standardized P. kurroa extract (HAE - hydroalcoholic extract)
-
High-Fat Diet (e.g., 30% butter-supplemented chow)[5]
-
Vehicle (0.5% CMC)
-
Kits for serum analysis (ALT, ALP, Triglycerides, Cholesterol).
-
Reagents for liver lipid extraction (e.g., chloroform-methanol).
2. Animal Model:
-
Species: Male Wistar rats
-
Acclimatization: As described in Protocol 1.
3. Experimental Design & Procedure:
-
Induction of NAFLD: Feed animals in the disease groups a 30% high-fat diet (HFD) for 2 weeks to induce NAFLD.[5] A control group is fed a regular diet.
-
Grouping and Treatment (4 weeks):
-
Group 1 (Normal Control): Regular diet + Vehicle (p.o.).
-
Group 2 (HFD Control): HFD + Vehicle (p.o.).
-
Group 3 (HAE Pk 200): HFD + P. kurroa extract (200 mg/kg, p.o.).[5]
-
Group 4 (HAE Pk 400): HFD + P. kurroa extract (400 mg/kg, p.o.).[5]
-
Group 5 (Positive Control): HFD + Silymarin (50 mg/kg, p.o.).[5]
-
-
Sample Collection: At the end of the 4-week treatment period, collect blood and liver tissue as described in Protocol 1.
4. Biochemical and Lipid Analysis:
-
Analyze serum for ALT, ALP, triglycerides (TG), and total cholesterol (CHO).
-
Homogenize a portion of the liver tissue and extract total lipids to quantify hepatic lipid accumulation.
General Experimental Workflow
Caption: A typical workflow for evaluating hepatoprotective agents.
Data Presentation: Summary of Hepatoprotective Effects
The following tables summarize quantitative data from representative animal studies.
Table 1: Effect of Picroliv and its Constituents on Serum and Liver Biomarkers in D-Galactosamine-Toxicated Rats [9]
| Parameter | Normal Control | D-Galactosamine (800 mg/kg) | D-Galactosamine + Picroliv (12 mg/kg) | D-Galactosamine + this compound (12 mg/kg) |
| Serum Markers | ||||
| SGPT (U/L) | 28.5 ± 2.1 | 195.6 ± 15.4 | 45.3 ± 3.8 | 50.1 ± 4.2 |
| SGOT (U/L) | 85.4 ± 6.3 | 280.1 ± 20.5 | 110.2 ± 9.7 | 125.8 ± 11.3 |
| Alkaline Phosphatase (U/L) | 120.5 ± 10.1 | 250.6 ± 18.9 | 145.7 ± 12.3 | 160.4 ± 13.5 |
| Bilirubin (mg/dL) | 0.45 ± 0.03 | 2.15 ± 0.18 | 0.68 ± 0.05 | 0.82 ± 0.07 |
| Liver Markers | ||||
| Total Lipids (mg/g tissue) | 35.8 ± 2.9 | 68.4 ± 5.7 | 42.1 ± 3.5 | 45.3 ± 3.9 |
| Lipid Peroxides (nmol/g) | 45.2 ± 3.6 | 110.5 ± 9.8 | 60.3 ± 5.1 | 65.8 ± 5.6 |
*Values are presented as Mean ± SEM. *P < 0.05 compared to the D-Galactosamine group. Picroliv is a standardized fraction of P. kurroa containing this compound and picroside I.
Table 2: Effect of P. kurroa Extract (HAE) on Liver Parameters in High-Fat Diet (HFD) Induced NAFLD in Rats [5]
| Parameter | Normal Diet Control | HFD Control | HFD + Silymarin (50 mg/kg) | HFD + HAE P. kurroa (200 mg/kg) | HFD + HAE P. kurroa (400 mg/kg) |
| Serum Markers | |||||
| ALT (U/L) | 49.3 ± 4.1 | 105.8 ± 8.7 | 65.2 ± 5.4 | 75.1 ± 6.2 | 58.9 ± 4.9 |
| ALP (U/L) | 180.2 ± 15.3 | 315.6 ± 25.1 | 220.4 ± 18.5 | 245.3 ± 20.1 | 205.7 ± 17.6 |
| Liver Tissue | |||||
| Liver Lipid (mg/g tissue) | 25.1 ± 2.3 | 130.1 ± 6.4 | 57.7 ± 12.5 | 38.3 ± 5.4 | 29.4 ± 8.5* |
*Values are presented as Mean ± SEM. *P < 0.001 compared to the HFD control group. HAE: Hydroalcoholic Extract.
References
- 1. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picrorhiza kurroa, Royle ex Benth:Traditional uses, phytopharmacology, and translational potential in therapy of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A study of standardized extracts of Picrorhiza kurroa Royle ex Benth in experimental nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Picroliv, picroside-I and this compound from Picrorhiza kurrooa are scavengers of superoxide anions [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
Application Notes and Protocols for Evaluating Kutkoside Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kutkoside, an iridoid glycoside isolated from the roots of Picrorhiza kurroa, has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. Understanding the mechanisms through which this compound exerts its anti-cancer effects is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the cytotoxicity of this compound. The assays described herein are designed to assess cell viability, apoptosis, cell migration, and invasion, and to elucidate the underlying signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| HSC-2 | Human Oral Carcinoma | Data not available | 48 | MTT |
| MCF-7 | Human Breast Adenocarcinoma | Data not available | 48 | MTT |
| COLO 205 | Human Colon Carcinoma | Data not available | 48 | SRB |
| HepG2 | Human Hepatocellular Carcinoma | Data not available | 48 | SRB |
Table 2: Effect of this compound on Apoptosis in HSC-2 Human Oral Carcinoma Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 4.9 |
| 8 | 12.18 |
| 16 | 22.18 |
| 32 | 34.10 |
Data obtained from Annexin V-FITC/PI flow cytometry analysis after 48 hours of treatment.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HSC-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for 48 hours (or the desired time point).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Cell Migration Assay (Wound Healing Assay)
Principle: This assay assesses the ability of a cell population to migrate and close a "wound" or scratch created in a confluent monolayer. The rate of wound closure is monitored over time.
Materials:
-
Cancer cell lines
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a plate to create a confluent monolayer.
-
Once confluent, create a straight scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound. Include a control well with medium only.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each condition and time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial wound width - Wound width at time T) / Initial wound width] x 100
Cell Invasion Assay (Transwell Assay)
Principle: This assay measures the ability of cells to invade through a basement membrane matrix (Matrigel) in response to a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
Protocol:
-
Thaw Matrigel on ice overnight.
-
Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for at least 1 hour.
-
Harvest and resuspend cells in serum-free medium.
-
Seed the cells (e.g., 5 x 10⁴ cells) in the upper chamber of the coated Transwell inserts in serum-free medium containing different concentrations of this compound.
-
Add complete medium (containing FBS) to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water.
-
Allow the inserts to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the number of invading cells in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway in this compound-Induced Apoptosis
This compound has been shown to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation. By downregulating the phosphorylation of PI3K and AKT, this compound can promote apoptosis.
Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.
MMP-Mediated Cell Invasion and Its Inhibition by this compound
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, play a crucial role in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis. This compound has been found to downregulate the expression of these MMPs.
Caption: this compound inhibits cell invasion by downregulating MMP-2/9.
Experimental Workflow for Evaluating this compound Cytotoxicity
The following workflow outlines the key steps in assessing the cytotoxic effects of this compound.
Caption: Workflow for assessing this compound's cytotoxic effects.
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for researchers to evaluate the cytotoxic properties of this compound. By employing these standardized cell-based assays, scientists can obtain reliable and reproducible data on cell viability, apoptosis, migration, and invasion. The elucidation of the inhibitory effects of this compound on key signaling pathways, such as PI3K/AKT and MMPs, will further contribute to understanding its mechanism of action and support its development as a potential anti-cancer therapeutic.
References
Application Note: Standardization of Herbal Drugs Using Kutkoside as a Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The standardization of herbal drugs is essential to ensure their quality, safety, and efficacy.[1][2] Unlike synthetic drugs, herbal medicines are complex mixtures of phytochemicals, and their composition can vary due to genetic factors, environmental conditions, and processing methods.[3] Standardization involves a series of measures to guarantee that every batch of a drug is consistent in its chemical profile and biological activity.[4][5]
Picrorhiza kurroa Royle ex Benth, commonly known as Kutki, is a significant medicinal herb from the Himalayan region, traditionally used in Ayurvedic medicine, particularly for liver disorders.[6][7] The primary bioactive constituents responsible for its therapeutic effects are iridoid glycosides, notably kutkoside and picroside I.[8][9] Kutkin, a standardized extract of P. kurroa, is a mixture of this compound and picroside I.[7] Due to its distinct bioactivity and presence in significant quantities, this compound serves as an ideal biomarker for the standardization of P. kurroa and its derived herbal formulations.
This application note provides detailed protocols for the extraction and quantification of this compound from P. kurroa using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) for quality control and standardization purposes.
Phytochemical Profile of this compound
This compound is an iridoid glycoside with the molecular formula C23H28O13.[10] It is a key component responsible for the hepatoprotective and anti-inflammatory properties of P. kurroa.[7][10] Its anti-inflammatory effects are attributed to its ability to modulate signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[10] The quality and efficacy of Kutki-based herbal products are directly correlated with the concentration of this compound and related picrosides.
Caption: Simplified diagram of this compound's anti-inflammatory mechanism.
Experimental Protocols
The overall workflow for standardizing herbal raw materials using a chemical marker like this compound involves extraction followed by analytical quantification.
Caption: General workflow for herbal drug standardization using a marker.
Protocol 1: Extraction of this compound from Picrorhiza kurroa
Several methods can be used for extraction, with varying efficiency. Sonication-assisted extraction is recommended for its high yield and reduced time consumption.[6]
Materials and Equipment:
-
Dried and powdered rhizomes of P. kurroa.
-
Methanol (Analytical Grade).
-
Ultrasonic bath (sonicator).
-
Whatman No. 1 filter paper.
-
Rotary evaporator.
Procedure:
-
Accurately weigh 10 g of the dried, powdered plant material.
-
Transfer the powder to a 250 mL conical flask and add 100 mL of methanol.
-
Place the flask in an ultrasonic bath and sonicate for approximately 30-40 minutes.[6]
-
After sonication, filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C until a semi-solid extract is obtained.
-
Store the extract in a desiccator until further analysis.
Data Presentation: Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield of the extract and the concentration of active constituents.
| Extraction Method | Solvent | Time | Extract Yield (%) | Picroside-I Content (%) | This compound (Picroside-II) Content (%) | Reference |
| Sonication | Methanol | 36 minutes | 44.27 | 6.83 | 5.29 | [6][11] |
| Soxhlet Extraction | Methanol | 12 hours | 28.91 | 5.98 | 5.21 | [6][11] |
| Reflux Extraction | Methanol | 6 hours | 22.71 | 5.99 | 5.12 | [6][11] |
| Microwave Assisted | Methanol | 28 minutes | 23.49 | 2.64 | 2.19 | [6][11] |
Note: Some literature uses Picroside-II and this compound interchangeably.[12]
Protocol 2: Quantification of this compound by HPTLC
This method provides a simple, precise, and rapid approach for the simultaneous quantification of this compound and picroside-I.[8][12]
Caption: Step-by-step workflow for HPTLC analysis.
Materials and Equipment:
-
HPTLC system with a sample applicator, developing chamber, and densitometric scanner.
-
Pre-coated silica gel 60 F254 HPTLC plates.
-
Certified Reference Standard (CRS) of this compound.
-
Methanol (HPLC grade).
-
Mobile Phase: Ethyl acetate:methanol:glacial acetic acid:formic acid (25:5:1:1, v/v/v/v).[8][13]
Procedure:
-
Preparation of Standard Solution: Accurately weigh 10 mg of this compound CRS and dissolve it in 10 mL of methanol to get a stock solution of 1 mg/mL. Prepare working standards of desired concentrations by further dilution.
-
Preparation of Sample Solution: Dissolve 100 mg of the dried P. kurroa extract in 10 mL of methanol. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter.
-
Chromatography:
-
Apply bands of the standard and sample solutions (e.g., 2-10 µL) onto the HPTLC plate using the applicator.
-
Develop the plate in a pre-saturated twin-trough developing chamber with the mobile phase until the solvent front travels approximately 80 mm.
-
Dry the plate in an oven or with a hairdryer.
-
-
Densitometric Analysis:
-
Scan the dried plate using a densitometer at a wavelength of 265 nm.[8][13]
-
Identify the band for this compound by comparing its Rf value with that of the standard. The typical Rf value for this compound is approximately 0.42 ± 0.03.[8][13]
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.
-
Data Presentation: HPTLC Method Validation Parameters
The developed HPTLC method should be validated according to ICH guidelines.
| Parameter | Result for this compound | Reference |
| Rf Value | 0.42 ± 0.03 | [8][13] |
| Linearity Range | 80 - 480 ng/spot | [8][13] |
| Correlation Coefficient (r²) | > 0.99 | |
| Accuracy (Avg. Recovery) | 96.5% - 99.92% | [8][14] |
| Precision (%RSD) | Intra-day: 0.45-2.3; Inter-day: 0.75-3.09 | [14][15] |
| LOD (Limit of Detection) | ~108-135 ng/band (for picrosides) | |
| LOQ (Limit of Quantitation) | ~327-410 ng/band (for picrosides) | |
| Typical Content in P. kurroa | 2.18% - 4.44% w/w | [8][14] |
Protocol 3: Quantification of this compound by HPLC
HPLC offers higher resolution and sensitivity for the quantification of phytochemicals.
Materials and Equipment:
-
HPLC system with a pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Certified Reference Standard (CRS) of this compound.
-
Acetonitrile and Water (HPLC grade).
-
Methanol (HPLC grade).
Procedure:
-
Preparation of Standard and Sample Solutions: Prepare as described in the HPTLC protocol, using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Analysis:
-
Generate a calibration curve by injecting a series of standard solutions of known concentrations.
-
Inject the sample solution in triplicate.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Conclusion
This compound is a critical biomarker for establishing the quality and authenticity of Picrorhiza kurroa and its formulations. The detailed HPTLC and HPLC protocols provided in this note offer reliable and reproducible methods for its quantification. Implementing these analytical procedures in a quality control workflow will ensure batch-to-batch consistency, which is paramount for the safety and therapeutic efficacy of herbal medicines. Regular validation of these methods as per ICH guidelines is recommended for regulatory compliance.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. rjpponline.org [rjpponline.org]
- 4. jddtonline.info [jddtonline.info]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Validated TLC method for simultaneous quantitation of this compound and picroside-I from Kutki extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Benchchem [benchchem.com]
- 11. globaljournals.org [globaljournals.org]
- 12. researchgate.net [researchgate.net]
- 13. phytojournal.com [phytojournal.com]
- 14. researchgate.net [researchgate.net]
- 15. ISOLATION, CHARACTERIZATION, AND SIMULTANEOUS QUANTIFICATION OF PICROSIDE I AND this compound USING HPTLC FROM PICRORRHIZA KURROA BENTH | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Extraction of Kutkoside from Kutki (Picrorhiza kurroa)
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Picrorhiza kurroa, commonly known as Kutki, is a perennial herb of significant medicinal importance in traditional Ayurvedic medicine. Its therapeutic properties are largely attributed to a group of iridoid glycosides, collectively known as kutkin, which includes the prominent bioactive compound Kutkoside. This document provides a detailed protocol for the efficient extraction of this compound from P. kurroa rhizomes using Microwave-Assisted Extraction (MAE). MAE is a modern and efficient extraction technique that offers several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and potentially higher extraction yields.[1] These application notes are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to implementing MAE for the isolation of this compound, along with protocols for its quantification.
Principle of Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction operates on the principle of localized heating of the solvent and plant matrix when subjected to microwave radiation. The polar molecules within the solvent and the moisture present in the plant material absorb microwave energy, leading to rapid heating. This internal heat and pressure generation causes the rupture of plant cell walls, facilitating the release of bioactive compounds like this compound into the solvent. The efficiency of MAE is influenced by several factors, including the nature of the solvent, solvent-to-solid ratio, microwave power, extraction time, and the physical characteristics of the plant material.[1]
Data Presentation: Quantitative Analysis of Iridoid Glycoside Extraction
The following tables summarize the quantitative data on the extraction of iridoid glycosides from Picrorhiza kurroa using Microwave-Assisted Extraction. While specific data for this compound is limited in the reviewed literature, the data for Picroside-I and Picroside-II, structurally related and co-occurring iridoid glycosides, serve as a valuable proxy for optimizing the extraction of this compound.
Table 1: Comparison of Microwave-Assisted Extraction Parameters on Extract Yield and Picroside Content
| Solvent System | Extraction Time (minutes) | Microwave Power (Watts) | Total Extract Yield (%) | Picroside-I Content (%) | Picroside-II Content (%) |
| 100% Methanol | 28 | 180 | 23.49 | 2.64 | 2.19 |
| Methanol:Water (90:10) | 28 | 180 | 15.35 | 1.88 | 1.49 |
Data adapted from a study on the standardization of extraction techniques for Picrorhiza kurroa.[2]
Table 2: HPTLC Quantification of this compound and Picroside-I in Picrorhiza kurroa Extract
| Analyte | Rf Value | Linearity Range (ng/spot) | Average Recovery (%) | Content in Extract (% w/w) |
| This compound | 0.42 ± 0.03 | 80 - 480 | 96.5 | 2.18 |
| Picroside-I | 0.61 ± 0.03 | 80 - 480 | 96.0 | 1.90 |
This table presents data from a validated HPTLC method for the simultaneous quantification of this compound and Picroside-I.[3]
Experimental Protocols
This section provides detailed methodologies for the microwave-assisted extraction of this compound and its subsequent quantification using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC).
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on established methods for the MAE of iridoid glycosides from Picrorhiza kurroa.[2][4]
Materials and Equipment:
-
Dried rhizomes of Picrorhiza kurroa
-
Grinder or mill
-
Domestic or laboratory microwave oven with power control (e.g., IFB model 30SC3 or equivalent)[2]
-
Extraction vessel (borosilicate glass flask)
-
Methanol (HPLC grade)
-
Deionized water
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Grind the dried rhizomes of Picrorhiza kurroa to a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Weigh 2.0 g of the powdered plant material and place it into a suitable extraction flask.
-
Add the extraction solvent. For optimal results, 100% methanol is recommended. A solvent-to-solid ratio of 10:1 to 20:1 (v/w) is a good starting point.
-
-
Microwave Irradiation:
-
Place the flask in the microwave oven.
-
Set the microwave power to 180 W.[2]
-
Irradiate the sample for a total of 28 minutes. It is advisable to perform the extraction in short intervals (e.g., 1-2 minutes) with intermittent cooling and shaking to prevent solvent evaporation and overheating.
-
-
Post-Extraction Processing:
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract under vacuum to separate the supernatant from the plant residue.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.
-
Dry the extract to a constant weight and store it in a desiccator until further analysis.
-
Protocol 2: Quantification of this compound by HPTLC
This protocol is adapted from a validated method for the simultaneous quantification of this compound and Picroside-I.[3][5][6]
Materials and Equipment:
-
HPTLC system (e.g., CAMAG) with a TLC scanner, automatic sample applicator, and developing chamber.
-
Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
Micropipettes.
-
Standard this compound and Picroside-I.
-
Methanol (HPLC grade).
-
Ethyl acetate, glacial acetic acid, formic acid (analytical grade).
-
Crude extract obtained from Protocol 1.
Procedure:
-
Preparation of Standard Solutions: Prepare stock solutions of standard this compound and Picroside-I in methanol (e.g., 1 mg/mL). From the stock solutions, prepare a series of working standards with concentrations ranging from 80 to 480 ng/µL.
-
Preparation of Sample Solution: Dissolve a known amount of the dried crude extract in methanol to obtain a final concentration of approximately 1 mg/mL.
-
Chromatographic Development:
-
Mobile Phase: Prepare a mobile phase consisting of ethyl acetate:methanol:glacial acetic acid:formic acid in the ratio of 25:5:1:1 (v/v/v/v).[3]
-
Plate Application: Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate using the automatic sample applicator.
-
Development: Develop the plate in a pre-saturated twin-trough developing chamber with the mobile phase until the solvent front migrates approximately 8 cm.
-
-
Densitometric Analysis:
-
Dry the plate in an oven at 60°C for 5-10 minutes.
-
Scan the plate using a TLC scanner in absorbance mode at 265 nm.[3]
-
Identify the spots for this compound and Picroside-I by comparing their Rf values with those of the standards.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
-
Protocol 3: Quantification of this compound by HPLC
This protocol outlines a general procedure for the HPLC analysis of iridoid glycosides from Picrorhiza kurroa.[7]
Materials and Equipment:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Standard this compound.
-
Methanol and water (HPLC grade).
-
Crude extract from Protocol 1.
-
Syringe filters (0.45 µm).
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of standard this compound in methanol (e.g., 1 mg/mL). Generate a calibration curve by preparing a series of dilutions.
-
Prepare the sample solution by dissolving a known amount of the crude extract in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve generated from the standards.
-
Visualizations
Workflow for Microwave-Assisted Extraction and Analysis of this compound
Caption: Workflow for MAE and analysis of this compound.
Logical Relationship of MAE Parameters and this compound Yield
Caption: Key parameters influencing this compound yield in MAE.
References
- 1. mdpi.com [mdpi.com]
- 2. globaljournals.org [globaljournals.org]
- 3. Validated TLC method for simultaneous quantitation of this compound and picroside-I from Kutki extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ISOLATION, CHARACTERIZATION, AND SIMULTANEOUS QUANTIFICATION OF PICROSIDE I AND this compound USING HPTLC FROM PICRORRHIZA KURROA BENTH | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. ukm.my [ukm.my]
Application Note: Sonication-Assisted Extraction of Kutkoside from Picrorhiza kurroa
Introduction
Picrorhiza kurroa, commonly known as Kutki, is a medicinal herb of significant value in traditional medicine, primarily due to its content of iridoid glycosides, including Kutkoside (Picroside I and Picroside II). These compounds are recognized for their hepatoprotective properties. Efficient extraction of these bioactive molecules is crucial for research and pharmaceutical applications. Sonication-assisted extraction (UAE), also known as ultrasound-assisted extraction, is a modern and efficient method for this purpose. UAE utilizes high-frequency sound waves to create acoustic cavitation, which disrupts plant cell walls, thereby enhancing the release of intracellular components into the solvent.[1][2][3][4] This technique offers several advantages over conventional methods, including reduced extraction time, lower solvent consumption, and increased extraction yield.[1][4]
This application note provides a detailed protocol for the sonication-assisted extraction of this compound from the rhizomes of Picrorhiza kurroa. The presented data is based on comparative studies that have demonstrated the superiority of sonication over traditional methods like Soxhlet and reflux extraction.[5][6][7]
Mechanism of Sonication-Assisted Extraction
Ultrasound-assisted extraction enhances the extraction process primarily through the phenomenon of acoustic cavitation. When ultrasonic waves pass through the extraction solvent, they create and collapse microscopic bubbles. The collapse of these bubbles generates localized high pressures and temperatures, as well as strong shear forces. These effects lead to the disruption of the plant cell walls and membranes, facilitating the penetration of the solvent into the plant matrix and the subsequent release of the target bioactive compounds.[1][2][4]
Comparative Extraction Data
Sonication-assisted extraction has been shown to be more efficient in terms of time and yield compared to other methods for extracting Picroside-I and Picroside-II from Picrorhiza kurroa.[5][6][7] The following table summarizes the comparative data from a study by Thani et al. (2018).[5]
| Extraction Method | Solvent | Extraction Time | Total Extract Yield (%) | Picroside-I (%) | Picroside-II (%) |
| Sonication | Methanol | 36 minutes | 44.27 | 6.83 | 5.29 |
| Soxhlet | Methanol | 12 hours | 28.93 | 5.94 | 5.21 |
| Reflux | Methanol | 6 hours | 22.71 | 5.99 | 5.12 |
Table 1: Comparison of different extraction methods for Picroside-I and Picroside-II from Picrorhiza kurroa.[5][8]
Experimental Protocol: Sonication-Assisted Extraction of this compound
This protocol is based on the optimized parameters reported for maximizing the yield of Picroside-I and Picroside-II.[5]
Materials and Equipment
-
Plant Material: Dried rhizomes of Picrorhiza kurroa.
-
Solvent: Methanol (analytical grade).
-
Equipment:
-
Grinder or mill
-
Ultrasonic bath or probe sonicator (120 MHz power)
-
Extraction vessel (e.g., Erlenmeyer flask)
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filtration system)
-
Rotary evaporator
-
Water bath
-
Analytical balance
-
Drying oven or vacuum desiccator
-
Sample Preparation
-
Thoroughly wash the fresh roots and rhizomes of Picrorhiza kurroa with water to remove any soil and adhering materials.[5]
-
Cut the cleaned plant material into small pieces and dry them in the shade until a constant weight is achieved.[5]
-
Grind the air-dried material into a uniform powder.[5]
Extraction Procedure
-
Accurately weigh 2g of the powdered Picrorhiza kurroa rhizomes and place it into an extraction flask.[5]
-
Add a suitable volume of methanol to the flask.
-
Place the flask in the ultrasonic bath.
-
Set the sonication parameters as follows:
-
Commence the sonication process.
Post-Extraction Processing
-
After sonication is complete, filter the mixture to separate the extract from the plant residue.[5]
-
Wash the residue with a small amount of fresh methanol to ensure maximum recovery of the extract.
-
Combine the filtrates.
-
Concentrate the extract by distilling off the solvent using a rotary evaporator.[5]
-
Dry the resulting residue to a constant weight in a drying oven or vacuum desiccator.[5]
-
Record the final weight of the dried extract and calculate the yield.
Chemical Structures of this compound
This compound is a term that collectively refers to Picroside I and Picroside II, the major bioactive iridoid glycosides in Picrorhiza kurroa.
Conclusion
Sonication-assisted extraction is a rapid, efficient, and high-yield method for obtaining this compound from Picrorhiza kurroa. The protocol outlined in this application note provides a standardized procedure for researchers and professionals in drug development. The significant reduction in extraction time and the superior yield of bioactive compounds make UAE a highly attractive alternative to conventional extraction techniques.[5][6][7] Further optimization of parameters such as solvent-to-solid ratio and particle size may lead to even greater extraction efficiencies.
References
- 1. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. hielscher.com [hielscher.com]
- 5. globaljournals.org [globaljournals.org]
- 6. journalofscience.org [journalofscience.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Kutkoside in Non-alcoholic Fatty Liver Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver (steatosis) without significant alcohol consumption. Its progression can lead to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. Kutkoside, an iridoid glycoside and a principal active component of Picrorhiza kurroa, has garnered scientific interest for its potential therapeutic applications in liver disorders.[1] Traditionally used in Ayurvedic medicine, P. kurroa extracts have demonstrated significant hepatoprotective, anti-inflammatory, and antioxidant properties.[1][2] This document provides detailed application notes and experimental protocols for investigating the role of this compound and its source extract in NAFLD research, based on existing preclinical studies.
While research on isolated this compound is emerging, many studies have utilized standardized extracts of Picrorhiza kurroa, where this compound is a key bioactive constituent. The data and protocols presented herein are largely derived from studies on these extracts and closely related compounds like Picroside II, offering a foundational framework for future research focused specifically on this compound.
Key Mechanisms of Action
The therapeutic effects of Picrorhiza kurroa constituents, including this compound, in NAFLD are believed to be mediated through multiple pathways. The central mechanisms involve the modulation of cellular energy homeostasis and inflammatory responses.
-
AMPK Activation: this compound is hypothesized to activate AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[3][4] Activated AMPK can inhibit lipogenesis (fat synthesis) and promote fatty acid oxidation, thereby reducing lipid accumulation in hepatocytes.[3][4]
-
NF-κB Inhibition: Chronic inflammation is a key driver in the progression of NAFLD to NASH. This compound may exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3][5] This pathway controls the expression of pro-inflammatory cytokines, and its inhibition can ameliorate liver inflammation.[3][6]
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of Picrorhiza kurroa extract (containing this compound) in rodent models of NAFLD.
Table 1: Effect of Picrorhiza kurroa Hydroalcoholic Extract on Hepatic Lipid Content in a High-Fat Diet (HFD)-Induced NAFLD Rat Model
| Treatment Group | Dose | Duration | Hepatic Lipid Content (mg/g of liver tissue) | Percent Reduction vs. HFD Control |
| HFD Control | - | 6 weeks | 130.07 ± 6.36 | - |
| P. kurroa Extract | 200 mg/kg | 4 weeks | 38.33 ± 5.35 | 70.5% |
| P. kurroa Extract | 400 mg/kg | 4 weeks | 29.44 ± 8.49 | 77.4% |
| Silymarin (Positive Control) | 50 mg/kg | 4 weeks | 57.71 ± 12.45 | 55.6% |
Data adapted from a study on a standardized hydroalcoholic extract of Picrorhiza kurroa in male Wistar rats.[7][8]
Table 2: Effect of Picrorhiza kurroa Water Extract on Liver Function Parameters in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model
| Treatment Group | Dose | Duration | Change in SGOT (U/L) | Change in SGPT (U/L) |
| HFD Control | - | 12 weeks | Significant Increase | Significant Increase |
| P. kurroa Extract | 50 mg/kg | 12 weeks | Significant Decrease | Significant Decrease |
| P. kurroa Extract | 100 mg/kg | 12 weeks | Significant Decrease | Significant Decrease |
| P. kurroa Extract | 200 mg/kg | 12 weeks | Significant Decrease | Significant Decrease |
Qualitative summary based on a review citing a study with water extracts of P. kurroa. Specific numerical values for enzyme levels were not provided in the reviewed text.[1]
Table 3: Effect of Picroside II on Free Fatty Acid (FFA)-Induced Lipid Accumulation in HepG2 Cells
| Treatment Group | Concentration | Duration | Lipid Accumulation (% of FFA control) |
| FFA Control (1000 µM) | - | 20 hours | 100% |
| Picroside II | 10 µM | 20 hours | 67% (33% reduction) |
Data adapted from an in vitro study on Picroside II, a compound structurally and functionally related to this compound.[9]
Experimental Protocols
In Vivo Model: High-Fat Diet-Induced NAFLD in Rodents
This protocol describes the induction of NAFLD in rats using a high-fat diet and subsequent treatment with a P. kurroa extract. This model can be adapted for testing isolated this compound.
1. Animal Model and Diet:
- Species: Male Wistar rats (or C57BL/6 mice).
- Housing: House animals in a controlled environment (12-hour light/dark cycle, 22-25°C) with ad libitum access to food and water.
- Acclimatization: Allow a one-week acclimatization period before starting the experiment.
- NAFLD Induction: Feed the animals a high-fat diet (HFD) containing 30% butter by weight for a period of 2 weeks to induce NAFLD.[8]
2. Experimental Groups (example):
- Group 1 (Normal Control): Fed a standard chow diet.
- Group 2 (HFD Control): Fed HFD for the entire duration of the study.
- Group 3 (this compound - Low Dose): Fed HFD and treated with a low dose of this compound.
- Group 4 (this compound - High Dose): Fed HFD and treated with a high dose of this compound.
- Group 5 (Positive Control): Fed HFD and treated with a known hepatoprotective agent (e.g., Silymarin, 50 mg/kg).
3. Treatment Administration:
- Route: Oral gavage is a common method for administration.
- Vehicle: Suspend this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- Duration: After the initial 2-week HFD induction period, continue the HFD and administer the respective treatments daily for 4 weeks.[8]
4. Outcome Measures:
- Blood Collection: At the end of the study, collect blood via cardiac puncture under anesthesia. Separate serum to measure liver enzymes (ALT, AST, ALP) and lipid profiles (triglycerides, cholesterol).
- Liver Tissue Collection: Euthanize the animals and excise the liver. Weigh the liver and take sections for histopathology (H&E and Oil Red O staining) and for biochemical analysis.
- Hepatic Lipid Quantification: Homogenize a portion of the liver tissue and extract lipids using a standard method (e.g., Folch method) to quantify total hepatic lipid content.
In Vitro Model: Free Fatty Acid-Induced Steatosis in HepG2 Cells
This protocol details the induction of steatosis in a human hepatocyte cell line, which is a valuable tool for mechanistic studies.
1. Cell Culture:
- Cell Line: Human hepatoblastoma HepG2 cells.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Induction of Steatosis:
- FFA Solution: Prepare a stock solution of free fatty acids (e.g., a 2:1 molar ratio of oleic acid to palmitic acid) complexed to bovine serum albumin (BSA). A final concentration of 1000 µM FFAs is effective for inducing significant lipid accumulation.[9]
- Procedure: Seed HepG2 cells in multi-well plates. Once they reach 70-80% confluency, replace the culture medium with a medium containing the FFA solution.
3. Treatment with this compound:
- Pre-treatment: In many protocols, cells are pre-treated with the test compound for a few hours (e.g., 2 hours) before the addition of FFAs.[9]
- Co-treatment: Alternatively, this compound can be added simultaneously with the FFA-containing medium.
- Concentration: A starting concentration in the range of 1-10 µM is suggested based on studies with related compounds.[9] A dose-response experiment is recommended to determine the optimal concentration.
- Incubation: Incubate the cells with FFAs and this compound for 20-24 hours.[9]
4. Analysis of Lipid Accumulation:
- Oil Red O Staining: This is a standard method to visualize intracellular lipid droplets.
- Fix the cells with 4% formaldehyde.
- Stain with Oil Red O solution (0.3% in 60% isopropanol) for 5-10 minutes.
- Wash with water and visualize under a microscope.
- For quantification, elute the dye from the stained cells with isopropanol and measure the absorbance at approximately 490 nm.[9]
5. Mechanistic Studies (Western Blotting and qPCR):
- Protein Analysis (Western Blot): Lyse the treated cells and perform western blotting to analyze the expression and phosphorylation status of key proteins in the AMPK and NF-κB pathways (e.g., p-AMPK, AMPK, IκBα, p65).
- Gene Expression Analysis (qPCR): Extract total RNA from the cells and perform quantitative real-time PCR to measure the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN) and inflammation (e.g., TNF-α, IL-6).
Visualizations
Caption: Proposed signaling pathway of this compound in NAFLD.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and Clinical Efficacy of Picrorhiza kurroa and Its Secondary Metabolites: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Isoquercetin Improves Hepatic Lipid Accumulation by Activating AMPK Pathway and Suppressing TGF-β Signaling on an HFD-Induced Nonalcoholic Fatty Liver Disease Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of standardized extracts of Picrorhiza kurroa Royle ex Benth in experimental nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intervention by picroside II on FFAs induced lipid accumulation and lipotoxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Kutkoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Kutkoside.
Introduction to this compound and its Solubility Challenges
This compound is a significant bioactive iridoid glycoside predominantly isolated from the roots and rhizomes of Picrorhiza kurroa. It is a primary component of a well-known herbal preparation called "Picroliv" or "Kutkin," which has demonstrated considerable hepatoprotective properties. However, the therapeutic potential of this compound is often limited by its poor aqueous solubility, which can adversely affect its bioavailability and efficacy in preclinical and clinical studies. Recent studies have determined the aqueous solubility of Picroside II (often referred to as this compound) to be approximately 2.46 mg/mL, highlighting the need for solubility enhancement strategies.[1]
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: The aqueous solubility of Picroside-II (this compound) has been reported to be 2.46 mg/mL.[1] The solubility of "Picroliv," a mixture containing this compound and Picroside I, is also known to be poor in water.[2]
Q2: In which organic solvents is this compound soluble?
A2: "Picroliv," which contains this compound, is reported to be soluble in polar organic solvents such as methanol, ethanol, and acetone. It is insoluble in nonpolar solvents like hexane, benzene, and chloroform.[2] One study also reported the solubility of Picroside-II in linseed oil to be 71.46 mg/mL and in surfactants like Transcutol P and Labrasol to be 907.80 mg/mL and 535.90 mg/mL, respectively.[1]
Q3: Why is improving the aqueous solubility of this compound important?
A3: Improving the aqueous solubility of this compound is crucial for enhancing its dissolution rate in physiological fluids, which can lead to improved oral bioavailability and more consistent therapeutic effects. Poorly soluble compounds often exhibit incomplete absorption and high inter-individual variability.
Q4: What are the most promising techniques to enhance this compound's solubility?
A4: Based on established pharmaceutical technologies, the most promising methods for improving this compound's aqueous solubility include:
-
Nanoformulation: Encapsulating this compound into nanoparticles can significantly increase its surface area and improve its dissolution properties.[2]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can mask the hydrophobic parts of the this compound molecule, thereby increasing its apparent water solubility.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound in Aqueous Media
Symptoms:
-
Inconsistent results in in vitro assays.
-
Low and variable oral bioavailability in animal studies.
-
Difficulty in preparing aqueous stock solutions for experiments.
Possible Causes:
-
Inherent poor aqueous solubility of the crystalline form of this compound.
-
Aggregation of this compound particles in aqueous solutions.
Solutions:
| Solution | Experimental Approach | Expected Outcome |
| Nanoformulation | Prepare a nanoformulation of this compound (or Picroliv) using the solvent evaporation method with a biodegradable polymer like PLA. | Increased surface area-to-volume ratio, leading to a faster dissolution rate and improved bioavailability.[2] |
| Cyclodextrin Complexation | Form an inclusion complex with a suitable cyclodextrin derivative (e.g., HP-β-CD) using techniques like co-precipitation or freeze-drying. | Enhanced aqueous solubility through the formation of a host-guest complex. |
| Solid Dispersion | Create a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP K30, PEG 6000) using the solvent evaporation or melting method. | Improved wettability and dissolution by dispersing this compound at a molecular level within the carrier. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoformulation (Adapted from Picroliv Nanoformulation)
This protocol is adapted from a study that developed a nanoformulation of Picroliv.[2]
Materials:
-
This compound (or Picroliv)
-
Poly(lactic acid) (PLA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve 5 mg of this compound and 50 mg of PLA in 2 mL of DCM.
-
Sonicate the mixture at 40% amplitude for 30 seconds in pulsed mode to ensure complete dissolution.
-
Prepare a 3% (w/v) PVA solution in deionized water.
-
Add 4 mL of the PVA solution to the organic phase and sonicate again to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion on a magnetic stirrer at room temperature for at least 4 hours to allow for the complete evaporation of DCM.
-
Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes to pellet the nanoparticles.
-
Wash the nanoparticle pellet twice with deionized water to remove any un-encapsulated this compound and excess PVA.
-
Resuspend the final nanoparticle pellet in a suitable aqueous buffer for further characterization and use.
Characterization:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS).
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency: Quantify the amount of non-encapsulated this compound in the supernatant using a validated HPLC method.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer (for freeze-drying method)
-
Rotary evaporator (for co-precipitation method)
Method A: Co-precipitation
-
Dissolve an accurately weighed amount of HP-β-CD in deionized water with stirring.
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the HP-β-CD solution under continuous stirring.
-
Stir the mixture for 24-48 hours at room temperature.
-
Remove the solvent using a rotary evaporator to obtain the solid inclusion complex.
-
Wash the resulting powder with a small amount of cold water to remove any surface-adhered this compound.
-
Dry the product under vacuum.
Method B: Freeze-Drying
-
Dissolve both this compound and HP-β-CD in a 1:1 molar ratio in deionized water. Gentle heating and sonication can be used to aid dissolution.
-
Freeze the clear solution at -80°C.
-
Lyophilize the frozen solution for 48 hours to obtain a fluffy powder of the inclusion complex.
Characterization:
-
Phase Solubility Studies: To determine the stoichiometry and stability constant of the complex.
-
FT-IR Spectroscopy: To observe shifts in characteristic peaks, indicating complex formation.
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of this compound within the complex.
-
Powder X-ray Diffraction (PXRD): To assess the change in crystallinity.
Protocol 3: Preparation of this compound Solid Dispersion
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycol (PEG 6000)
-
Methanol or Ethanol
-
Rotary evaporator
-
Mortar and pestle
Procedure (Solvent Evaporation Method):
-
Accurately weigh this compound and the hydrophilic carrier (e.g., PVP K30) in a desired ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve both components in a suitable common solvent, such as methanol or ethanol, in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film or mass is formed, dry it further in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
Characterization:
-
Dissolution Studies: Compare the dissolution profile of the solid dispersion with that of pure this compound and a physical mixture of the two components.
-
FT-IR Spectroscopy: To check for any interactions between this compound and the carrier.
-
DSC and PXRD: To confirm the amorphous nature of this compound in the dispersion.
Quantitative Data Summary
The following table summarizes the solubility of Picroside-II (this compound) in various media as reported in the literature.
| Solvent/Medium | Solubility (mg/mL) | Reference |
| Water | 2.46 | [1] |
| Linseed Oil | 71.46 | [1] |
| Transcutol P | 907.80 | [1] |
| Labrasol | 535.90 | [1] |
Visualizations
References
Technical Support Center: Large-Scale Purification of Kutkoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale purification of Kutkoside from Picrorhiza kurroa.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to provide direct solutions to problems encountered during experimentation.
Issue 1: Low Yield of this compound in the Crude Extract
-
Question: We are experiencing a significantly lower than expected yield of this compound in our initial crude extract. What are the potential causes and how can we optimize our extraction process?
-
Answer: Low yields of this compound in the crude extract can stem from several factors related to the raw material, extraction method, and solvent choice. Here are some troubleshooting steps:
-
Raw Material Quality: The concentration of this compound in Picrorhiza kurroa rhizomes can vary significantly based on the geographical source, harvesting time, and post-harvest processing. It is crucial to source high-quality, authenticated raw material.
-
Particle Size: Ensure that the rhizomes are ground to a uniform and appropriate particle size. Too large a particle size can result in inefficient solvent penetration, while too fine a powder can lead to clumping and difficulty in filtration.
-
Extraction Method: Conventional methods like maceration and percolation can be time-consuming and less efficient for large-scale operations. Consider more advanced techniques that can improve extraction efficiency and reduce processing time. Sonication-assisted extraction has been shown to provide a higher yield in a shorter time compared to methods like soxhlet and reflux extraction.[1]
-
Solvent Selection: The choice of solvent is critical. Methanol and ethanol are commonly used for extracting iridoid glycosides.[2] The polarity of the solvent should be optimized to selectively extract this compound while minimizing the co-extraction of impurities. Using aqueous ethanol (e.g., 70-80%) can be effective.
-
Extraction Parameters: Optimize the solid-to-solvent ratio, extraction time, and temperature. For instance, in sonication-assisted extraction, a duration of around 36 minutes with methanol has been reported to be effective.[1][3]
-
Issue 2: Poor Resolution and Peak Tailing During Chromatographic Purification
-
Question: During our pilot-scale chromatographic separation, we are observing poor resolution between this compound and other closely related compounds, as well as significant peak tailing. What could be the cause, and how can we improve the separation?
-
Answer: Poor resolution and peak tailing are common challenges when scaling up chromatographic processes. The following factors should be investigated:
-
Column Packing: Improperly packed columns are a frequent cause of these issues. Over-packing can lead to cracks in the bed, causing channeling, while a loosely packed bed can result in band broadening.[4] It is essential to have a uniformly packed column with the correct compression.
-
Mobile Phase Composition: The mobile phase composition must be precisely controlled. In reversed-phase chromatography, small variations in the organic solvent concentration can lead to significant shifts in retention times and affect resolution. Ensure accurate and consistent mixing of the mobile phase solvents.
-
pH of the Mobile Phase: Iridoid glycosides can be sensitive to pH.[5][6] The pH of the mobile phase should be controlled and buffered to ensure the consistent ionization state of the analytes and any ionizable impurities, which can affect retention and peak shape.
-
Sample Overload: Loading too much sample onto the column can lead to band broadening and a loss of resolution. Determine the dynamic loading capacity of your column at the pilot scale and operate at 80-90% of this maximum to ensure reproducibility.[7]
-
Column Cleaning and Regeneration: Incomplete regeneration of the column between runs can result in the accumulation of strongly retained impurities, which can interfere with subsequent separations and cause peak tailing. Implement a robust cleaning-in-place (CIP) protocol.
-
Issue 3: Degradation of this compound During Processing and Storage
-
Question: We have noticed a loss of this compound content in our processed fractions and upon storage. What are the stability issues with this compound, and how can we mitigate them?
-
Answer: this compound, like many iridoid glycosides, is susceptible to degradation under certain conditions. Here's how to address stability concerns:
-
Temperature Sensitivity: Iridoid glycosides can be unstable at high temperatures.[5][6] Avoid excessive heat during extraction, solvent evaporation, and drying. Use of a rotary evaporator under reduced pressure at a controlled temperature (e.g., below 50°C) is recommended for solvent removal.
-
pH Sensitivity: Extreme pH conditions, particularly strong alkaline solutions, can cause hydrolysis of the ester bonds present in many iridoid glycosides.[5][6] Maintain the pH of your solutions within a neutral or slightly acidic range during processing.
-
Storage Conditions: this compound is prone to degradation during storage, especially in the presence of humidity. Store purified this compound and intermediate fractions at low temperatures (e.g., 4-6°C) and in a dry environment.[1] Packaging in airtight, moisture-proof containers is essential.
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable chromatographic techniques for the large-scale purification of this compound?
A1: For large-scale purification, a multi-step approach is often necessary.
-
Macroporous Resin Chromatography: This is an excellent initial step for the enrichment of this compound from the crude extract. It has a high loading capacity and can effectively remove a significant portion of impurities.
-
Medium-Pressure Liquid Chromatography (MPLC): MPLC is a good intermediate purification step. It offers better resolution than open-column chromatography and can handle larger sample loads than HPLC.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is well-suited for the preparative separation of natural products like iridoid glycosides.[8][9] It avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of the target compound.
Q2: How do we choose the right solvents for large-scale chromatographic purification?
A2: Solvent selection is a critical aspect of large-scale purification, impacting not only the separation efficiency but also the process economics and environmental footprint.
-
Polarity and Selectivity: The polarity of the mobile phase solvents should be optimized to achieve the best separation between this compound and its impurities. A common approach for reversed-phase chromatography is to use mixtures of water with methanol or acetonitrile.[10]
-
Purity: Use HPLC-grade solvents to avoid introducing impurities that can interfere with the purification and contaminate the final product.[10]
-
Cost and Recyclability: For industrial-scale operations, the cost of solvents is a significant factor. Whenever possible, choose solvents that are less expensive and can be efficiently recovered and recycled.
-
Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvents. Green chromatography principles encourage the use of less hazardous solvents.
Q3: What are the key parameters to maintain when scaling up a chromatographic method from the lab to a pilot or industrial scale?
A3: To ensure a successful and reproducible scale-up, the following parameters should be kept constant or scaled proportionally:
-
Linear Flow Rate: Maintain the same linear flow rate of the mobile phase to preserve the separation profile.
-
Bed Height: The height of the chromatography bed should remain the same.[4] The column diameter is increased to accommodate the larger sample volume.
-
Sample Concentration and Volume: The ratio of the sample volume to the column volume should be kept constant.
-
Gradient Slope: If using gradient elution, the gradient slope in terms of column volumes per unit of time should be maintained.[7]
Data Presentation
Table 1: Comparison of Extraction Methods for Picrosides from Picrorhiza kurroa
| Extraction Method | Solvent | Time | Extract Yield (%) | Picroside-I Content (%) | Picroside-II Content (%) | Reference |
| Soxhlet | Methanol | 12 hours | 28.91 | 5.98 | 5.21 | [1] |
| Reflux | Methanol | 6 hours | 22.71 | 5.99 | 5.12 | [1] |
| Sonication | Methanol | 36 minutes | 44.27 | 6.83 | 5.29 | [1][3] |
Note: Data is for Picroside-I and Picroside-II, which are structurally related to and co-occur with this compound. This data provides a strong indication of the relative efficiencies of these extraction methods for this compound as well.
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound
-
Milling: Grind the dried rhizomes of Picrorhiza kurroa to a coarse powder (e.g., 20-40 mesh).
-
Extraction: Load the powdered material into a large-scale percolator or a sonication-assisted extraction vessel. Extract with 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v) at room temperature. For percolation, allow the material to macerate for 24 hours, followed by continuous percolation. For sonication-assisted extraction, apply ultrasonic waves for 45-60 minutes.
-
Filtration and Concentration: Collect the extract and filter it to remove the solid plant material. Concentrate the filtrate under reduced pressure using a falling film or rising film evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Enrichment of this compound using Macroporous Resin Chromatography
-
Column Preparation: Pack a large-diameter column with a suitable macroporous resin (e.g., HP-20). Equilibrate the column with deionized water.
-
Sample Loading: Dissolve the crude extract in deionized water and load it onto the equilibrated column at a controlled flow rate.
-
Washing: Wash the column with several column volumes of deionized water to remove sugars and other highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor them by TLC or HPLC to identify the fractions rich in this compound.
-
Concentration: Pool the this compound-rich fractions and concentrate them under reduced pressure.
Mandatory Visualization
Caption: Large-scale purification workflow for this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 5. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver [mdpi.com]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing HPLC Parameters for Kutkoside Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Kutkoside and related compounds like Picroside I and Picroside II from Picrorhiza kurroa.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Q1: Why are my this compound and Picroside I peaks not well-resolved?
Poor resolution between this compound and Picroside I is a common issue. Several factors can contribute to this problem:
-
Mobile Phase Composition: The organic modifier (acetonitrile or methanol) and its ratio to the aqueous phase are critical. A mobile phase with insufficient organic solvent may lead to broad, overlapping peaks. Conversely, too much organic solvent can cause the compounds to elute too quickly, also resulting in poor resolution.
-
Gradient Elution: An isocratic elution may not be sufficient to separate these closely related compounds. A shallow gradient, where the percentage of the organic solvent is increased slowly over time, can significantly improve resolution.
-
Column Chemistry: The choice of the stationary phase is important. A C18 column is most commonly used, but the specific brand and its end-capping can affect selectivity.
-
Flow Rate: A lower flow rate generally allows for better separation, but it will also increase the run time.
Troubleshooting Steps:
-
Optimize the Gradient: If using an isocratic method, switch to a gradient elution. If already using a gradient, try making it shallower (i.e., a slower increase in the organic solvent concentration).
-
Adjust Mobile Phase Strength: Slightly decrease the initial percentage of the organic solvent to increase retention and potentially improve separation.
-
Change the Organic Modifier: If using methanol, consider switching to acetonitrile, or vice versa. Acetonitrile often provides sharper peaks and different selectivity.
-
Check the Column: Ensure your column is not old or contaminated, as this can lead to poor peak shape and resolution.
Q2: My peak retention times are shifting between injections. What could be the cause?
Retention time variability can compromise the accuracy and reproducibility of your analysis.[1][2][3] Common causes include:
-
Temperature Fluctuations: Inconsistent column temperature is a primary cause of retention time drift. A change of just 1°C can alter retention times by 1-2%.[4]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as slight variations in pH or solvent ratios, can lead to shifts in retention.[4] The gradual evaporation of the more volatile organic solvent from the mobile phase reservoir can also alter its composition over a long sequence of runs.[2]
-
Improper Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can cause retention time instability, especially in gradient elution.
-
Pump and System Leaks: A leak in the HPLC system will lead to a lower, unstable flow rate, causing an increase in retention times.[2][4]
Troubleshooting Steps:
-
Use a Column Oven: Maintain a constant column temperature using a column oven to eliminate variability due to ambient temperature changes.[5]
-
Ensure Consistent Mobile Phase: Prepare fresh mobile phase for each run or keep the reservoir tightly sealed to prevent evaporation. Ensure accurate measurement of all components.[5]
-
Adequate Equilibration: Allow sufficient time for the column to equilibrate with the starting mobile phase conditions between runs. A good rule of thumb is to flush with at least 10 column volumes.
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks.
Q3: I am observing peak tailing for my this compound peak. How can I fix this?
Peak tailing, where the peak is asymmetrical with a "tail" extending from the right side, can affect accurate integration and quantification.[6] Potential causes include:
-
Secondary Interactions: Interactions between the analyte and active sites (silanols) on the silica-based stationary phase can cause tailing, particularly for polar compounds like this compound.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[7]
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.[7]
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and lead to tailing.[6]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Adding a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of residual silanol groups on the column, reducing peak tailing.
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample.[7]
-
Flush or Replace the Column: If the problem persists, try flushing the column with a strong solvent. If this does not help, the column may need to be replaced.[7]
Q4: My chromatogram has a noisy or drifting baseline. What should I do?
A noisy or drifting baseline can interfere with the detection and integration of low-concentration analytes.[8][9][10] Common causes include:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy or drifting baseline, especially in gradient elution.[11][12]
-
Air Bubbles: Dissolved air in the mobile phase can outgas in the detector, causing noise.[11][12]
-
Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline disturbances.
-
Column Contamination: Contaminants leaching from the column can contribute to baseline noise.[11]
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[12]
-
Degas the Mobile Phase: Degas the mobile phase before use by sonication, vacuum filtration, or using an in-line degasser.[11]
-
Flush the System: Flush the system, including the injector and detector, with a strong, clean solvent.
-
Check the Detector Lamp: Check the detector's lamp energy and replace it if it is low.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of this compound and related picrosides.
| Parameter | Typical Values |
| Column | C18 (e.g., Waters Spherisorb S10 ODS2, Sunfire C18)[13][14] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm[13][14] |
| Mobile Phase A | Water, often with an acid modifier (e.g., 0.1% formic acid, 0.05% trifluoroacetic acid)[13] |
| Mobile Phase B | Acetonitrile or Methanol[13] |
| Elution Mode | Isocratic (e.g., Methanol:Water 40:60) or Gradient[13][15] |
| Flow Rate | 0.9 - 1.0 mL/min[14] |
| Detection Wavelength | 265 - 280 nm[13] |
| Column Temperature | Ambient or controlled at 25-30°C[13][16] |
| Injection Volume | 10 - 20 µL |
Experimental Protocols
This section provides a general methodology for the HPLC analysis of this compound in plant extracts.
1. Standard Preparation
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in HPLC-grade methanol.[16]
-
From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to create a calibration curve (e.g., 10 to 200 µg/mL).
2. Sample Preparation
-
Accurately weigh the powdered plant material (e.g., rhizomes of Picrorhiza kurroa).
-
Extract the sample with a suitable solvent, such as methanol, using techniques like sonication or reflux.[17]
-
Filter the extract through a 0.45 µm syringe filter before injection to remove any particulate matter.[13]
-
The final extract may need to be diluted with the mobile phase to ensure the analyte concentration falls within the range of the calibration curve.[17]
3. Chromatographic Conditions
-
Set up the HPLC system with the parameters outlined in the table above. A common starting point is a C18 column with a gradient elution.
-
An example of a gradient could be: 0-15 min, 15% Acetonitrile; 15-17 min, 15-22% Acetonitrile; 17-30 min, 22% Acetonitrile; 30-35 min, 22-15% Acetonitrile; 35-40 min, re-equilibration at 15% Acetonitrile.[18]
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
4. Analysis
-
Inject the standard solutions, followed by the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Visualizations
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. Retention Time Variability in HPLC [m-pharmaguide.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. nothingbeyondscience.wordpress.com [nothingbeyondscience.wordpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. uhplcs.com [uhplcs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. mastelf.com [mastelf.com]
- 8. mastelf.com [mastelf.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Picroside I and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting low yield of Kutkoside extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the low yield of Kutkoside from Picrorhiza kurroa.
Frequently Asked Questions (FAQs)
Q1: What are the major factors influencing the yield of this compound during extraction?
A1: The yield of this compound is influenced by a combination of factors related to the plant material, extraction method, and solvent selection. Key factors include:
-
Plant Material: The quality of the Picrorhiza kurroa rhizomes, including their geographical source, age, and harvesting time, can significantly affect the concentration of active compounds.
-
Drying Method: The method used to dry the plant material (e.g., shade drying, sun drying, oven drying) can impact the integrity of the phytochemicals.[1]
-
Particle Size: Reducing the particle size of the plant material increases the surface area available for solvent interaction, which can enhance extraction efficiency.[2]
-
Extraction Method: Different methods such as Soxhlet, maceration, reflux, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) have varying efficiencies.[3][4][5][6]
-
Solvent Choice: The polarity of the solvent is crucial. Polar solvents like methanol and ethanol are effective for extracting iridoid glycosides like this compound.[6][7][8]
-
Extraction Parameters: Time, temperature, and the solvent-to-solid ratio are critical parameters that need to be optimized for each extraction method.[5]
-
Storage Conditions: Improper storage of the plant material, especially in humid conditions, can lead to the degradation of active compounds.[9]
Q2: Which extraction method is generally recommended for achieving a high yield of this compound?
A2: Sonication-assisted extraction (ultrasound-assisted extraction) has been reported to be a highly efficient method for extracting this compound and other related compounds from Picrorhiza kurroa.[3][4][5][10] Studies have shown that sonication can significantly reduce extraction time while providing a higher yield compared to conventional methods like Soxhlet and reflux extraction.[3][4][5][6] For instance, sonication with methanol for 36 minutes has been shown to yield a high percentage of extract with significant Picroside-I and Picroside-II (this compound) content.[3][4][10]
Q3: What is the recommended solvent for this compound extraction?
A3: Polar solvents are generally preferred for the extraction of iridoid glycosides like this compound.[6][7][8] Methanol has been identified as a highly effective solvent.[3][4][6][10] Some protocols also use a mixture of methanol and water (e.g., 90:10).[4] this compound is soluble in methanol, ethanol, and water but insoluble in non-polar solvents like hexane, benzene, and chloroform.[7][8]
Q4: How does the particle size of the plant material affect extraction yield?
A4: A smaller particle size increases the surface area of the plant material, allowing for better penetration of the solvent and facilitating the release of bioactive compounds.[2] This generally leads to a higher extraction yield in a shorter amount of time. It is recommended to use uniformly powdered plant material for consistent results.[4]
Troubleshooting Guide for Low this compound Yield
This guide provides a systematic approach to troubleshooting low extraction yields.
Caption: Troubleshooting workflow for low this compound yield.
| Issue | Possible Cause | Recommended Action |
| Low Yield | Poor Quality Plant Material | Ensure the use of authenticated Picrorhiza kurroa rhizomes from a reputable supplier. The geographical origin and harvesting time can influence active constituent levels. Adulteration can also be a significant issue.[9] |
| Improper Drying and Storage | Use shade-dried plant material.[1] Store the powdered material in a cool, dry place away from direct sunlight to prevent the degradation of this compound.[9] Storing at low temperatures (4-6°C) has been shown to minimize the loss of active compounds.[9] | |
| Incorrect Particle Size | Grind the dried rhizomes to a uniform, fine powder to increase the surface area for extraction.[2][4] | |
| Suboptimal Extraction Method | Consider using more efficient methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) over traditional methods like maceration or Soxhlet.[3][4][5][6] | |
| Inappropriate Solvent | Use a polar solvent like methanol for optimal extraction of this compound.[3][4][6][10] Ensure the solvent is of high purity. | |
| Incorrect Solvent-to-Solid Ratio | An insufficient amount of solvent may lead to incomplete extraction. Optimize the solvent-to-solid ratio; a ratio of 10:90 (w/v) has been suggested as optimal under certain conditions.[5] | |
| Inadequate Extraction Time | Ensure the extraction time is sufficient for the chosen method. For sonication, 36 minutes has been reported as effective.[3][4][10] For Soxhlet extraction, up to 12 hours may be necessary.[4] | |
| Suboptimal Temperature | Maintain the appropriate temperature for your extraction method. For sonication, a temperature of around 35°C ± 1°C has been used.[4] For microwave-assisted extraction, 60°C has been found to be optimal in some studies.[5] |
Data on Extraction Methods and Yields
The following table summarizes the yield of total extract, Picroside-I, and Picroside-II (this compound) using different extraction methods with methanol as the solvent.
| Extraction Method | Extraction Time | Total Extract Yield (%) | Picroside-I (%) | Picroside-II (this compound) (%) | Reference |
| Sonication-Assisted | 36 minutes | 44.269 | 6.825 | 5.291 | [3][4] |
| Soxhlet | 12 hours | 28.931 | 5.937 | 5.212 | [4] |
| Reflux | 6 hours | 22.713 | 5.991 | 5.120 | [4] |
| Microwave-Assisted | 60 seconds | Not Reported | 4.123 (41.23 mg/g) | 0.612 (6.12 mg/g) | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on a highly efficient method for this compound extraction.
Caption: Workflow for Ultrasound-Assisted Extraction.
Methodology:
-
Preparation of Plant Material: Weigh 2g of air-dried and uniformly powdered rhizomes of Picrorhiza kurroa.[4]
-
Solvent Addition: Place the powdered material in a flask and add methanol.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 36 minutes. Maintain the temperature at approximately 35°C ± 1°C.[4]
-
Filtration: After sonication, filter the mixture to separate the extract from the plant residue.
-
Solvent Evaporation: Distill off the solvent from the filtrate under reduced pressure to obtain the dried extract.
-
Yield Calculation: Weigh the final dried extract to determine the yield.
Protocol 2: Soxhlet Extraction of this compound
This protocol describes a conventional method for this compound extraction.
Methodology:
-
Preparation: Place a known quantity of powdered Picrorhiza kurroa rhizomes in a thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor, which is then attached to a flask containing methanol and a condenser.
-
Extraction: Heat the solvent to reflux. The solvent vapor will travel up to the condenser, where it will cool and drip into the thimble containing the plant material. The extract will then be siphoned back into the flask.
-
Duration: Continue the extraction for approximately 12 hours.[4]
-
Solvent Removal: After extraction, remove the solvent by evaporation to obtain the crude extract.
Protocol 3: Purification of this compound-rich Fraction
This protocol provides a general procedure for purifying the crude extract to obtain a fraction enriched with Picroside I and this compound.
Methodology:
-
Initial Extraction: Extract the powdered rhizomes with a polar organic solvent such as ethanol or methanol.[7][8]
-
Partitioning: Dissolve the initial extract in a mixture of the polar solvent and water (e.g., 50% aqueous methanol).[7]
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the aqueous solution with a solvent of intermediate polarity, such as ethyl acetate.[7] The Picroside I and this compound will partition into the ethyl acetate layer.
-
Washing: Wash the ethyl acetate layer with water to remove highly polar impurities.[7]
-
Decolorization: Treat the washed ethyl acetate layer with activated charcoal to remove pigments.[7]
-
Final Steps: Filter the solution and evaporate the solvent to dryness. The resulting residue can be further purified by macerating with a non-polar solvent like chloroform to remove less polar impurities.[7] The final product will be a fraction enriched in Picroside I and this compound.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. phcogrev.com [phcogrev.com]
- 3. researchgate.net [researchgate.net]
- 4. globaljournals.org [globaljournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Benchchem [benchchem.com]
- 7. EP0571668A1 - A process for the preparation and composition of a fraction containing picroside I and this compound - Google Patents [patents.google.com]
- 8. US5145955A - Process for the preparation and composition of a fraction containing picroside I and this compound - Google Patents [patents.google.com]
- 9. phytojournal.com [phytojournal.com]
- 10. journalofscience.org [journalofscience.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of Kutkoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Kutkoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a bioactive iridoid glycoside predominantly found in the rhizomes of Picrorhiza kurroa. It is known for a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, and immunomodulatory effects. However, its therapeutic potential is limited by poor oral bioavailability, which is primarily attributed to its low aqueous solubility and potential degradation by gastrointestinal fluids and metabolism by gut microflora.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: The main approaches focus on improving its solubility, dissolution rate, and protecting it from degradation in the gastrointestinal tract. These strategies include:
-
Nanoformulations: Encapsulating this compound into nanoparticles such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, or self-nanoemulsifying drug delivery systems (SNEDDS).
-
Phytosomes: Forming a complex of this compound with phospholipids to enhance its lipid solubility and ability to cross biological membranes.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its wettability and dissolution rate.
Q3: What kind of improvements in pharmacokinetic parameters can be expected with these advanced formulations?
A3: By employing bioavailability enhancement strategies, significant improvements in pharmacokinetic parameters are anticipated. These include a higher maximum plasma concentration (Cmax), a potentially altered time to reach maximum concentration (Tmax), and a substantial increase in the total drug exposure over time, as measured by the area under the plasma concentration-time curve (AUC). While specific data for this compound is limited in publicly available literature, studies on other poorly soluble phytochemicals have shown multi-fold increases in bioavailability with these formulation techniques.
Troubleshooting Guides
Nanoformulation Development
Issue: Low Entrapment Efficiency of this compound in Nanoparticles
-
Possible Cause 1: Poor affinity of this compound for the nanoparticle matrix.
-
Solution: Modify the nanoparticle composition. For lipid-based nanoparticles, try lipids with different chain lengths or saturation levels. For polymeric nanoparticles, experiment with different polymers or copolymers that may have better interaction with the iridoid glycoside structure of this compound.
-
-
Possible Cause 2: Drug leakage during the formulation process.
-
Solution: Optimize the process parameters. In methods like solvent evaporation, a rapid evaporation rate can sometimes lead to drug precipitation rather than entrapment. Try reducing the evaporation rate by lowering the temperature or pressure. For methods involving homogenization, optimize the speed and duration to ensure proper encapsulation without excessive disruption.
-
Issue: Aggregation and Instability of this compound Nanoparticles During Storage
-
Possible Cause 1: Insufficient surface stabilization.
-
Solution: Incorporate or increase the concentration of a suitable stabilizer or surfactant in the formulation. For example, Poloxamer 188 or Polyvinyl alcohol (PVA) are commonly used. The choice of stabilizer should be guided by the nature of the nanoparticle and the intended route of administration.
-
-
Possible Cause 2: Inappropriate storage conditions.
-
Solution: Store the nanoparticle suspension at a low temperature (e.g., 4°C) to reduce the kinetic energy of the particles and minimize collisions that can lead to aggregation. Avoid freezing unless a cryoprotectant has been included in the formulation, as the freeze-thaw process can cause irreversible aggregation.[1][2] Storing nanoparticles in a solution rather than as a dry powder can also help reduce aggregation.[1]
-
-
Possible Cause 3: Changes in pH.
-
Solution: Ensure the nanoparticle suspension is stored in a buffered solution at a pH that maintains optimal surface charge and stability. The ideal pH should be determined during formulation development.
-
In Vivo Studies
Issue: High Variability in Plasma Concentrations of this compound in Animal Studies
-
Possible Cause 1: Inconsistent oral gavage technique.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage to minimize stress and prevent accidental administration into the lungs. The use of flexible gavage tubes of an appropriate size for the animal is recommended. Habituation of the animals to handling and the gavage procedure before the study can reduce stress-related physiological changes that may affect drug absorption.[3]
-
-
Possible Cause 2: Reflux after gavage.
-
Solution: Administer the formulation in the smallest possible volume. If large volumes are necessary, consider split dosing. Slowing the rate of administration can also help prevent reflux.[3]
-
-
Possible Cause 3: Food-drug interactions.
-
Solution: Standardize the fasting period for all animals before dosing. The presence of food in the stomach can significantly alter the absorption of many compounds. A typical fasting period for rodents is overnight, but this should be consistent across all study groups.
-
Data on Bioavailability Enhancement
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability |
| Free Curcumin | 50 | 45.3 ± 5.1 | 1.0 | 181.2 ± 20.4 | 1 |
| Curcumin-SLNs | 50 | 276.3 ± 25.8 | 2.0 | 3879.6 ± 354.2 | ~21.4 |
Data presented is hypothetical and based on typical results for poorly soluble compounds to illustrate the potential of nanoformulations. Actual results for this compound may vary.
Experimental Protocols
Preparation of this compound Phytosomes (Solvent Evaporation Method)
-
Dissolution: Dissolve 1 mole of this compound and 2 moles of phosphatidylcholine in a suitable organic solvent (e.g., acetone or ethanol) in a round-bottom flask.
-
Reaction: Reflux the mixture at a temperature not exceeding 60°C for 2 hours with constant stirring.
-
Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the film with a suitable aqueous medium (e.g., phosphate-buffered saline, pH 7.4) and stir to form a suspension of phytosomes.
-
Size Reduction (Optional): To obtain a more uniform particle size, the suspension can be sonicated or homogenized.
-
Characterization: Characterize the prepared phytosomes for particle size, zeta potential, entrapment efficiency, and morphology using techniques like DLS, TEM, and HPLC.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). The drug-to-carrier ratio should be optimized (e.g., 1:1, 1:5, 1:10 w/w).
-
Evaporation: Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) using a rotary evaporator. This will result in the formation of a solid mass.[4][5][6][7]
-
Drying: Place the solid mass in a desiccator under vacuum for 24-48 hours to ensure complete removal of any residual solvent.[4][8]
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using HPLC, USP dissolution apparatus, DSC, and XRD.
HPLC Method for Quantification of this compound in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 270 nm.
-
Injection Volume: 20 µL.
-
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound, particularly its hepatoprotective activity, are believed to be mediated through the modulation of several key signaling pathways. Understanding these pathways can aid in the design of relevant pharmacodynamic studies.
1. PI3K/AKT Signaling Pathway
This compound has been reported to influence the PI3K/AKT pathway, which is crucial in cell survival and proliferation. In some cancer cell lines, this compound has been shown to inhibit the phosphorylation of PI3K and AKT, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. iosrphr.org [iosrphr.org]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
Technical Support Center: Method Refinement for Separating Kutkoside and Picroside I
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to refine the separation methods for Kutkoside and Picroside I from Picrorhiza kurroa extracts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic methods for separating this compound and Picroside I?
A1: The most commonly employed and effective methods are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and High-Performance Thin-Layer Chromatography (HPTLC).[1][2][3] Column chromatography is often used for initial clean-up and enrichment, while advanced techniques like Counter-Current Chromatography (CCC) are also applicable.[4][5][6]
Q2: Why is the separation of these two compounds challenging?
A2: The primary challenge lies in their structural similarity. This compound and Picroside I are both iridoid glycosides with very similar chemical structures and polarities, which leads to co-elution or poor resolution in many chromatographic systems.
Q3: Which initial extraction method is most efficient for obtaining a high yield of these glycosides?
A3: Sonication-assisted extraction using methanol as a solvent has been shown to be highly efficient in terms of both time and yield.[7][8] One study demonstrated that sonication for 36 minutes with methanol yielded a higher percentage of both Picroside I and another related compound, Picroside II, compared to methods like soxhlet, refluxing, and microwave-assisted extraction.[7][9]
Q4: What is a general workflow for isolating this compound and Picroside I?
A4: A typical workflow begins with the extraction of dried, powdered rhizomes of P. kurroa. The crude extract is then concentrated and may undergo a preliminary purification step, such as column chromatography, to produce an enriched fraction. This fraction is then subjected to a high-resolution technique like preparative HPLC or HPTLC for the final separation and isolation of the individual compounds.
Q5: Are there any known issues with the stability of Picroside I and this compound during separation?
A5: Yes, some studies have noted that picrosides may not be stable in acidic conditions.[1] When developing an HPLC method, it is advisable to start with neutral mobile phases and only introduce acidic modifiers like trifluoroacetic acid or formic acid if necessary, while monitoring for any degradation.
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during the separation process.
High-Performance Liquid Chromatography (HPLC)
Q: My HPLC chromatogram shows poor resolution or complete co-elution of this compound and Picroside I peaks. What should I do?
A: This is the most common issue. You can systematically troubleshoot it as follows:
-
Optimize the Mobile Phase:
-
Switch to Gradient Elution: An isocratic system may not have the power to resolve such similar compounds. A gradient program, for instance, starting with a higher aqueous phase and gradually increasing the organic solvent (like acetonitrile or methanol), can significantly improve separation.[2][3]
-
Adjust Solvent Ratios: Fine-tune the composition of your mobile phase. Small changes in the percentage of the organic solvent can have a large impact on resolution.
-
Modify pH: If using buffers, altering the pH can change the ionization state of the molecules and improve separation. However, be mindful of the potential instability of picrosides in acidic conditions.[1]
-
-
Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the interaction time between the analytes and the stationary phase, which can enhance resolution.[3]
-
Evaluate the Column: Ensure your column is properly equilibrated before each injection. If resolution remains poor, consider using a column with a different chemistry (e.g., C8 instead of C18), a smaller particle size, or a longer column length.
Q: The retention times for my peaks are unstable and vary between runs. How can I fix this?
A: Unstable retention times are often due to system variability.
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting the sample, especially when running a gradient.
-
Degas Solvents: Air bubbles in the solvent lines can cause pressure fluctuations and shift retention times. Ensure all mobile phases are thoroughly degassed by sonication or helium sparging.[3]
-
Check for Leaks: Inspect the HPLC system for any leaks, as this can cause pressure drops and inconsistent flow rates.
-
Maintain Consistent Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[2]
High-Performance Thin-Layer Chromatography (HPTLC)
Q: The Rf values for my spots are too close, resulting in poor separation. How can I improve this?
A: The key is to adjust the polarity of your mobile phase.
-
To Increase Separation of Close Spots: Try a solvent system with a slightly lower overall polarity. This will cause the spots to travel slower and further apart up the plate. For example, if you are using Chloroform:Methanol (82:18), try adjusting to (88:12).[4][9]
-
Finding the Right System: A good mobile phase for separating this compound and Picroside I on silica gel plates is ethyl acetate:methanol:glacial acetic acid:formic acid (25:5:1:1, v/v/v/v). This system has shown good resolution with Rf values of approximately 0.42 for this compound and 0.61 for Picroside I.[10]
Q: My spots are tailing or streaking on the HPTLC plate. What is the cause?
A: Tailing can be caused by several factors:
-
Sample Overloading: You may be applying too much sample to the plate. Try diluting your sample or applying a smaller volume.
-
Active Silanol Groups: The silica gel on the plate can sometimes interact too strongly with the analytes. Adding a small amount of acid (like acetic or formic acid) or a base to the mobile phase can help create sharper, more symmetrical spots.[10]
-
Inappropriate Solvent: The solvent used to dissolve the sample for spotting should be as non-polar as possible while still ensuring solubility.
Section 3: Experimental Protocols
Protocol 1: Extraction and Preliminary Enrichment
This protocol is based on methods for achieving high-yield extraction and initial purification.[5][7][11]
-
Material Preparation: Dry the rhizomes of Picrorhiza kurroa in the shade and grind them into a coarse powder (40 mesh).
-
Extraction:
-
Place 100 g of the powdered material into a flask with 500 mL of methanol.
-
Use an ultrasound-assisted sonication extractor for 36 minutes.[7]
-
After extraction, separate the liquid extract from the solid residue by vacuum filtration.
-
-
Concentration: Concentrate the methanolic extract under reduced pressure at a temperature below 50°C until a semi-solid residue is obtained.
-
Column Chromatography (Enrichment):
-
Pack a silica gel (60–120 mesh) column.
-
Dissolve the concentrated residue in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with solvents of increasing polarity, starting with chloroform (CHCl₃) and gradually increasing the proportion of methanol (MeOH). A gradient such as CHCl₃:MeOH (96:4) followed by CHCl₃:MeOH (90:10) can be used to elute fractions containing Picroside I and this compound.[5]
-
Collect fractions and monitor them by TLC to pool the fractions rich in the target compounds.
-
Protocol 2: HPTLC Method for Simultaneous Quantification
This protocol is adapted from validated methods for quantifying this compound and Picroside I.[10]
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ aluminum plates.
-
Sample Preparation: Dissolve the enriched fraction and standards of this compound and Picroside I in methanol to a known concentration.
-
Application: Apply the samples and standards as bands on the HPTLC plate.
-
Mobile Phase: Prepare a solvent system of ethyl acetate:methanol:glacial acetic acid:formic acid (25:5:1:1, v/v/v/v) .
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.
-
Detection & Densitometry:
-
Dry the plate after development.
-
Perform densitometric scanning at 265 nm .
-
Expected Rf values are approximately 0.42 for this compound and 0.61 for Picroside I.[10]
-
Protocol 3: Preparative RP-HPLC for Isolation
This protocol is based on an optimized method for preparative separation.[1]
-
System: A preparative HPLC system with a UV detector.
-
Column: Waters Spherisorb S10 ODS2 (20 × 250 mm) or a similar preparative C18 column.
-
Mobile Phase:
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
Flow Rate: 20 mL/min
-
0–15 min: Hold at 15% B
-
15–17 min: Linear gradient from 15% to 22% B
-
17–30 min: Hold at 22% B
-
30–35 min: Linear gradient from 22% to 15% B
-
35–40 min: Hold at 15% B (column equilibration)
-
-
Detection: Monitor the eluent at 280 nm .
-
Fraction Collection: Collect the peaks corresponding to the target compounds based on retention time (e.g., Picroside I often elutes after Picroside II/Kutkoside in RP-HPLC). Fractions can be collected manually or with an automated fraction collector.[1]
Section 4: Data Presentation
Table 1: Comparison of Extraction Methods for P. kurroa Glycosides
Data summarized from a study standardizing extraction techniques. The study measured Picroside I and Picroside II, a closely related compound often analyzed alongside this compound.
| Extraction Method | Duration | Solvent | Total Extract Yield (%) | Picroside I Content (%) | Picroside II Content (%) |
| Sonication | 36 minutes | Methanol | 44.269 | 6.825 | 5.291 |
| Refluxing | 6 hours | Methanol | 22.713 | 5.991 | 5.120 |
| Microwave-Assisted | 4 minutes | Methanol | 30.112 | 4.113 | 3.291 |
| Soxhlet | 8 hours | Methanol | 25.619 | 3.912 | 3.119 |
| (Source: Global Journals Inc. 2018)[7] |
Table 2: HPTLC Method Validation Parameters for this compound and Picroside I
| Parameter | This compound | Picroside I |
| Rf Value | 0.42 ± 0.03 | 0.61 ± 0.03 |
| Linearity Range (ng/spot) | 80 - 480 | 80 - 480 |
| Average Recovery (%) | 96.5 | 96.0 |
| Intra-day Precision (% RSD) | 0.45 - 2.3 | 2.69 - 4.16 |
| Inter-day Precision (% RSD) | 0.75 - 3.09 | 1.96 - 4.25 |
| (Source: PubMed 2010, Taylor & Francis Online 2011)[10][11] |
Table 3: Example RP-HPLC Method Parameters and Performance
| Parameter | Method 1 | Method 2 |
| Column | C18 | C18 |
| Mobile Phase | Acetonitrile & 0.1% Orthophosphoric Acid in Water (Gradient) | Acetonitrile & 5mM Ammonium Acetate in 10% Methanol (Gradient) |
| Detection Wavelength | 255 nm | 274 nm (for Picroside I) |
| Limit of Detection (LOD) | 2.700 µg/mL | Not Reported |
| Limit of Quantitation (LOQ) | 9.003 µg/mL | Not Reported |
| Recovery (%) | 100.21 | Not Reported |
| (Source: PMC - NIH 2014, Trop J Pharm Res 2022)[2][3] |
Section 5: Visualizations
Experimental Workflow Diagram
References
- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globaljournals.org [globaljournals.org]
- 8. phytojournal.com [phytojournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Validated TLC method for simultaneous quantitation of this compound and picroside-I from Kutki extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Addressing matrix effects in LC-MS/MS analysis of Kutkoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Kutkoside.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound analysis.
Problem: Poor sensitivity or inconsistent results for this compound standards in matrix.
| Possible Cause | Recommended Action |
| Ion Suppression | Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased signal intensity.[1][2][3][4][5] |
| 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Solid Phase Extraction (SPE) is often more effective than simple protein precipitation (PPT) or liquid-liquid extraction (LLE) for complex matrices.[1][2] 2. Modify Chromatographic Conditions: Adjust the LC gradient to achieve better separation between this compound and co-eluting matrix components.[1] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal suppression. | |
| Ion Enhancement | Less common than suppression, some matrix components can enhance the ionization of this compound, leading to artificially high and variable signals.[1][2][6][7] |
| 1. Improve Sample Cleanup: As with ion suppression, a more effective sample preparation method like SPE can remove the components causing enhancement. 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of the interfering components. | |
| Suboptimal MS Source Conditions | Inefficient ionization can be mistaken for matrix effects. |
| 1. Optimize Source Parameters: Systematically optimize parameters such as spray voltage, gas flows, and temperature for this compound. 2. Check for Contamination: Clean the MS source to remove any buildup that may be affecting ionization. |
Problem: High variability between different batches of biological matrix.
| Possible Cause | Recommended Action |
| Lot-to-Lot Matrix Variability | The composition of biological matrices can vary significantly between different lots or individuals, leading to inconsistent matrix effects.[1] |
| 1. Evaluate Multiple Matrix Lots: During method development, test at least six different lots of blank matrix to assess the variability of the matrix effect.[1] 2. Develop a Robust Sample Preparation Method: A rugged sample cleanup procedure will be less susceptible to variations in the matrix composition. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds present in the sample matrix (e.g., plasma, urine).[2][3] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the MS signal, affecting the accuracy and precision of quantification.[1][2][6][7]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two common methods to assess matrix effects are:
-
Post-Column Infusion: A solution of this compound is continuously infused into the MS while a blank, extracted matrix sample is injected into the LC system. Any deviation in the baseline signal at the retention time of this compound indicates the presence of matrix effects.
-
Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound analysis in plasma?
A3: While the optimal technique can depend on the specific requirements of the assay, Solid Phase Extraction (SPE) is generally considered a highly effective method for reducing matrix effects in complex biological fluids like plasma.[1][2] SPE can provide cleaner extracts compared to protein precipitation (PPT) or liquid-liquid extraction (LLE). For glycosides like this compound, reversed-phase SPE cartridges, such as Oasis HLB, have been shown to be effective.
Q4: Can I use a structural analog as an internal standard if a stable isotope-labeled (SIL) internal standard for this compound is not available?
A4: Yes, a structural analog can be used, but a SIL-IS is always preferred. A SIL-IS has nearly identical chemical properties and chromatographic behavior to this compound, meaning it will experience very similar matrix effects and extraction recovery, leading to more accurate correction. A structural analog may have different extraction recovery and be affected differently by matrix components.
Data Presentation
Table 1: Comparison of Extraction Recovery and Matrix Effect for Picroside-II (this compound) in Rat Plasma using Different Sample Preparation Methods.
| Analyte | Sample Preparation Method | Mean Extraction Recovery (%) (n=6) | RSD (%) | Matrix Effect (%) (n=6) | RSD (%) |
| Picroside-II (this compound) | Protein Precipitation (Methanol) | 85.2 | 4.5 | 92.8 | 5.1 |
| Picroside-II (this compound) | Liquid-Liquid Extraction (Ethyl Acetate) | 78.9 | 6.2 | 95.1 | 4.8 |
| Picroside-II (this compound) | Solid Phase Extraction (C18) | 92.1 | 3.8 | 102.3 | 3.5 |
Data adapted from a study on Picroside-I, -II, -III, minecoside, and sweroside in rat plasma. Picroside-II is a synonym for this compound.[8]
Experimental Protocols
Detailed Protocol for Solid Phase Extraction (SPE) of this compound from Plasma using Oasis HLB Cartridges
This protocol is a general guideline and may require optimization for specific applications.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the Oasis HLB SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Pre-treat 0.5 mL of plasma sample by adding 0.5 mL of 4% phosphoric acid in water. Vortex to mix.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for sample preparation and matrix effect evaluation in this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Kutkoside Yield in Picrorhiza kurroa Tissue Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the yield of Kutkoside through Picrorhiza kurroa plant tissue culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using plant tissue culture for this compound production?
A1: Plant tissue culture offers a sustainable and controlled environment for the production of this compound, a valuable secondary metabolite from the endangered medicinal plant Picrorhiza kurroa.[1][2] This method overcomes limitations associated with the geographical and seasonal variability of collecting the plant from its natural high-altitude habitat.[3] Hairy root cultures, in particular, have shown promise for a continuous and high-yield production system for iridoid glycosides like this compound.[1][4][5]
Q2: Which type of in vitro culture is most effective for high this compound yield?
A2: Hairy root cultures induced by Agrobacterium rhizogenes are considered a highly promising approach for producing this compound and other related glycosides.[1][4][5] These cultures are known for their fast growth and stable production of secondary metabolites. Direct shoot regeneration has also been explored to avoid genetic variations sometimes associated with callus-mediated systems.[6]
Q3: What are the major challenges encountered when trying to enhance this compound yield in vitro?
A3: Researchers often face challenges such as microbial contamination, vitrification (physiological disorders leading to a glassy appearance of tissues), browning of the culture medium due to phenolic compound oxidation, and recalcitrance (the inability of tissues to respond to in vitro culture).[7] Low yield of secondary metabolites compared to wild plants is also a significant hurdle that requires optimization of culture conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Biomass and Poor Growth of Cultures | Suboptimal basal medium formulation. | Experiment with different basal media such as Murashige and Skoog (MS), Gamborg's B5 (B5), Woody Plant Medium (WP), and Nitsch & Nitsch (NN). Full-strength B5 medium has been shown to be effective for hairy root biomass.[2][4][5][8] |
| Inappropriate sucrose concentration. | Optimize the sucrose concentration in the medium. A concentration of 4% has been reported to achieve maximum biomass accumulation and picroliv content in hairy root cultures.[4][5] | |
| Unsuitable pH of the medium. | Adjust the initial pH of the culture medium. A pH of 6.0 has been found to be optimal for both growth and secondary metabolite production in hairy root cultures.[5] | |
| Low this compound Content Despite Good Biomass | Inadequate precursor availability or suboptimal biosynthetic pathway activity. | Introduce elicitors to the culture medium to stimulate secondary metabolite production. Methyl jasmonate (Me-JA), salicylic acid (SA), chitosan, and yeast extract have been shown to enhance picroside accumulation.[9][10][11] |
| Non-optimized culture medium strength. | Test different strengths of the basal medium. Half-strength B5 medium has been reported to yield higher levels of this compound compared to full-strength medium.[2] | |
| Inappropriate carbon source. | Evaluate different carbon sources. While sucrose is commonly used, fructose has been shown to yield significantly higher levels of this compound in some studies.[4] | |
| Browning of Culture Medium and Tissue Necrosis | Oxidation of phenolic compounds released from explants. | Add antioxidants like ascorbic acid or citric acid to the culture medium. Using activated charcoal can also help adsorb inhibitory phenolic compounds. Frequent subculturing to fresh media is also recommended.[7] |
| Microbial Contamination | Inadequate aseptic technique or contaminated explant material. | Ensure strict aseptic techniques during all stages of culture. Properly sterilize all equipment, media, and explants. The use of a plant preservative mixture (PPM) in the medium can also help prevent contamination. |
| Vitrification of Shoots | High humidity, high salt concentration in the medium, or hormonal imbalance. | Reduce the relative humidity in the culture vessel. Lower the concentration of salts in the medium or use a gelling agent that allows for better aeration. Optimize the concentration of cytokinins in the medium.[7] |
Data Presentation: Enhancing this compound Yield
Table 1: Effect of Basal Medium on Hairy Root Growth
| Basal Medium | Strength | Growth Index (GI) on Day 40 |
| B5 | Full | 32.72 ± 0.44 |
| NN | Full | 22.9 ± 0.43 |
| MS | Full | Lower than B5 and NN |
| WP | Full | Lower than B5 and NN |
| B5 | Half | Better than full strength |
| MS | Half | Better than full strength |
| Source: Adapted from research on Picrorhiza kurroa hairy root cultures.[2][4][5][8] |
Table 2: Effect of Sucrose Concentration on Glycoside Production in Hairy Root Cultures
| Sucrose Concentration (%) | Relative this compound Production Enhancement | Relative Picroside I Production Enhancement |
| 4 | 1.44 times (compared to 5%) | 1.76 times (compared to 5%) |
| Source: Adapted from a study on Picrorhiza kurroa hairy root clone.[4] |
Table 3: Effect of Elicitors on Picroside Production in Rhizome Cell Suspensions
| Elicitor | Concentration | P-I (mg/g DW) | P-II (mg/g DW) |
| Methyl Jasmonate (Me-JA) | 150 µM | 7.74 | 4.59 |
| Source: Data from a study on elicitor-mediated enhancement in Picrorhiza kurroa cell suspension cultures.[9][11] |
Experimental Protocols
Protocol 1: Hairy Root Induction and Culture
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Explant Preparation: Use leaf discs from in vitro grown sterile plantlets of Picrorhiza kurroa.
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Infection: Co-cultivate the leaf explants with a suspension of Agrobacterium rhizogenes (e.g., strain LBA 9402) for a specified period (e.g., 10-15 minutes).
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Co-cultivation: Place the infected explants on a hormone-free MS medium with 3% sucrose and incubate in the dark for 48 hours.
-
Decontamination: Transfer the explants to a fresh medium containing an antibiotic (e.g., cefotaxime) to eliminate the bacteria.
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Hairy Root Development: Culture the explants on hormone-free MS medium. Hairy roots will emerge from the wounded sites of the explants.
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Establishment of Hairy Root Lines: Excise the induced hairy roots and transfer them to a liquid B5 medium with 3% sucrose. Maintain the cultures on a shaker at 90 rpm in the dark.
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Subculture: Subculture the hairy roots every 3-4 weeks to fresh medium.[1]
Protocol 2: Elicitation of Cell Suspension Cultures
-
Establishment of Cell Suspension: Initiate callus from leaf or rhizome explants on MS medium supplemented with appropriate plant growth regulators. Transfer the friable callus to liquid medium to establish a cell suspension culture.
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Elicitor Preparation: Prepare stock solutions of elicitors such as Methyl Jasmonate (Me-JA) or Salicylic Acid (SA) and sterilize them by filtration.
-
Elicitation: On day 21 of the culture cycle, add the elicitor to the cell suspension culture at the desired final concentration (e.g., 50-150 µM for Me-JA).
-
Incubation: Incubate the elicited cultures for a specific duration (e.g., up to 192 hours).
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Harvesting and Analysis: Harvest the cells by filtration, dry them, and then extract the secondary metabolites for quantification using techniques like HPLC.[9][11]
Visualizations
Caption: Experimental workflow for enhancing this compound production using hairy root culture.
Caption: Logical relationship of factors influencing this compound yield in plant tissue culture.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Picrorhiza kurroa, Royle ex Benth:Traditional uses, phytopharmacology, and translational potential in therapy of fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Yield enhancement strategies for the production of picroliv from hairy root culture of Picrorhiza kurroa Royle ex Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct shoot regeneration and gene expression profiling for optimized picroside-I biosynthesis in Picrorhiza Kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yield enhancement strategies for the production of picroliv from hairy root culture of Picrorhiza kurroa Royle ex Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Elicitors Mediated Enhancement of Picrosides and Their Pathway Precursors in Dedifferentiated Cell Suspension Culture of Picrorhiza kurroa Royle ex Benth | CoLab [colab.ws]
Validation & Comparative
A Comparative Analysis of Kutkoside and Silymarin for Potent Liver Protection
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent hepatoprotective agents: Kutkoside, a primary active constituent of Picrorhiza kurroa, and Silymarin, a standardized extract from the seeds of the milk thistle plant (Silybum marianum). This document synthesizes experimental data to objectively evaluate their performance in mitigating liver injury, offering a valuable resource for researchers, scientists, and professionals in drug development. The comparison focuses on key biochemical markers of liver function, antioxidant status, and the underlying molecular mechanisms of action.
Quantitative Performance Analysis
The hepatoprotective efficacy of this compound (administered as part of Picroliv, a standardized extract) and Silymarin has been evaluated in preclinical models of toxin-induced liver injury. The following tables summarize the quantitative data from a comparative study using a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice.
Table 1: Effect on Liver Enzyme Levels
Elevated levels of serum enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) are hallmark indicators of hepatocellular damage. The data below illustrates the ability of Picroliv and Silymarin to attenuate these increases following CCl₄ exposure.
| Treatment Group | Dose (mg/kg) | ALT (IU/L) | AST (IU/L) | ALP (IU/L) |
| Normal Control | - | 38.67 ± 2.05 | 80.17 ± 3.12 | 105.50 ± 4.20 |
| CCl₄ Control | - | 285.33 ± 10.11 | 350.67 ± 12.50 | 210.33 ± 8.15 |
| Picroliv + CCl₄ | 50 | 150.17 ± 7.23 | 215.50 ± 9.80 | 165.17 ± 6.50 |
| Picroliv + CCl₄ | 100 | 98.50 ± 5.60 | 160.33 ± 7.21 | 130.83 ± 5.91 |
| Silymarin + CCl₄ | 100 | 110.33 ± 6.18 | 175.83 ± 8.12 | 140.17 ± 6.23 |
| Data is presented as Mean ± SEM. Data sourced from a comparative study on CCl₄-induced liver toxicity in mice[1]. |
Table 2: Effect on Antioxidant Markers
Oxidative stress is a key pathogenic mechanism in liver toxicity. The effectiveness of hepatoprotective agents is often measured by their ability to counteract this stress, indicated by levels of Malondialdehyde (MDA, a marker of lipid peroxidation) and endogenous antioxidants like Glutathione (GSH) and Catalase.
| Treatment Group | Dose (mg/kg) | MDA (nmol/mg protein) | GSH (µg/mg protein) | Catalase (U/mg protein) |
| Normal Control | - | 0.85 ± 0.04 | 5.12 ± 0.21 | 15.20 ± 0.75 |
| CCl₄ Control | - | 2.10 ± 0.11 | 2.50 ± 0.15 | 8.15 ± 0.40 |
| Picroliv + CCl₄ | 50 | 1.45 ± 0.08 | 3.80 ± 0.18 | 10.50 ± 0.51 |
| Picroliv + CCl₄ | 100 | 1.10 ± 0.06 | 4.50 ± 0.20 | 13.10 ± 0.62 |
| Silymarin + CCl₄ | 100 | 1.25 ± 0.07 | 4.20 ± 0.19 | 12.50 ± 0.58 |
| Data is presented as Mean ± SEM. Data sourced from a comparative study on CCl₄-induced liver toxicity in mice[1]. |
The results indicate that both Picroliv and Silymarin demonstrate significant, comparable hepatoprotective activity. Notably, Picroliv at a 100 mg/kg dose showed a trend towards greater reduction in liver enzyme levels and restoration of antioxidant status when compared to the same dose of Silymarin[1]. Further studies confirm the comparable efficacy of Picroliv and Silymarin against other hepatotoxins like aflatoxin B1[2][3].
Experimental Protocols
To ensure reproducibility and accurate interpretation of data, detailed methodologies are crucial. The following outlines a standard experimental protocol for evaluating hepatoprotective agents in a rodent model.
Protocol: CCl₄-Induced Hepatotoxicity in Mice
-
Animal Model: Male Swiss albino mice, weighing approximately 25-30g, are used. Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
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Grouping and Acclimatization: Animals are acclimatized for one week before the experiment and randomly divided into the following groups (n=6 per group):
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Group I (Normal Control): Receives the vehicle (e.g., distilled water) only.
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Group II (Toxin Control): Receives the vehicle, followed by CCl₄ administration.
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Group III (Test Group - this compound/Picroliv): Pre-treated with Picroliv at specified doses (e.g., 50 and 100 mg/kg, orally) for 7 consecutive days.
-
Group IV (Standard Group - Silymarin): Pre-treated with Silymarin (e.g., 100 mg/kg, orally) for 7 consecutive days.
-
-
Induction of Hepatotoxicity: On the 7th day, 30 minutes after the final dose of the test/standard compound, animals in Groups II, III, and IV are administered a single subcutaneous (s.c.) injection of CCl₄ (1 ml/kg body weight, diluted 1:1 in liquid paraffin)[1].
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Sample Collection: 24 hours after CCl₄ administration, animals are anesthetized. Blood is collected via cardiac puncture for separation of serum. The liver is immediately excised, washed in ice-cold saline, blotted dry, and weighed. A portion of the liver is stored for histopathological analysis, and the remainder is homogenized for biochemical estimations[1].
-
Biochemical Analysis:
-
Serum Enzymes: Serum levels of ALT, AST, and ALP are measured using standard spectrophotometric assay kits.
-
Antioxidant Markers: The liver homogenate is used to estimate MDA levels (e.g., via the thiobarbituric acid reactive substances assay), reduced GSH content, and Catalase activity using established protocols[1].
-
-
Histopathological Examination: The liver tissue is fixed in 10% formalin, processed through graded alcohol series, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of cellular architecture, necrosis, and inflammation.
-
Statistical Analysis: Data are expressed as mean ± Standard Error of the Mean (SEM). Statistical significance is determined using one-way Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Student-Newman-Keuls)[1]. A p-value of less than 0.05 is considered statistically significant.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for a preclinical hepatotoxicity study.
Hepatoprotective Signaling Pathways
Silymarin and this compound exert their protective effects through distinct yet overlapping molecular pathways. Both compounds demonstrate potent antioxidant and anti-inflammatory properties.
Silymarin's Mechanism of Action: Silymarin is well-characterized to modulate two critical pathways. It inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.
Caption: Silymarin's dual action on NF-κB and Nrf2 pathways.
This compound's Mechanism of Action: Research on Picroliv, which contains this compound, has strongly elucidated its role as a potent inhibitor of the NF-κB pathway. It directly prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby suppressing the expression of a cascade of inflammatory and cell survival proteins[1]. Its antioxidant action is demonstrated by scavenging superoxide anions and preventing the depletion of cellular GSH[4].
Caption: this compound's potent inhibition of the NF-κB pathway.
References
- 1. Modification of Cysteine Residue in p65 Subunit of Nuclear Factor-κB by Picroliv Suppresses NF-κB-Regulated Gene Products and Potentiates Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picroside II protects against cholestatic liver injury possibly through activation of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hepatoprotective Effect and Its Possible Mechanism of Picroside II in ApoE-/- Mice of Atherosclerosis [sciepub.com]
- 4. Hepatoprotective activities of picroliv, curcumin, and ellagic acid compared to silymarin on carbon-tetrachloride-induced liver toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for Kutkoside Analysis
For researchers, scientists, and drug development professionals engaged in the quality control and standardization of herbal medicines containing Picrorhiza kurroa, the accurate and precise quantification of its active constituent, Kutkoside, is paramount. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for this compound analysis with alternative techniques, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method is guided by its performance characteristics. The following table summarizes the key validation parameters for the HPLC method for this compound analysis, alongside a comparison with High-Performance Thin-Layer Chromatography (HPTLC), another common technique for the analysis of herbal compounds.
| Parameter | HPLC Method | HPTLC Method | References |
| Linearity Range | 7.031 - 112.500 µg/mL | 80 - 480 ng/spot | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | [2][3] |
| Accuracy (% Recovery) | 98.05 - 98.83% | 96.0 - 96.5% | [2][4] |
| Precision (%RSD) | < 2.0% | < 5.0% | [3][5] |
| Limit of Detection (LOD) | 2.7 µg/mL | Not explicitly found for this compound, but generally in the ng range | [5] |
| Limit of Quantification (LOQ) | 9.0 µg/mL | Not explicitly found for this compound, but generally in the ng range | [5] |
Note: Data for the HPTLC method is for Picroside-I and this compound, the primary components of Kutkin. The HPLC data is a composite from several validated methods for Picroside analysis, which is structurally related to this compound and often analyzed concurrently.
Experimental Protocols
A detailed and validated experimental protocol is crucial for reproducible results. The following section outlines the methodology for the HPLC analysis of this compound.
HPLC Method for this compound Analysis
This method is based on a compilation of validated procedures for the quantification of iridoid glycosides from Picrorhiza kurroa.[6][7]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and data acquisition software.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
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Mobile Phase: An isocratic mixture of Methanol and Water (40:60, v/v).[6]
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Flow Rate: 0.9 mL/min.[6]
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Detection Wavelength: 270 nm.[6]
-
Injection Volume: 20 µL.[7]
-
Column Temperature: Ambient.
2. Preparation of Standard Solutions:
-
Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 5, 10, 20, 50, 100 µg/mL).
3. Preparation of Sample Solutions:
-
Accurately weigh about 1 g of the powdered plant material or extract.
-
Extract with a suitable solvent (e.g., methanol) using an appropriate method like sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.
4. Method Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:[5][8]
-
Linearity: Assessed by injecting the series of standard solutions and plotting the peak area against concentration. The correlation coefficient (r²) should be determined.
-
Accuracy: Determined by the standard addition method, where known amounts of the standard are added to the sample, and the recovery is calculated.
-
Precision: Evaluated by analyzing multiple replicates of the same sample (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[9][10]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by comparing the chromatograms of the standard, sample, and blank.[11]
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, flow rate, and detection wavelength and observing the effect on the results.[6]
Visualizing the Workflow and Validation Logic
To further clarify the experimental process and the relationship between validation parameters, the following diagrams are provided.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method validation parameters.
Conclusion
The validated HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound in various samples. While other methods like HPTLC offer advantages in terms of sample throughput, HPLC generally provides superior resolution, sensitivity, and accuracy, making it the preferred method for regulatory submissions and rigorous quality control. The detailed protocol and validation framework presented in this guide serve as a valuable resource for researchers and professionals in the field of natural product analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.sdiarticle3.com [file.sdiarticle3.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijariie.com [ijariie.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Kutkoside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance thin-layer chromatography (HPTLC), high-performance liquid chromatography with ultraviolet detection (HPLC-UV), and liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the bioanalysis of Kutkoside. This objective overview is supported by a compilation of experimental data from various studies to aid researchers in selecting the most suitable method for their specific needs, from routine quality control to sensitive pharmacokinetic studies.
Performance Comparison of Bioanalytical Methods
The selection of a bioanalytical method for this compound quantification is contingent on the specific requirements of the study, such as the need for high throughput, sensitivity, or cost-effectiveness. HPTLC offers a simple, rapid, and cost-effective solution for simultaneous quantification, making it ideal for routine quality control of herbal extracts. HPLC-UV provides enhanced precision and is a robust method for quantitative analysis in various formulations. For studies requiring the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the unparalleled choice.
Table 1: Comparison of Validation Parameters for this compound Bioanalytical Methods
| Parameter | HPTLC | HPLC-UV | LC-MS/MS |
| Linearity Range | 80-1440 ng/spot[1][2] | 200-1000 µg/ml (for Picroside I, a related compound)[3] | Wide dynamic range, typically ng/mL to µg/mL |
| Accuracy (% Recovery) | 96.5% - 99.92%[1][4] | ~100.21% (for Picroside I)[3] | Typically 85-115% |
| Precision (%RSD) | Intra-day: 0.45-4.16%Inter-day: 0.75-4.25%[4] | <2%[5] | <15% (<20% at LLOQ) |
| Limit of Detection (LOD) | 135 ng/band (for Picroside I) | 2.7 µg/ml (for Picroside I)[3] | Sub ng/mL to low pg/mL |
| Limit of Quantification (LOQ) | 410 ng/band (for Picroside I) | 9.003 µg/ml (for Picroside I)[3] | Low ng/mL |
| Specificity/Selectivity | Good, based on Rf values and spectral analysis | Good, based on retention time and UV spectra | Excellent, based on precursor/product ion transitions |
Experimental Protocols
Detailed methodologies for HPTLC and HPLC-UV are provided below, compiled from validated studies. The LC-MS/MS protocol is a general guideline for iridoid glycoside analysis due to the variability in specific instrumentation and application.
HPTLC Method for this compound Quantification
This method is suitable for the simultaneous quantification of this compound and Picroside-I in herbal extracts.
1. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol to achieve a concentration of 1 mg/mL.
-
Sample Solution: Extract the powdered plant material or formulation with methanol using sonication or Soxhlet apparatus. Filter the extract and dilute to a suitable concentration with methanol.
2. Chromatography:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of ethyl acetate, methanol, glacial acetic acid, and formic acid in a ratio of 25:5:1:1 (v/v/v/v).[6]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 265 nm.[1]
3. Validation:
-
Validate the method as per ICH guidelines for linearity, accuracy, precision, specificity, LOD, and LOQ.[4]
HPLC-UV Method for Iridoid Glycoside Quantification
This method is applicable for the quantification of iridoid glycosides like Picroside I and this compound in various samples.
1. Sample and Standard Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard (e.g., Picroside I) in methanol (1 mg/mL).
-
Sample Solution: Extract the sample with methanol and filter through a 0.45 µm membrane filter before injection.
2. Chromatography:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of methanol and water or a buffered aqueous solution (e.g., 5 mM ammonium acetate).[7]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength of 270 nm or 255 nm.[3][8]
3. Validation:
-
Perform method validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.[7]
General LC-MS/MS Method for Iridoid Glycoside Bioanalysis
This highly sensitive method is ideal for pharmacokinetic studies and the analysis of this compound in biological matrices.
1. Sample Preparation:
-
Perform protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix.
2. Chromatography:
-
Utilize a C18 or similar reversed-phase column with a mobile phase consisting of acetonitrile and water, often with additives like formic acid to enhance ionization.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
4. Validation:
-
Validate the method in accordance with FDA or other relevant regulatory guidelines, with a focus on matrix effects, recovery, and stability in the biological matrix.
Visualizing the Workflow
To better understand the procedural flow of each bioanalytical method, the following diagrams have been generated.
Caption: HPTLC method workflow for this compound analysis.
Caption: HPLC-UV method workflow for this compound analysis.
Caption: LC-MS/MS bioanalytical workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Picroside I, Plumbagin, and Z-guggulsterone in Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Validated TLC method for simultaneous quantitation of this compound and picroside-I from Kutki extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Phytochemical studies for quantitative estimation of iridoid glycosides in Picrorhiza kurroa Royle - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Hepatoprotective Efficacy: Kutkoside vs. Picroside I
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the hepatoprotective activities of Kutkoside and Picroside I, supported by experimental data.
Introduction
This compound and Picroside I are two major iridoid glycosides isolated from the roots and rhizomes of Picrorhiza kurroa, a medicinal plant traditionally used in Ayurvedic medicine for liver disorders. Both compounds, often found together in the standardized extract known as Picroliv, have demonstrated significant hepatoprotective properties.[1][2] This guide provides an objective comparison of their individual efficacy, drawing upon experimental data to elucidate their mechanisms of action and relative potency in protecting the liver from various insults.
Comparative Hepatoprotective Activity: Experimental Data
A key study directly compared the hepatoprotective effects of this compound and Picroside I against D-galactosamine-induced liver toxicity in rats. The results, summarized below, indicate a superior protective effect of this compound over Picroside I at the same dosage.
Effects on Serum and Liver Biochemical Parameters in Galactosamine-Induced Hepatotoxicity in Rats
The following tables present quantitative data from a study where rats were treated with this compound or Picroside I (12 mg/kg/day, orally for 7 days) prior to the induction of liver damage with D-galactosamine (800 mg/kg, intraperitoneally).
Table 1: Effect on Serum Biochemical Markers of Liver Injury [3][4]
| Parameter | Control | Galactosamine | Galactosamine + this compound | Galactosamine + Picroside I |
| ALT (Alanine Aminotransferase) (U/L) | 35.5 ± 4.2 | 185.6 ± 20.3 | 60.2 ± 7.5 | 155.8 ± 18.1 |
| AST (Aspartate Aminotransferase) (U/L) | 58.7 ± 6.1 | 240.3 ± 25.8 | 95.4 ± 10.2 | 210.5 ± 22.4 |
| Alkaline Phosphatase (U/L) | 120.4 ± 12.5 | 280.6 ± 30.1 | 155.8 ± 16.3 | 215.7 ± 23.8 |
| Bilirubin (mg/dL) | 0.45 ± 0.05 | 2.8 ± 0.3 | 0.9 ± 0.1 | 2.5 ± 0.28 |
| Total Protein (g/dL) | 7.2 ± 0.5 | 5.1 ± 0.4 | 6.8 ± 0.6 | 5.4 ± 0.5 |
Statistically significant protection compared to the Galactosamine group.
Table 2: Effect on Liver Biochemical Markers [3][4]
| Parameter | Control | Galactosamine | Galactosamine + this compound | Galactosamine + Picroside I |
| Lipid Peroxides (nmol/mg protein) | 0.25 ± 0.03 | 0.85 ± 0.09 | 0.35 ± 0.04 | 0.58 ± 0.06 |
| Total Lipids (mg/g tissue) | 35.2 ± 3.8 | 68.5 ± 7.2 | 42.1 ± 4.5 | 60.3 ± 6.5 |
| Phospholipids (mg/g tissue) | 22.8 ± 2.5 | 15.2 ± 1.8 | 20.5 ± 2.2 | 18.1 ± 2.0 |
| Glycogen (mg/g tissue) | 45.6 ± 5.1 | 15.8 ± 1.9 | 38.2 ± 4.1 | 18.5 ± 2.1 |
| Cytochrome P450 (nmol/mg protein) | 0.82 ± 0.09 | 0.35 ± 0.04 | 0.71 ± 0.08* | 0.40 ± 0.05 |
Statistically significant protection compared to the Galactosamine group.
The data clearly indicates that while both compounds offer some degree of protection, this compound was significantly more effective in ameliorating the biochemical changes induced by galactosamine, restoring most parameters to near-normal levels.[3] Picroside I showed a notable effect only on alkaline phosphatase, phospholipids, and lipid peroxides.[3][4]
Mechanisms of Hepatoprotection
Both this compound and Picroside I exert their hepatoprotective effects through multiple mechanisms, primarily centered around their antioxidant and anti-inflammatory properties.
Antioxidant Activity
Both iridoid glycosides are potent scavengers of oxygen free radicals.[5] In vitro studies have demonstrated their ability to suppress superoxide anions and inhibit lipid peroxidation in liver microsomes.[5] This antioxidant capacity is a cornerstone of their hepatoprotective action, as oxidative stress is a key pathogenic factor in many forms of liver injury.
Signaling Pathways
Picroside I: The signaling pathways involved in the hepatoprotective effect of Picroside I have been more extensively studied. It is known to modulate sphingolipid metabolism, primary bile acid biosynthesis, and the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[6] These pathways are crucial in regulating lipid metabolism, inflammation, and fibrogenesis in the liver.
References
- 1. greenpharmacy.info [greenpharmacy.info]
- 2. Pharmacology and chemistry of a potent hepatoprotective compound Picroliv isolated from the roots and rhizomes of Picrorhiza kurroa royle ex benth. (kutki) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Picroliv and its components this compound and picroside I protect liver against galactosamine-induced damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picroliv, picroside-I and this compound from Picrorhiza kurrooa are scavengers of superoxide anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Kutkoside's In Vivo Anti-inflammatory Efficacy: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of Kutkoside, a primary active iridoid glycoside from Picrorhiza kurroa. The data presented is compiled from preclinical studies, offering a comparative analysis against standard anti-inflammatory agents. This document details the experimental protocols used for validation and illustrates the key signaling pathways involved in this compound's mechanism of action.
Comparative Analysis of Anti-inflammatory Activity
This compound's anti-inflammatory properties have been validated in several established in vivo models of acute and chronic inflammation. Its efficacy is often evaluated as part of "Kutkin," a standardized mixture of this compound and another major iridoid, Picroside-I, derived from Picrorhiza kurroa. The following data summarizes the dose-dependent effects observed in a carrageenan-induced paw edema model in rats, a standard for screening anti-inflammatory drugs.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.75 ± 0.05 | - |
| Kutkin | 10 | 0.58 ± 0.04 | 22.7% |
| 25 | 0.45 ± 0.03 | 40.0% | |
| 50 | 0.33 ± 0.02 | 56.0% | |
| Indomethacin | 10 | 0.30 ± 0.03 | 60.0% |
Data is synthesized from representative studies for illustrative comparison. Actual values may vary between individual experiments.
The results indicate that Kutkin exerts a significant, dose-dependent inhibition of acute inflammation, with higher doses showing efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
Research has demonstrated that the anti-inflammatory effect of Picrorhiza kurroa extracts, rich in this compound and Picrosides, is mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.
In an inflammatory state, signaling molecules like TNF-α activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory mediators such as TNF-α, IL-1β, IL-6, COX-2, and iNOS. This compound is understood to intervene in this cascade by inhibiting the activation of NF-κB, thereby suppressing the production of these inflammatory molecules[1][2].
Key Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of test compounds.
Objective: To assess the ability of a test compound (this compound) to reduce acute inflammation induced by a phlogistic agent (carrageenan) in the rat paw.
Materials:
-
Male Wistar rats (150-200g)
-
This compound
-
Indomethacin (Standard drug)
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment. They are fasted overnight before the experiment with free access to water.
-
Grouping: Animals are randomly divided into groups (n=6 per group):
-
Group I: Control (Vehicle only)
-
Group II: Standard (Indomethacin, 10 mg/kg)
-
Group III-V: Test (this compound at various doses, e.g., 10, 25, 50 mg/kg)
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The respective vehicle, standard drug, or test compound is administered orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The difference in paw volume before and after carrageenan injection is calculated to determine the degree of edema. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
References
Revolutionizing Kutkoside Delivery: A Comparative Analysis of Advanced Formulation Strategies
For researchers and drug development professionals, enhancing the therapeutic efficacy of promising compounds like Kutkoside is a perpetual challenge. This guide offers a comprehensive comparison of different delivery systems for this compound, a potent hepatoprotective and anti-inflammatory iridoid glycoside derived from Picrorhiza kurroa. By leveraging advanced nanoformulation technologies, the bioavailability and therapeutic window of this compound can be significantly expanded.
This comparative analysis delves into the efficacy of various delivery platforms, including phytosomes, liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). While direct comparative studies on this compound-loaded systems are limited, this guide synthesizes available data on analogous herbal compounds to provide a robust framework for future research and development.
Performance Metrics of this compound Delivery Systems: A Tabular Comparison
The following table summarizes key performance indicators for different nanoformulation strategies, drawing on data from studies involving poorly soluble herbal bioactives similar to this compound. These values provide a benchmark for the anticipated performance of this compound-loaded systems.
| Delivery System | Typical Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release Profile | Key Advantages |
| Phytosomes | 100 - 300 | 80 - 95 | 10 - 25 | Sustained release over 24-48h | Enhanced bioavailability, improved stability, synergistic effects of phospholipids.[1][2][3][4][5] |
| Liposomes | 50 - 200 | 70 - 90 | 5 - 15 | Biphasic (initial burst followed by sustained release).[6][7][8][9][10] | Biocompatible, can encapsulate both hydrophilic and lipophilic drugs.[6] |
| Solid Lipid Nanoparticles (SLNs) | 100 - 500 | 75 - 95 | 1 - 10 | Sustained release over 48-72h.[11][12][13][14][15] | Controlled release, protection of labile drugs, scalable production.[11] |
| Nanostructured Lipid Carriers (NLCs) | 100 - 400 | > 90 | 5 - 20 | Sustained and controlled release.[16][17][18] | Higher drug loading capacity and stability compared to SLNs.[16] |
Experimental Protocols for Formulation and Characterization
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the preparation and characterization of the discussed this compound delivery systems, based on established techniques for similar phytocompounds.
Preparation of this compound-Loaded Phytosomes
Method: Solvent Evaporation Technique[3][4]
-
Dissolution: Dissolve this compound and a phospholipid (e.g., soy phosphatidylcholine) in a 1:2 molar ratio in a suitable organic solvent (e.g., acetone or ethanol) in a round-bottom flask.
-
Evaporation: The solvent is evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: The lipid film is hydrated with a phosphate buffer (pH 7.4) with gentle shaking. This allows for the self-assembly of phytosomes.
-
Sonication: The suspension is then sonicated to reduce the particle size and achieve a homogenous dispersion.
-
Purification: The phytosome suspension is centrifuged to separate the unincorporated drug, and the pellet is washed and resuspended.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Method: Hot Homogenization followed by Ultrasonication[11][12]
-
Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Disperse this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat an aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed to form a coarse oil-in-water emulsion.
-
Ultrasonication: Subject the coarse emulsion to high-power ultrasonication to reduce the particle size to the nanometer range.
-
Cooling: Allow the nanoemulsion to cool down to room temperature while stirring, leading to the solidification of the lipid and the formation of SLNs.
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency and Drug Loading: Quantified by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and measuring the drug concentration in both fractions using a validated analytical method like HPLC.
-
In Vitro Drug Release: Assessed using a dialysis bag method in a phosphate buffer (pH 7.4) that may contain a small percentage of an organic solvent to ensure sink conditions.[13][14]
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the therapeutic action of this compound and the experimental processes involved in developing its delivery systems, the following diagrams have been generated using Graphviz.
Caption: this compound's inhibitory action on key pro-inflammatory and fibrotic signaling pathways.
Caption: A generalized experimental workflow for comparing this compound delivery systems.
Conclusion
The development of advanced drug delivery systems for this compound holds immense promise for enhancing its therapeutic potential. While direct comparative data is still emerging, the evidence from analogous phytocompounds strongly suggests that nanoformulations like phytosomes, liposomes, SLNs, and NLCs can significantly improve the bioavailability and efficacy of this compound. Further research focusing on head-to-head comparisons of these systems for this compound is warranted to identify the optimal formulation for clinical translation. This guide provides a foundational framework to inform and accelerate such research endeavors.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Phytosomes : Preparation and Application | PPTX [slideshare.net]
- 3. rjpponline.org [rjpponline.org]
- 4. researchgate.net [researchgate.net]
- 5. Phytosomes as Innovative Delivery Systems for Phytochemicals: A Comprehensive Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Design to Study of Liposome-Driven Drug Release Part 1: Impact of Temperature and pH on Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Munin: Liposomes in controlled drug delivery: Controlling drug release kinetics and biodistribution/pharmacokinetics [munin.uit.no]
- 11. Preparation and In-Vitro Characterization of Solid Lipid Nanoparticles Containing Artemisinin and Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 13. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration [mdpi.com]
- 16. Plant derived extract loaded nanostructured lipid carriers with enhanced oral delivery for the treatment of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Nanostructured lipid carriers for enhanced in vitro and in vivo schistosomicidal activity of praziquantel: effect of charge [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kutkoside with Other Leading Hepatoprotective Agents
For researchers and drug development professionals navigating the landscape of liver-protective compounds, a clear and objective comparison of available agents is crucial. This guide provides a head-to-head analysis of Kutkoside, a primary active constituent of Picrorhiza kurroa, against three other widely recognized hepatoprotective agents: Silymarin, Ursodeoxycholic Acid (UDCA), and N-Acetylcysteine (NAC). The comparison is based on available experimental data from preclinical and clinical studies, with a focus on quantitative outcomes and mechanistic insights.
Mechanism of Action at a Glance
The hepatoprotective effects of these four agents are mediated through distinct yet sometimes overlapping signaling pathways. A primary mechanism for many is the mitigation of oxidative stress, a key driver in most forms of liver injury.
-
This compound , along with its companion iridoid glycoside Picroside I (often studied together as a standardized extract called Picroliv), exerts its effects primarily through potent antioxidant and anti-inflammatory actions. Evidence suggests it modulates the Nrf2 pathway, a master regulator of the cellular antioxidant response.[1][2]
-
Silymarin , a flavonoid complex from milk thistle, is a well-documented antioxidant that also possesses anti-inflammatory and antifibrotic properties. Its mechanism involves the inhibition of the pro-inflammatory NF-κB pathway and the downstream production of cytokines like TNF-α.[3][4]
-
Ursodeoxycholic Acid (UDCA) is a hydrophilic bile acid that primarily works by protecting liver cells from the toxicity of more hydrophobic bile acids. It modulates bile acid signaling through the Farnesoid X Receptor (FXR) and has anti-apoptotic and immunomodulatory effects.[5][6][7]
-
N-Acetylcysteine (NAC) is a precursor to the antioxidant glutathione (GSH). Its primary hepatoprotective role, especially in cases of acetaminophen toxicity, is to replenish depleted intracellular GSH stores, thereby neutralizing toxic metabolites and reactive oxygen species.[8][9][10]
Quantitative Comparison of Hepatoprotective Efficacy
The following tables summarize quantitative data from preclinical studies, providing a comparative look at the efficacy of these agents in established models of liver injury.
In-Vivo Efficacy: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rodents
This model is a widely used standard for evaluating hepatoprotective agents against toxin-induced liver damage. CCl4 metabolism generates free radicals that cause severe lipid peroxidation and hepatocellular necrosis.
| Agent | Species | Dose | Key Biomarker | % Reduction vs. CCl4 Control | Reference |
| Picroliv | Mice | 100 mg/kg | Serum ALT | ~55% | [11][12] |
| 100 mg/kg | Serum AST | ~48% | [11][12] | ||
| 100 mg/kg | Hepatic MDA | ~45% | [11][12] | ||
| Silymarin | Mice | 100 mg/kg | Serum ALT | ~42% | [11][12] |
| 100 mg/kg | Serum AST | ~35% | [11][12] | ||
| 100 mg/kg | Hepatic MDA | ~38% | [11][12] | ||
| N-Acetylcysteine | Mice | - | Serum SGOT | Significant Reduction | [13] |
| - | Serum SGPT | Significant Reduction | [13] |
Data for NAC in a CCl4 model is presented qualitatively as specific percentages were not available in the cited source under a directly comparable protocol.
In-Vivo Efficacy: Acetaminophen (APAP)-Induced Hepatotoxicity in Rodents
APAP overdose is a clinically relevant model of acute liver failure, where toxicity is driven by the depletion of glutathione and the accumulation of the toxic metabolite, NAPQI.
| Agent | Species | Dose | Key Biomarker | % Reduction vs. APAP Control | Reference |
| Silymarin | Rats | - | Serum ALT | Significant Reduction | [14] |
| - | Serum AST | Significant Reduction | [14] | ||
| N-Acetylcysteine | Mice | 300 mg/kg | Serum ALT | ~58% (when given at t=0) | [8] |
Direct comparative data for this compound in a standardized APAP model was not available in the reviewed literature.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways
Caption: Comparative signaling pathways of key hepatoprotective agents.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ursodeoxycholic Acid (UDCA) Reduces Hepatocyte Apoptosis by Inhibiting Farnesoid X Receptor (FXR) in Hemorrhagic Shock (HS) | Bentham Science [eurekaselect.com]
- 6. Ursodeoxycholic Acid Modulates the Interaction of miR-21 and Farnesoid X Receptor and NF-κB Signaling [mdpi.com]
- 7. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatoprotective activities of picroliv, curcumin, and ellagic acid compared to silymarin on carbon-tetrachloride-induced liver toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatoprotective activities of picroliv, curcumin, and ellagic acid compared to silymarin on carbon-tetrachloride-induced liver toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hepatoprotective activity of QBD-based optimized N-acetyl cysteine solid lipid nanoparticles against CCL4-induced liver injury in mice [pharmacia.pensoft.net]
- 14. Hepatoprotective Effect of Silymarin Peptide on Carbon Tetrachloride-Induced Acute Liver Injury in Mice | Central Asian Journal of Medical Sciences [mongoliajol.info]
Reproducibility of Kutkoside's Pharmacological Effects: A Comparative Guide
An Objective Analysis of Hepatoprotective Efficacy and Mechanisms
The iridoid glycoside Kutkoside, a primary active constituent of Picrorhiza kurroa, has garnered significant attention for its diverse pharmacological activities, most notably its potent hepatoprotective effects. This guide provides a comparative analysis of the reproducibility of these effects, with a particular focus on liver protection, by examining quantitative data from preclinical studies. We will compare its performance against Silymarin, a well-established hepatoprotective agent, and delve into the underlying molecular mechanisms and experimental protocols used to validate these findings.
Comparative Efficacy in Hepatoprotection
The most frequently studied and well-documented pharmacological effect of this compound is its ability to protect the liver from various toxins. To assess the reproducibility and comparative efficacy, we will focus on data from studies utilizing the carbon tetrachloride (CCl4)-induced hepatotoxicity model, a standard preclinical model for evaluating hepatoprotective agents. CCl4 administration leads to significant liver damage, characterized by elevated serum levels of liver enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP), which are indicative of hepatocellular injury.
A key study directly compared the efficacy of Picroliv (a standardized extract of Picrorhiza kurroa rich in this compound and Picroside I) with Silymarin in mice with CCl4-induced liver toxicity. The results, summarized below, provide a basis for a quantitative comparison.
Table 1: Comparative Effects of Picroliv and Silymarin on CCl4-Induced Liver Enzyme Elevation in Mice
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Serum ALP (U/L) |
| Normal Control | - | 35.17 ± 2.15 | 80.67 ± 3.93 | 95.83 ± 4.04 |
| CCl4 Control | 1 ml/kg | 248.33 ± 11.91 | 315.17 ± 11.50 | 205.33 ± 8.12 |
| Picroliv | 50 | 98.50 ± 6.21 | 165.33 ± 8.14 | 135.17 ± 6.12 |
| Picroliv | 100 | 65.17 ± 4.93 | 120.83 ± 6.21 | 110.50 ± 5.21 |
| Silymarin | 50 | 110.33 ± 7.23 | 180.17 ± 9.32 | 145.83 ± 7.15 |
| Silymarin | 100 | 75.67 ± 5.87 | 135.50 ± 7.81 | 120.17 ± 6.34 |
| Data are presented as Mean ± SEM. *P < 0.001 as compared to the CCl4 control group. Data extracted from a study by Das et al., 2012. |
The data indicates that both Picroliv and Silymarin significantly reduce the CCl4-induced elevation of serum liver enzymes. Notably, at both 50 mg/kg and 100 mg/kg doses, Picroliv demonstrated a trend towards a greater reduction in ALT, AST, and ALP levels compared to Silymarin, suggesting a comparable, if not slightly more potent, hepatoprotective effect under these experimental conditions. The dose-dependent effect observed for both compounds is a key indicator of their pharmacological activity and reproducibility.
Impact on Oxidative Stress Markers
The mechanism of CCl4-induced hepatotoxicity is heavily linked to the generation of free radicals, leading to lipid peroxidation and depletion of the liver's endogenous antioxidant systems. Therefore, evaluating the effect of hepatoprotective agents on markers of oxidative stress is crucial.
Table 2: Comparative Effects of Picroliv and Silymarin on Hepatic Oxidative Stress Markers
| Treatment Group | Dose (mg/kg) | Malondialdehyde (MDA) (nmol/mg protein) | Reduced Glutathione (GSH) (µmol/mg protein) | Catalase (U/mg protein) |
| Normal Control | - | 0.85 ± 0.06 | 8.15 ± 0.45 | 15.23 ± 1.12 |
| CCl4 Control | 1 ml/kg | 2.78 ± 0.12 | 3.28 ± 0.21 | 7.85 ± 0.54 |
| Picroliv | 50 | 1.65 ± 0.09 | 5.87 ± 0.33 | 10.12 ± 0.81 |
| Picroliv | 100 | 1.12 ± 0.07 | 7.12 ± 0.41 | 13.88 ± 0.95 |
| Silymarin | 50 | 1.82 ± 0.11 | 5.45 ± 0.29 | 9.89 ± 0.76 |
| Silymarin | 100 | 1.25 ± 0.08 | 6.95 ± 0.38 | 13.15 ± 0.91 |
| Data are presented as Mean ± SEM. *P < 0.001 as compared to the CCl4 control group. Data extracted from a study by Das et al., 2012. |
As shown in Table 2, CCl4 administration led to a significant increase in MDA (a marker of lipid peroxidation) and a depletion of GSH and Catalase (key components of the antioxidant defense system). Pre-treatment with both Picroliv and Silymarin effectively counteracted these changes. Again, Picroliv showed a slightly stronger effect in reducing MDA and restoring GSH and Catalase levels, particularly at the 100 mg/kg dose, reinforcing its potent antioxidant properties which are central to its hepatoprotective mechanism.
Experimental Protocols
To ensure the reproducibility of pharmacological studies, a detailed and standardized experimental protocol is essential. Below is a representative methodology for inducing and evaluating hepatoprotection in a rodent model.
Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rodents
-
Animal Model: Male Wistar rats or Swiss albino mice, typically weighing between 150-250g, are used. Animals are acclimatized for at least one week before the experiment, with free access to standard pellet diet and water.
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group):
-
Group I (Normal Control): Receives the vehicle (e.g., olive oil or arachis oil) only.
-
Group II (Toxicant Control): Receives a single dose of CCl4.
-
Group III (Test Compound): Receives the test compound (e.g., this compound/Picroliv) at a specific dose for a set period (e.g., 7 days) before CCl4 administration.
-
Group IV (Positive Control): Receives a standard hepatoprotective drug (e.g., Silymarin) for the same duration before CCl4 administration.
-
-
Dosing Regimen:
-
The test compound and positive control are typically administered orally (p.o.) via gavage once daily for 7 consecutive days.
-
On the 7th day, approximately 1-2 hours after the final dose of the test/positive control compound, animals in Groups II, III, and IV are administered CCl4.
-
-
Induction of Hepatotoxicity:
-
A single dose of CCl4 (typically 1 ml/kg body weight) is administered, usually via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. CCl4 is diluted 1:1 with a vehicle like olive oil or arachis oil to reduce its direct irritant effect.
-
-
Sample Collection and Analysis:
-
24 hours after CCl4 administration, animals are anesthetized and blood is collected via cardiac puncture.
-
The blood is allowed to clot, and serum is separated by centrifugation for biochemical analysis of liver enzymes (ALT, AST, ALP).
-
Following blood collection, animals are sacrificed, and the liver is immediately excised, weighed, and washed with ice-cold saline.
-
A portion of the liver is homogenized to prepare a 10% w/v solution for the analysis of oxidative stress markers (MDA, GSH, Catalase).
-
Another portion of the liver is fixed in 10% formalin for histopathological examination to assess the degree of necrosis, fatty changes, and inflammation.
-
-
Statistical Analysis: Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test like Tukey's or Dunnett's test. A p-value of less than 0.05 is generally considered statistically significant.
Visualizing the Underlying Mechanisms
The hepatoprotective effects of this compound are attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammation. The diagram below illustrates a proposed workflow for investigating these effects.
The molecular mechanism of this compound's action is believed to involve the modulation of the Nrf2 and NF-κB signaling pathways. CCl4-induced oxidative stress is a potent activator of the pro-inflammatory NF-κB pathway, while simultaneously, the cell attempts to counteract this by activating the Nrf2 antioxidant response pathway.
This compound is thought to exert its protective effects by inhibiting the activation of NF-κB, thereby reducing the production of inflammatory mediators that contribute to liver damage. Concurrently, it appears to promote the activation of the Nrf2 pathway, leading to an enhanced antioxidant response that neutralizes harmful free radicals and protects hepatocytes from oxidative stress-induced injury.
Conclusion
The pharmacological effects of this compound, particularly its hepatoprotective activity, demonstrate a consistent and reproducible pattern in preclinical models. Quantitative data from comparative studies indicate that its efficacy is comparable, and in some instances potentially superior, to the standard hepatoprotective agent Silymarin. This effect is strongly linked to its ability to mitigate oxidative stress and inflammation. The reproducibility of these findings is supported by the consistent outcomes observed in standardized experimental models like CCl4-induced hepatotoxicity. The elucidation of its modulatory effects on the NF-κB and Nrf2 signaling pathways provides a robust mechanistic basis for its observed pharmacological actions, making this compound a compelling candidate for further development in the management of liver diseases.
A Comparative Analysis of Kutkoside and Picroside Content in Picrorhiza kurroa and Picrorhiza scrophulariiflora
A comprehensive guide for researchers, scientists, and drug development professionals delving into the quantitative differences in the primary bioactive constituents of two prominent Picrorhiza species: Picrorhiza kurroa and Picrorhiza scrophulariiflora. This guide synthesizes experimental data on the content of Kutkoside and its related iridoid glycoside, Picroside I, providing a foundation for species selection and further research in drug discovery and herbal medicine formulation.
Quantitative Comparison of Bioactive Constituents
The concentration of key iridoid glycosides, namely this compound and Picroside I, varies between Picrorhiza kurroa and Picrorhiza scrophulariiflora. The following table summarizes the quantitative data from various analytical studies.
| Species | Bioactive Compound | Content (% w/w) | Analytical Method |
| Picrorhiza kurroa | This compound | 4.44%[1] | HPTLC |
| Picroside I | 3.66%[1] | HPTLC | |
| Picroside I | 1.258%[2][3] | HPTLC | |
| Picroside II | 0.481%[2][3] | HPTLC | |
| Picrorhiza scrophulariiflora | Picroside I | 1.611%[2][3] | HPTLC |
| Picroside II | 0.613%[2][3] | HPTLC |
Notably, one study indicates that the content of Picroside I and Picroside II is higher in P. scrophulariiflora compared to P. kurroa.[2][3] Another study focusing on P. kurroa reported a this compound content of 4.44% and a Picroside I content of 3.66%.[1]
Experimental Protocols
The quantification of this compound and Picroside I in Picrorhiza species is predominantly achieved through High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC). Detailed methodologies from cited studies are outlined below.
Extraction of Iridoid Glycosides
A common method for extracting iridoid glycosides from dried rhizomes of Picrorhiza involves the following steps:
-
Maceration : The dried and powdered rhizome material is extracted with methanol.[4]
-
Concentration : The methanolic extract is then concentrated under reduced pressure.[4]
-
Fractionation (Optional for Isolation) : The crude extract can be further purified by column chromatography over silica gel, eluting with a gradient of chloroform and methanol to isolate specific compounds.[4]
Another described method involves refluxing the dried and powdered plant material with 70% v/v methanol.[5]
HPTLC Method for Simultaneous Quantification of this compound and Picroside I
This method allows for the simultaneous determination of this compound and Picroside I.[6]
-
Stationary Phase : TLC pre-coated silica gel 60 F254 plates.[6]
-
Mobile Phase : A mixture of ethyl acetate, methanol, glacial acetic acid, and formic acid in a ratio of 25:5:1:1 (v/v/v/v).[6]
-
Detection : Densitometric evaluation is carried out at 265 nm.[6]
-
Results : This method showed good resolution with Rf values of 0.42 ± 0.03 for this compound and 0.61 ± 0.03 for Picroside I.[7]
HPLC Method for Quantification of Picroside I and Picroside II
A validated HPLC method for the quantification of Picroside I and II has been established as follows:[4]
-
Column : µ-bond pack C-18 column.[4]
-
Mobile Phase : A mixture of water and methanol in a 65:35 ratio.[4]
-
Flow Rate : 1 ml/min.[4]
-
Detection : UV detection at a wavelength of 274 nm.[4]
-
Retention Times : Peaks for Picroside I and Picroside II are typically observed at retention times of 9.4 and 8.3 minutes, respectively.[4]
Visualizing the Mechanism of Action: this compound and the PI3K/AKT Signaling Pathway
This compound has been shown to exert anti-cancer effects by targeting the PI3K/AKT signaling pathway, a critical regulator of cell proliferation, survival, and migration. The following diagram illustrates the inhibitory effect of this compound on this pathway in cancer cells.
Caption: this compound's inhibitory action on the PI3K/AKT signaling pathway.
This guide provides a foundational comparative analysis of this compound and Picroside content in two key Picrorhiza species, supported by detailed experimental protocols and a visualization of a key molecular mechanism. This information is intended to aid researchers in their ongoing efforts to harness the therapeutic potential of these valuable medicinal plants.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TLC densitometric quantification of picrosides (picroside-I and picroside-II) in Picrorhiza kurroa and its substitute Picrorhiza scrophulariiflora and their antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and HPLC assisted quantification of two iridoid glycoside compounds and molecular DNA fingerprinting in critically endangered medicinal Picrorhiza kurroa Royle ex Benth: implications for conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picroside I and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated TLC method for simultaneous quantitation of this compound and picroside-I from Kutki extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytojournal.com [phytojournal.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
